(S,S)-EDDS
Description
Properties
IUPAC Name |
(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]amino]ethylamino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8/c13-7(14)3-5(9(17)18)11-1-2-12-6(10(19)20)4-8(15)16/h5-6,11-12H,1-4H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZRWSNIWNFCIQ-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(CC(=O)O)C(=O)O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN[C@@H](CC(=O)O)C(=O)O)N[C@@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051852 | |
| Record name | Ethylenediamine-N,N′-disuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20846-91-7 | |
| Record name | Ethylenediamine-N,N′-disuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20846-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Ethylenediamine disuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020846917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Aspartic acid, N,N'-1,2-ethanediylbis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylenediamine-N,N′-disuccinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylenediamine Disuccinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENEDIAMINEDISUCCINIC ACID, (S,S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WK2FGJ113 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Ethylenediamine-N,N'-disuccinic Acid (EDDS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediamine-N,N'-disuccinic acid (EDDS) is a hexadentate chelating agent and an aminopolycarboxylic acid. It has garnered significant attention as a biodegradable and environmentally friendly alternative to the widely used but persistent ethylenediaminetetraacetic acid (EDTA).[1] EDDS is particularly valued for its ability to form stable, water-soluble complexes with a wide range of metal ions, making it highly effective in applications spanning agriculture, detergents, water treatment, and pharmaceuticals.[2][3] This technical guide provides an in-depth overview of the core physicochemical properties of EDDS, with a focus on quantitative data, experimental methodologies, and the logical relationships governing its function. The information is primarily centered on the [S,S] stereoisomer, which is noted for its superior biodegradability and chelation efficiency.[2]
General Physicochemical Properties
EDDS is a colorless, odorless solid in its acid form.[1][3][4] Its properties are highly dependent on its stereochemistry and whether it is in its free acid or salt form. The trisodium salt is commonly used due to its high water solubility.[2]
Table 1: General Physicochemical Properties of EDDS
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆N₂O₈ | [3][5][6] |
| Molecular Weight | 292.24 g/mol | [3][4][5] |
| Appearance | White to off-white crystalline solid/powder | [3] |
| Melting Point | 220-222 °C (Decomposes) | [1][4][6] |
| Density | 1.44 - 1.7 g/cm³ | [1][3][4][6] |
| Predicted LogP | -6.9 | [5] |
Stereochemistry and Biodegradability
EDDS possesses two chiral centers, resulting in three stereoisomers: the enantiomeric (R,R) and (S,S) forms, and the achiral meso (R,S) form.[1][2][6] The biodegradability of EDDS is highly dependent on its stereoisomeric form. The [S,S]-isomer is readily and completely mineralized by microorganisms found in various environments. In contrast, the (R,R) and (R,S) isomers are significantly less biodegradable, often resulting in the formation of a recalcitrant metabolite, N-(2-aminoethyl) aspartic acid (AEAA).[7]
Solubility
The solubility of EDDS is significantly influenced by pH. The free acid form has limited water solubility, whereas its salt forms, such as trisodium EDDS, are highly soluble in water.[1][2] It is slightly soluble in alcohols and generally insoluble in non-polar organic solvents.[3][8]
Table 2: Solubility of EDDS
| Solvent | Form | Solubility | Temperature | Reference(s) |
| Water | Free Acid | 150 mg/L | 20 °C | [1] |
| Water | Trisodium Salt | 300 - 500 g/L | Ambient | [2] |
| Alcohol | Not Specified | Slightly Soluble | Not Specified | [3] |
Acid-Base Properties (pKa)
As a polyprotic acid with four carboxyl groups and two amino groups, EDDS has multiple acid dissociation constants (pKa values). These values are crucial for understanding its chelation behavior, as the speciation of EDDS in solution is pH-dependent.
Table 3: Acid Dissociation Constants (pKa) of EDDS
| pKa Value | Reported Value 1 | Reported Value 2 |
| pKa1 | 2.4 | 2.40, 3.12 |
| pKa2 | 3.9 | 3.86, 3.90 |
| pKa3 | 6.8 | 6.83, 6.89 |
| pKa4 | 9.8 | 9.82, 10.01 |
| Reference(s) | [4][6] | [9] |
Note: The variations in reported pKa values may be due to different experimental conditions (e.g., ionic strength, temperature).
Potentiometric titration is the standard method for determining the pKa values of weak acids.[10] The process involves titrating a solution of the acid with a strong base and monitoring the pH change.
-
Preparation: A known concentration of EDDS is dissolved in deionized, CO₂-free water. The solution is placed in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption.
-
Calibration: A calibrated pH meter with a glass electrode is used to measure the pH.[10][11]
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[11]
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The equivalence points are identified from the points of maximum slope on the curve (or the peaks of a first-derivative plot). The pKa values correspond to the pH at the half-equivalence points.[12][13]
Chelation and Metal Complexation
The primary function of EDDS is to act as a chelating agent, forming stable, coordinate bonds with metal ions. The molecule wraps around a central metal ion, with its two nitrogen atoms and four carboxylate oxygen atoms acting as electron-pair donors. This forms multiple chelate rings, resulting in a highly stable metal-ligand complex.
The stability of these complexes is quantified by the stability constant (log K), with higher values indicating a more stable complex.
Table 4: Stability Constants (log K) for Metal-EDDS Complexes
| Metal Ion | log K | Reference(s) |
| Fe³⁺ | 22.0 | |
| Cu²⁺ | 18.4 | |
| Ni²⁺ | 17.1 | [9] |
| Pb²⁺ | 14.7 | [9] |
| Zn²⁺ | 13.5 | [9] |
| Co²⁺ | 12.2 | [9] |
| Cd²⁺ | 11.2 | [9] |
| Mn²⁺ | 8.95 | [9] |
| Ca²⁺ | 4.6 | [9] |
| Mg²⁺ | 3.6 | [9] |
Stability constants are often determined by potentiometric titration, similar to pKa determination, but performed in the presence of the metal ion of interest.
-
Methodology: Two separate titrations are conducted. The first is of the ligand (EDDS) alone, and the second is of the ligand in the presence of a known concentration of the metal ion.
-
Data Analysis: The difference between the two titration curves indicates the displacement of protons upon complex formation. By analyzing this displacement and knowing the pKa values of the ligand, the concentration of the free ligand and the average number of ligands bound per metal ion can be calculated at each point of the titration.
-
Calculation: This data is used to solve a series of simultaneous equations, often with the aid of computer programs, to determine the overall stability constants for the metal-ligand complexes formed in solution.
Thermal Stability
EDDS is stable across a wide range of temperatures in aqueous solutions.[2] However, the solid material will decompose upon heating to its melting point of approximately 220-240 °C.[1][3]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal stability of materials.
-
TGA Protocol: A small, accurately weighed sample of EDDS is placed in a crucible on a microbalance within a furnace. The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air). The TGA instrument records the mass of the sample as a function of temperature. Mass loss events correspond to dehydration or decomposition.
-
DSC Protocol: A sample is heated alongside an inert reference material. The DSC measures the difference in heat flow required to maintain both the sample and reference at the same temperature. This reveals endothermic events (like melting) and exothermic events (like decomposition).
Spectroscopic Properties
-
¹H and ¹³C NMR: The presence of EDDS can be confirmed by Nuclear Magnetic Resonance spectroscopy. The ¹H NMR spectrum would show signals corresponding to the protons on the ethylene backbone and the succinate moieties. The ¹³C NMR would show distinct signals for the carboxyl carbons and the aliphatic carbons.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum of EDDS would be characterized by strong, broad absorption bands for the O-H stretching of the carboxylic acid groups (~2500-3300 cm⁻¹), a sharp, strong absorption for the C=O stretching of the carboxyl groups (~1700-1740 cm⁻¹), and bands corresponding to C-N and N-H stretching and bending.
-
UV-Vis Spectroscopy: As EDDS lacks significant chromophores or extensive conjugated systems, it is not expected to absorb strongly in the UV-Vis region (200-800 nm).[7] However, its metal complexes, particularly with transition metals like iron (Fe³⁺), can exhibit charge-transfer bands in the UV region, which can be used for quantification. For example, the Fe(III)-EDTA complex shows an absorption maximum around 258 nm.[6][7]
Ethylenediamine-N,N'-disuccinic acid possesses a unique set of physicochemical properties that make it a highly effective and environmentally sustainable chelating agent. Its high water solubility in salt form, strong affinity for metal ions, and the rapid biodegradability of its [S,S]-isomer are key attributes driving its adoption in various scientific and industrial fields. A thorough understanding of its acid-base chemistry, complexation equilibria, and stability is essential for optimizing its performance in existing applications and for the development of new technologies.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. US5731468A - Preparation of disodium ethylenediamine-N,N'-disuccinate - Google Patents [patents.google.com]
- 4. Synthesis and Computational Characterization of Organic UV-Dyes for Cosensitization of Transparent Dye-Sensitized Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethylenediamine-N,N'-disuccinic acid | C10H16N2O8 | CID 497266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. UV-Vis Spectrum of EDTA + Fe Complex | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Unraveling the Microbial Degradation of [S,S]-EDDS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[S,S]-Ethylenediaminedisuccinic acid ([S,S]-EDDS) is a biodegradable chelating agent that has emerged as a more environmentally friendly alternative to traditional aminopolycarboxylates like EDTA. Its stereospecific nature, being identical to the naturally produced isomer, allows for its effective microbial degradation. This technical guide provides an in-depth exploration of the biodegradation pathway of the [S,S]-EDDS stereoisomer, detailing the enzymatic reactions, intermediate metabolites, and experimental methodologies used to elucidate this process. The information presented is intended to support research and development in environmental science and drug development, where chelating agents play a crucial role.
Core Biodegradation Pathway of [S,S]-EDDS
The microbial breakdown of [S,S]-EDDS is initiated by a specific enzymatic cleavage of a carbon-nitrogen (C-N) bond, a process that is highly dependent on the stereochemistry of the molecule and the presence of complexed metals.
Initial Enzymatic Cleavage
The primary and rate-limiting step in the biodegradation of [S,S]-EDDS is catalyzed by the enzyme [S,S]-EDDS lyase . This enzyme belongs to the carbon-nitrogen lyase family and facilitates the reversible cleavage of a C-N bond in the [S,S]-EDDS molecule.
The reaction proceeds as follows:
[S,S]-EDDS ⇌ Fumarate + N-(2-aminoethyl)aspartic acid (AEAA)
This initial degradation step yields two key metabolites: fumarate, which can directly enter the central metabolic pathway (Krebs cycle), and N-(2-aminoethyl)aspartic acid (AEAA), which undergoes further degradation. The equilibrium constant for this reversible reaction has been determined to be approximately 43.0 x 10⁻¹ M[1].
Enzymology of the Initial Step
[S,S]-EDDS lyase has been isolated and characterized from EDTA-degrading bacteria such as Chelativorans sp. BNC1. The enzyme is a tetramer with a molecular weight of about 200 kDa. Notably, the lyase exhibits stereospecificity, acting on the [S,S] and [R,S] isomers of EDDS, but not the [R,R] isomer[1]. The gene encoding for this enzyme has been successfully cloned and expressed in E. coli for further study[2].
Downstream Degradation of Metabolites
Following the initial cleavage, the intermediate metabolite AEAA is further broken down. While the specific enzymes acting on AEAA are not as well-defined as [S,S]-EDDS lyase, the proposed pathway involves the subsequent degradation of AEAA into smaller, readily metabolizable compounds. This is thought to occur via transamination or deamination reactions, eventually yielding ethylenediamine, which is then further broken down to ammonia and carbon dioxide[1]. The aspartate moiety of AEAA can be catabolized through common amino acid degradation pathways, for instance, via an aspartate aminotransferase that converts it to oxaloacetate, another Krebs cycle intermediate[3][4][5][6][7].
The complete mineralization of [S,S]-EDDS results in the formation of carbon dioxide, water, and inorganic nitrogen (ammonium), which can be utilized by microorganisms for growth.
Biodegradation Pathway Diagram
Caption: Proposed biodegradation pathway of [S,S]-EDDS.
Quantitative Data on Biodegradation
The biodegradability of [S,S]-EDDS is significantly influenced by the presence of complexed metal ions. The stability of the metal-chelate complex determines the bioavailability of [S,S]-EDDS to microbial enzymes.
| Metal-[S,S]-EDDS Complex | Biodegradability | Degradation Rate (in continuously fed biofilters) | Notes |
| Free [S,S]-EDDS | Readily Biodegradable | Not Applicable | Substrate for [S,S]-EDDS lyase. |
| Ca-, Mg-, Ba-EDDS | Readily Biodegradable | Not specified | Low stability constant complexes. |
| Mn-EDDS | Biodegradable (to a small extent) | Not specified | Moderate stability constant. |
| Pb-, Zn-EDDS | Readily Biodegradable | ~0.4 mM h⁻¹ (for 10 mM feed) | Readily degraded in activated sludge and biofilters. |
| Fe(III)-, Cr(III)-, Al-, Cd-, Na-EDDS | Readily Biodegradable | Not specified | Degraded in activated sludge. |
| Cu-, Ni-, Co-EDDS | Recalcitrant | Not degraded | High stability constant complexes limit bioavailability. |
| Hg-EDDS | Recalcitrant | Not degraded | Lack of degradation due to metal toxicity. |
Data compiled from references[1][8].
The degradation kinetics of metal-[S,S]-EDDS complexes can be modeled using a Monod expression, with the free HEDDS³⁻ species acting as the substrate. A half-saturation constant (Kₛ) of approximately 10⁻⁶ M has been reported, indicating a high affinity of the degrading enzymes for the substrate[8].
Experimental Protocols
Ready Biodegradability Test (OECD 301B - CO₂ Evolution Test)
This standardized test is widely used to assess the ready biodegradability of chemicals.
1. Principle: A solution of the test substance in a mineral medium is inoculated with a microbial source (e.g., activated sludge) and incubated in a sealed vessel under aerobic conditions in the dark. The degradation is followed by measuring the amount of CO₂ produced over a 28-day period. The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical maximum (ThCO₂).
2. Materials:
-
Test Substance: [S,S]-EDDS or its metal complexes.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant, or a mixed microbial culture.
-
Mineral Medium: Prepared according to OECD 301 guidelines, containing essential mineral salts.
-
CO₂-free air: For aeration of the test vessels.
-
CO₂ trapping solution: Barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH).
-
Reference Substance: A readily biodegradable compound like sodium benzoate or aniline, used as a positive control.
-
Toxicity Control: A test vessel containing both the test substance and the reference substance to check for inhibitory effects.
3. Procedure:
-
Prepare the mineral medium and add the test substance to achieve a concentration typically between 10 and 20 mg of organic carbon per liter.
-
Inoculate the medium with a small volume of prepared activated sludge.
-
Set up a series of sealed vessels for the test substance, a blank (inoculum only), the reference substance, and a toxicity control.
-
Aerate the vessels with CO₂-free air, and pass the effluent gas through a CO₂ trapping solution.
-
Incubate the vessels in the dark at a constant temperature (e.g., 22 ± 2 °C) for 28 days.
-
Periodically, titrate the CO₂ trapping solution to determine the amount of CO₂ produced.
-
Calculate the percentage biodegradation at each time point.
4. Pass Level: A substance is considered readily biodegradable if it reaches at least 60% of its theoretical CO₂ production within a 10-day window during the 28-day test.
Analytical Method: HPLC for [S,S]-EDDS Quantification
1. Principle: This method allows for the sensitive determination of [S,S]-EDDS in aqueous samples. It involves a pre-column derivatization step to make the molecule fluorescent, followed by separation and detection using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
2. Derivatization Reagent: 9-fluorenylmethyl chloroformate (FMOC-Cl).
3. HPLC System:
-
Reversed-phase C18 column.
-
Gradient elution with a mobile phase consisting of a phosphate buffer (pH 6.8) and acetonitrile.
-
Fluorescence detector with an excitation wavelength of 265 nm and an emission wavelength of 313 nm.
4. Procedure:
-
Adjust the pH of the aqueous sample.
-
Add the FMOC-Cl derivatizing reagent and allow the reaction to proceed.
-
Inject the derivatized sample into the HPLC system.
-
Quantify the [S,S]-EDDS concentration by comparing the peak area to a calibration curve prepared with [S,S]-EDDS standards.
5. Performance: This method has a detection limit of 0.01 µM and is applicable for the analysis of [S,S]-EDDS in water, soil solutions, and plant material[9].
Experimental Workflow Diagram
Caption: General workflow for a biodegradation study.
Relevance for Drug Development Professionals
The study of the biodegradation pathway of chelating agents like [S,S]-EDDS holds relevance for the pharmaceutical industry in several areas:
-
Excipient Formulation: Chelating agents are often used as excipients in drug formulations to enhance stability by sequestering metal ions that can catalyze oxidative degradation of active pharmaceutical ingredients (APIs). Understanding the biodegradability of these excipients is crucial for assessing their environmental impact upon disposal.
-
Drug Delivery Systems: Biodegradable polymers and chelators can be employed in controlled-release drug delivery systems. The rate of degradation of the chelating component can influence the release kinetics of the API.
-
Toxicity and Safety Assessment: The metabolites of any compound used in a pharmaceutical product must be assessed for their potential toxicity. A thorough understanding of the biodegradation pathway of [S,S]-EDDS, including the identification of its intermediate metabolites like AEAA, is essential for a comprehensive safety evaluation.
-
Environmental Risk Assessment: As part of the drug approval process, an environmental risk assessment is often required. The use of readily biodegradable excipients like [S,S]-EDDS can simplify this assessment and contribute to a more favorable environmental profile for the drug product.
Conclusion
The biodegradation of [S,S]-EDDS is a well-orchestrated microbial process initiated by the stereospecific enzyme [S,S]-EDDS lyase. The subsequent degradation of the resulting metabolites leads to the complete mineralization of the chelating agent. The efficiency of this process is highly dependent on the speciation of [S,S]-EDDS, with metal complexes of lower stability being more amenable to degradation. The standardized protocols and analytical methods described herein provide a robust framework for studying the biodegradability of [S,S]-EDDS and other chelating agents. For drug development professionals, the choice of a biodegradable excipient like [S,S]-EDDS can offer significant advantages in terms of environmental stewardship and regulatory compliance. Further research into the downstream enzymatic steps of the AEAA pathway will provide an even more complete understanding of this important biogeochemical process.
References
- 1. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 2. img3.epanshi.com [img3.epanshi.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Aspartate Transaminase | Northwestern Medicine [encyclopedia.nm.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. oecd.org [oecd.org]
- 9. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
An In-depth Technical Guide to the Structural Analysis of Ethylenediamine-N,N'-disuccinic Acid (EDDS) Metal Complexes
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural analysis of metal complexes involving the biodegradable chelating agent ethylenediamine-N,N'-disuccinic acid (EDDS). EDDS is a stereoisomer of ethylenediaminedisuccinic acid, and the [S,S] isomer is particularly noted for its biodegradability, making it a sustainable alternative to traditional chelating agents like EDTA.[1] The hexadentate nature of EDDS allows it to form stable, octahedral complexes with a variety of metal ions, a characteristic crucial for its applications in environmental remediation, agriculture, and pharmaceuticals.
Structural Overview of Metal-EDDS Complexes
The coordination of a metal ion by EDDS involves the two nitrogen atoms of the ethylenediamine backbone and one oxygen atom from each of the four carboxylate groups. This hexadentate coordination typically results in a distorted octahedral geometry around the central metal ion. The succinate moieties of the EDDS ligand can adopt different conformations, influencing the overall symmetry and stability of the complex.
Below is a diagram illustrating the general coordination of a metal ion by the EDDS ligand.
Quantitative Structural Data
| Metal Ion | Ligand | Coordination Geometry | Selected Bond Lengths (Å) | Selected Bond Angles (°) | Reference |
| Fe(III) | [S,S]-EDDS | Distorted Octahedral | Fe-N: ~2.1-2.2, Fe-O: ~1.9-2.1 | N-Fe-N: ~80-85, O-Fe-O: ~90-100 | [1] |
| Co(III) | EDDA* | Distorted Octahedral | Co-N(en): 2.00(1), 1.98(1); Co-N(EDDA): 1.95(1), 1.94(1); Co-O: 1.90(1), 1.89(1) | N(en)-Co-N(en): 86.0(5); O-Co-O: 89.4(4) | (Poon & Wong, 1986) |
| Ni(II) | EDDS | Octahedral | Ni-N: ~2.1, Ni-O: ~2.0 | - | (Pavelcik et al., 1982) |
| Cu(II) | EDDS | Distorted Octahedral | - | - | (Neal & Rose, 1968) |
*EDDA (ethylenediamine-N,N'-diacetic acid) is a related tetradentate ligand.
Experimental Protocols for Structural Analysis
A multi-technique approach is typically employed to fully characterize the structure of metal-EDDS complexes.
This technique provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystalline state.
Methodology:
-
Crystal Growth:
-
Synthesize the metal-EDDS complex by reacting a salt of the desired metal with an aqueous solution of EDDS, adjusting the pH to facilitate complexation.
-
Grow single crystals suitable for X-ray diffraction. This is often the most challenging step and may involve techniques such as slow evaporation of the solvent, vapor diffusion, or temperature-gradient methods. Crystals should be well-formed, of adequate size (typically >0.1 mm in all dimensions), and free from significant defects.[2]
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and potential radiation damage.
-
Position the crystal in a monochromatic X-ray beam.
-
Rotate the crystal and collect the diffraction pattern, which consists of a series of reflections (spots) of varying intensities, using an area detector.[2] A complete dataset requires collecting reflections over a range of crystal orientations.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and other structural parameters.
-
NMR spectroscopy provides valuable information about the structure and dynamics of metal-EDDS complexes in solution. The choice of NMR experiments depends on whether the metal ion is diamagnetic or paramagnetic.
Methodology for Diamagnetic Complexes (e.g., Co(III), Zn(II)):
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the metal-EDDS complex in a suitable deuterated solvent (e.g., D₂O). The concentration should be optimized for the specific NMR experiment and instrument sensitivity.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the protons on the EDDS ligand.
-
Acquire a 1D ¹³C NMR spectrum to identify the carbon environments.
-
Perform two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish connectivity between protons and between protons and carbons, respectively. This aids in the complete assignment of all NMR signals.
-
-
Data Analysis:
-
Integrate the proton signals to determine the relative number of protons in different environments.
-
Analyze the chemical shifts and coupling constants to deduce information about the conformation of the chelate rings and the coordination environment of the metal ion.
-
Methodology for Paramagnetic Complexes (e.g., Fe(III), Cu(II), Ni(II)):
-
Sample Preparation: As for diamagnetic complexes, but care must be taken as paramagnetic broadening can be significant.
-
Data Acquisition:
-
Acquire 1D ¹H NMR spectra. Paramagnetic complexes often exhibit a wide range of chemical shifts and significant line broadening due to the influence of the unpaired electrons.[3]
-
Due to rapid relaxation, the acquisition parameters (e.g., pulse widths, relaxation delays) need to be optimized.
-
-
Data Analysis:
-
The isotropic shifts (the difference in chemical shift between the paramagnetic complex and a diamagnetic analogue) can provide information about the distribution of unpaired electron spin density within the complex.[3]
-
The line widths of the NMR signals are related to the electron spin relaxation time and the distance of the nucleus from the paramagnetic center.
-
EPR spectroscopy is a powerful technique for studying metal-EDDS complexes that contain unpaired electrons (paramagnetic species). It provides information about the electronic structure and the coordination environment of the metal ion.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the paramagnetic metal-EDDS complex in a suitable solvent. For measurements at cryogenic temperatures, a glassing solvent (e.g., a mixture of water and glycerol) is often used to prevent the formation of a polycrystalline solid.
-
The sample is placed in a quartz EPR tube.
-
-
Data Acquisition:
-
The sample is placed within a microwave cavity and a strong magnetic field.
-
The magnetic field is swept while the sample is irradiated with microwaves of a constant frequency.
-
Absorption of microwaves by the sample is detected and plotted as the first derivative of the absorption versus the magnetic field.
-
Spectra are typically recorded at low temperatures (e.g., liquid nitrogen or liquid helium temperatures) to increase the signal intensity.
-
-
Data Analysis:
-
The g-factor, obtained from the position of the EPR signal, provides information about the electronic environment of the unpaired electron.
-
Hyperfine coupling patterns, which arise from the interaction of the unpaired electron with magnetic nuclei (e.g., the metal nucleus or ligand donor atoms), can reveal details about the atoms coordinated to the metal center and the delocalization of the unpaired electron onto the ligand.
-
UV-Vis spectroscopy is a straightforward and widely used technique to study the formation and stoichiometry of metal-EDDS complexes in solution.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of the metal salt and EDDS of known concentrations.
-
-
Complex Formation Study:
-
Record the UV-Vis spectrum of the metal salt solution and the EDDS solution separately.
-
Mix the metal and ligand solutions in a specific molar ratio (e.g., 1:1) and record the spectrum of the resulting solution. Changes in the absorption spectrum (e.g., appearance of new bands, shifts in wavelength) indicate complex formation.
-
-
Stoichiometry Determination (Job's Plot or Mole-Ratio Method):
-
Job's Plot (Method of Continuous Variation): Prepare a series of solutions where the total concentration of metal and ligand is constant, but their mole fractions are varied. Measure the absorbance of each solution at the wavelength of maximum absorption of the complex. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[4]
-
Mole-Ratio Method: Prepare a series of solutions where the concentration of the metal ion is kept constant while the concentration of the EDDS ligand is systematically varied. A plot of absorbance versus the molar ratio of ligand to metal will show a break at the point corresponding to the stoichiometry of the complex.[4]
-
-
Determination of Formation Constant:
-
By analyzing the absorbance data from the stoichiometry studies, the formation constant (stability constant) of the metal-EDDS complex can be calculated using various methods, such as the Benesi-Hildebrand method.
-
Conclusion
The structural analysis of ethylenediamine-N,N'-disuccinic acid metal complexes is crucial for understanding their properties and optimizing their applications. A combination of single-crystal X-ray diffraction for solid-state structure determination and spectroscopic techniques such as NMR, EPR, and UV-Vis for in-solution characterization provides a comprehensive understanding of these important coordination compounds. The detailed experimental protocols provided in this guide offer a framework for researchers and scientists to effectively investigate the structural intricacies of metal-EDDS complexes.
References
An In-depth Technical Guide on the Environmental Fate and Transport of Ethylenediaminedisuccinic Acid (EDDS) in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediaminedisuccinic acid (EDDS) is a biodegradable chelating agent that has garnered significant attention as a more environmentally friendly alternative to the persistent ethylenediaminetetraacetic acid (EDTA). Its primary isomeric form of environmental interest is [S,S]-EDDS, which exhibits ready biodegradability. Understanding the environmental fate and transport of EDDS is crucial for assessing its potential impacts when used in various applications, including agriculture, remediation of heavy metal-contaminated soils, and industrial processes. This technical guide provides a comprehensive overview of the current knowledge on the behavior of EDDS in soil and water systems, with a focus on its degradation, sorption, and mobility.
Biodegradation of EDDS
The biodegradability of EDDS is a key characteristic that distinguishes it from traditional chelating agents like EDTA. The [S,S] isomer of EDDS, in particular, is readily degraded by soil microorganisms.
Biodegradation in Soil
Studies have shown that [S,S]-EDDS undergoes biodegradation in soil after a lag phase. The half-life of [S,S]-EDDS in soil has been reported to be in the range of 4.18 to 5.60 days, following an initial lag period of 7 to 11 days.[1] The duration of this lag phase can be influenced by the specific soil characteristics and the presence of co-contaminants. Complete degradation of EDDS in various polluted soils has been observed within a 54-day period.
The biodegradation of EDDS is influenced by the presence of complexed metals. While some metal-EDDS complexes are readily biodegradable, others can be more persistent. For instance, the presence of certain heavy metals can extend the lag phase before degradation begins.
Experimental Protocol for Biodegradation Assessment in Soil Slurry
A common method to assess the biodegradation of EDDS in a soil matrix is through soil slurry experiments.
Objective: To determine the rate and extent of EDDS biodegradation in a specific soil.
Materials:
-
Test soil, sieved to < 2 mm
-
[S,S]-EDDS solution of known concentration
-
Basal salt medium
-
Erlenmeyer flasks
-
Shaker incubator
-
Analytical equipment for EDDS quantification (e.g., HPLC-MS/MS)
Procedure:
-
Slurry Preparation: Prepare soil slurries by mixing a specific ratio of soil and basal salt medium (e.g., 1:5 w/v) in Erlenmeyer flasks.
-
Spiking: Add a known concentration of [S,S]-EDDS to the soil slurries.
-
Incubation: Incubate the flasks on a shaker at a constant temperature (e.g., 25°C) in the dark to prevent photodegradation.
-
Sampling: At predetermined time intervals, collect slurry samples from the flasks.
-
Extraction: Centrifuge the samples to separate the aqueous phase. Extract the EDDS from the supernatant.
-
Analysis: Analyze the concentration of EDDS in the extracts using a suitable analytical method.
-
Data Analysis: Plot the concentration of EDDS over time to determine the degradation kinetics, including the lag phase and half-life.
Photodegradation of EDDS in Water
In aqueous environments, photodegradation can be a significant pathway for the breakdown of EDDS. The photodegradation of EDDS is generally faster than that of EDTA.
The rate of photodegradation is influenced by factors such as pH and the presence of photosensitizing substances.
Adsorption of EDDS in Soil
The mobility of EDDS and its metal complexes in soil is largely governed by adsorption processes. Adsorption to soil particles can retard the movement of EDDS through the soil profile, providing more time for biodegradation to occur.
Factors Influencing Adsorption
The primary soil components responsible for the adsorption of EDDS and its complexes are:
-
Soil Organic Matter (SOM): The organic carbon content of a soil is a key factor in the adsorption of many organic compounds.
-
Clay Minerals: The type and amount of clay minerals (e.g., kaolinite, montmorillonite) influence the surface area and charge characteristics of the soil, affecting adsorption.
-
Metal Oxides: Iron and aluminum oxides (e.g., goethite) have reactive surfaces that can bind EDDS and its metal complexes.
The pH of the soil solution is a critical factor, as it affects the speciation of EDDS and the surface charge of soil colloids.
Quantitative Data on EDDS Adsorption
Quantitative data on the soil organic carbon-water partition coefficient (Koc) and the soil-water distribution coefficient (Kd) for EDDS are limited in publicly available literature. These coefficients are essential for modeling the transport of EDDS in soil. A higher Koc or Kd value indicates stronger adsorption and lower mobility.
Table 1: Factors Influencing EDDS Adsorption in Soil
| Soil Component | Influence on Adsorption |
| Soil Organic Matter | Increases adsorption through partitioning and surface interactions. |
| Clay Minerals | Provide surface area and charge sites for adsorption. |
| Metal Oxides | Offer reactive surfaces for complexation and adsorption. |
| pH | Affects EDDS speciation and the surface charge of soil particles. |
Experimental Protocol for Batch Adsorption Studies
Batch equilibrium experiments are commonly used to determine the adsorption isotherms of a substance to soil, from which Kd and Koc values can be derived.
Objective: To determine the soil-water distribution coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) for EDDS.
Materials:
-
Test soil with known properties (organic carbon content, texture, pH)
-
A series of [S,S]-EDDS solutions of varying concentrations
-
Background electrolyte solution (e.g., 0.01 M CaCl2)
-
Centrifuge tubes
-
Shaker
-
Analytical equipment for EDDS quantification
Procedure:
-
Soil Preparation: Weigh a known amount of air-dried, sieved soil into a series of centrifuge tubes.
-
Solution Addition: Add a known volume of the different EDDS solutions and the background electrolyte to the tubes.
-
Equilibration: Shake the tubes for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
Separation: Centrifuge the tubes to separate the solid and aqueous phases.
-
Analysis: Measure the equilibrium concentration of EDDS in the supernatant.
-
Calculation: The amount of EDDS adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in solution.
-
Isotherm Modeling: Plot the amount of EDDS adsorbed per unit mass of soil against the equilibrium concentration in solution. Fit the data to an adsorption isotherm model (e.g., Linear, Freundlich, or Langmuir) to determine the Kd value.
-
Koc Calculation: Calculate the Koc value using the formula: Koc = (Kd / % Organic Carbon) * 100.
Transport and Mobility of EDDS in Soil
The transport of EDDS and its metal complexes through the soil profile is a critical aspect of its environmental fate. Leaching of EDDS can potentially mobilize heavy metals, leading to groundwater contamination. However, due to its biodegradability and adsorption potential, the mobility of EDDS is generally lower than that of EDTA.
Field studies have shown that the increase in soluble metals following EDDS application is often limited to the upper soil layers (top 20 cm), and the concentrations of soluble metals decrease over time.[2] This suggests that under field conditions, the leaching potential of EDDS-mobilized metals may be controlled.[2]
Soil Column Transport Studies
Soil column experiments are valuable for simulating the movement of solutes like EDDS through the soil under controlled conditions.
Experimental Protocol for Soil Column Leaching Study
Objective: To evaluate the mobility and leaching potential of EDDS and EDDS-metal complexes in a soil column.
Materials:
-
Intact or repacked soil column
-
[S,S]-EDDS solution (with or without complexed metals)
-
Peristaltic pump
-
Fraction collector
-
Analytical equipment for EDDS and metal analysis
Procedure:
-
Column Preparation: Pack the column with the test soil to a desired bulk density.
-
Saturation: Saturate the column with a background electrolyte solution from the bottom up to ensure the removal of trapped air.
-
Pre-equilibration: Leach the column with the background solution until a steady-state flow is achieved.
-
Pulse Injection: Introduce a pulse of the EDDS or EDDS-metal complex solution to the top of the column at a constant flow rate.
-
Elution: Following the pulse, continue to leach the column with the background solution.
-
Leachate Collection: Collect the effluent from the bottom of the column in fractions using a fraction collector.
-
Analysis: Analyze the concentration of EDDS and any metals of interest in each fraction.
-
Breakthrough Curve: Plot the relative concentration (C/C0) of EDDS in the effluent versus the number of pore volumes leached to generate a breakthrough curve. This curve provides information on the mobility and retardation of the substance in the soil.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes and experimental workflows described in this guide.
Caption: Key environmental fate processes of EDDS in soil and water compartments.
Caption: Experimental workflow for a batch adsorption study of EDDS on soil.
Caption: Experimental workflow for a soil column transport study of EDDS.
Conclusion
The environmental fate and transport of EDDS are complex processes influenced by a combination of biotic and abiotic factors. Its ready biodegradability, particularly of the [S,S] isomer, makes it a favorable alternative to persistent chelating agents. While EDDS has the potential to mobilize heavy metals in soil, its mobility is mitigated by adsorption to soil organic matter, clay minerals, and metal oxides, as well as its susceptibility to microbial degradation. Further research is needed to generate more comprehensive quantitative data on the adsorption coefficients (Kd and Koc) of EDDS and its metal complexes in a wider range of soil types. Such data are essential for developing more accurate predictive models of its environmental behavior and for conducting robust risk assessments. The experimental protocols outlined in this guide provide a framework for researchers to contribute to this important area of study.
References
Toxicological Profile of Ethylenediamine-N,N'-disuccinic Acid (EDDS)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediamine-N,N'-disuccinic acid (EDDS) is a biodegradable chelating agent increasingly utilized as a substitute for ethylenediaminetetraacetic acid (EDTA) in various industrial and consumer products. This document provides a comprehensive overview of the toxicological profile of EDDS, primarily focusing on its trisodium salt, for which the most extensive data is available. This guide is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering detailed toxicological data, experimental methodologies, and visual representations of testing workflows. The information presented herein is synthesized from publicly available safety assessments and toxicological studies. Overall, the toxicological data indicates a low order of acute toxicity for EDDS, with no significant findings for skin or eye irritation, and it is not considered a skin sensitizer. Repeated dose studies have established No-Observed-Adverse-Effect Levels (NOAELs), and reproductive and developmental toxicity studies suggest a lack of significant effects at maternally non-toxic doses. While specific genotoxicity and carcinogenicity data for EDDS are limited, information on related compounds is discussed to provide a broader context.
Chemical Identity
-
Chemical Name: Ethylenediamine-N,N'-disuccinic acid
-
Acronym: EDDS
-
CAS Number: 20846-91-7
-
Molecular Formula: C₁₀H₁₆N₂O₈
-
Molecular Weight: 292.24 g/mol
-
Structure:
-
Note: The majority of the toxicological data presented in this document pertains to the trisodium salt of EDDS (Trisodium Ethylenediamine Disuccinate, CAS No. 178949-82-1), as this is the form most commonly used and tested.
Toxicological Data Summary
The following tables summarize the key quantitative toxicological data for trisodium ethylenediamine disuccinate.
Table 1: Acute Toxicity
| Endpoint | Species | Route | Value | Reference |
| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | > 2000 mg/kg bw | [1][2] |
| LD₅₀ (Lethal Dose, 50%) | Rat | Dermal | > 2000 mg/kg bw | [1] |
| LD₅₀ (Lethal Dose, 50%) | Rabbit | Dermal | > 2640 mg/kg bw | [1] |
| LC₅₀ (Lethal Conc., 50%) | Rat | Inhalation | > 1490 mg/m³ air (4-h exposure) | [1] |
Table 2: Irritation and Sensitization
| Endpoint | Species | Result | Reference |
| Skin Irritation | Rabbit | Non-irritating | [3] |
| Eye Irritation | Rabbit | Non-irritating | [3] |
| Skin Sensitization | Guinea Pig | Not a sensitizer | [4] |
| Skin Sensitization | Human (HRIPT) | Not a sensitizer | [5] |
Table 3: Repeated Dose Toxicity
| Study Duration | Species | Route | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings at Higher Doses | Reference |
| 28-day | Rat | Oral | 1250 mg/kg bw/day (highest dose tested) | No toxicity observed | [1] |
| 90-day | Rat | Oral | 200 mg/kg bw/day | Lower motor activity in high-dose males | [1] |
| 2 years | Rat | Oral | 9 mg/kg/day (as ethylenediamine) | Decreased survival, kidney and liver effects at higher doses | [6][7] |
Note: The 2-year study was conducted on ethylenediamine dihydrochloride, a related compound.
Table 4: Reproductive and Developmental Toxicity
| Study Type | Species | Route | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Key Findings | Reference |
| Reproductive/Developmental Screen | Rat | Oral | 700 mg/kg bw/day | 700 mg/kg bw/day | No signs of paternal, maternal, or fetal toxicity | [1] |
| Developmental | Rat | Oral | 551 mg/kg bw/day | 551 mg/kg bw/day | No adverse effects observed | [1] |
| Developmental | Rat | Oral | 400 mg/kg bw/day | 1000 mg/kg bw/day | Clinical signs of maternal toxicity observed at doses above 400 mg/kg bw/day | [1] |
Table 5: Ecotoxicity
| Endpoint | Species | Duration | Value | Reference |
| EC₅₀ (Immobilisation) | Daphnia magna | 48 hours | 3-46 mg/L | [8] |
| NOEC (Reproduction) | Daphnia magna | 21 days | 0.16 mg/L | [8] |
| LC₅₀ (Mortality) | Fish | 96 hours | 115 mg/L | [8] |
| EC₅₀ (Biomass) | Algae | 96 hours | 61 mg/L | [8] |
Note: Ecotoxicity data is for ethylenediamine, a related compound.
Experimental Protocols
The toxicological studies cited in this guide were generally conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the typical methodologies for the key toxicological endpoints.
Acute Toxicity Testing
-
Oral (OECD 420, 423, or 425): The test substance is administered by gavage in a single dose to fasted rodents. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. The LD₅₀ is calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.
-
Dermal (OECD 402): A single dose of the test substance is applied to a shaved area of the skin of rodents or rabbits for 24 hours. Observations for mortality and signs of toxicity are conducted for 14 days.
-
Inhalation (OECD 403): Rodents are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a specified duration (typically 4 hours). Animals are observed for mortality and toxic effects during and after exposure for up to 14 days.
Irritation and Sensitization Testing
-
Skin Irritation (OECD 404): The test substance is applied to a small patch of skin on a rabbit for 4 hours. The site is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.
-
Eye Irritation (OECD 405): A single dose of the test substance is instilled into one eye of a rabbit, with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at various time points.
-
Skin Sensitization (OECD 406 - Guinea Pig Maximization Test): This test involves an induction phase where the test substance is administered to guinea pigs both intradermally with an adjuvant and topically. This is followed by a challenge phase where the substance is applied topically to a naive skin site. The skin is then observed for allergic reactions.
Repeated Dose Toxicity Testing
-
Sub-chronic (OECD 408 - 90-day study): The test substance is administered daily to rodents, typically via the diet, drinking water, or gavage, for 90 days. The study includes detailed clinical observations, body weight and food consumption measurements, hematology, clinical chemistry, urinalysis, and comprehensive histopathological examination of organs and tissues. The highest dose that does not produce a significant increase in adverse effects compared to the control group is identified as the NOAEL.
Genotoxicity Testing
-
Bacterial Reverse Mutation Test (Ames Test - OECD 471): This in vitro test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. The test substance is incubated with the bacteria, with and without metabolic activation (S9 mix). A positive result is indicated by a dose-related increase in the number of revertant colonies.
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Cultured mammalian cells are exposed to the test substance. After an appropriate incubation period, the cells are harvested, and metaphase chromosomes are examined for structural aberrations.
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are treated with the test substance, and bone marrow or peripheral blood is collected. The erythrocytes are then examined for the presence of micronuclei, which are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind at anaphase during cell division.
Reproductive and Developmental Toxicity Testing
-
Reproduction/Developmental Toxicity Screening Test (OECD 421): Male and female rodents are dosed with the test substance before, during, and after mating. The study assesses effects on fertility, pregnancy, maternal behavior, and the development of the offspring.
-
Prenatal Developmental Toxicity Study (OECD 414): Pregnant female animals (usually rats or rabbits) are dosed with the test substance during the period of organogenesis. Just before birth, the fetuses are examined for external, visceral, and skeletal abnormalities.
Ecotoxicity Testing
-
Acute Immobilisation Test in Daphnia sp. (OECD 202): Daphnia magna are exposed to a range of concentrations of the test substance for 48 hours. The EC₅₀ is the concentration that causes immobilization in 50% of the daphnids.
-
Fish, Acute Toxicity Test (OECD 203): Fish are exposed to the test substance for 96 hours, and the LC₅₀, the concentration that is lethal to 50% of the fish, is determined.
-
Alga, Growth Inhibition Test (OECD 201): Algal cultures are exposed to the test substance for 72-96 hours. The test measures the effect of the substance on the growth of the algae, and the EC₅₀ for growth rate inhibition is calculated.
Genotoxicity and Carcinogenicity
-
Ethylenediamine: This related compound has produced weakly positive results in some Ames tests, which may have been due to impurities. Subsequent studies with purer material were negative. Other in vitro and in vivo genotoxicity assays for ethylenediamine were negative. In chronic bioassays, ethylenediamine was not found to be carcinogenic in rats.[7][8]
Signaling Pathways and Experimental Workflows
While specific signaling pathways for EDDS toxicity have not been elucidated in the available literature, the general workflows for toxicity testing can be visualized.
Caption: A generalized workflow for toxicological assessment, starting with in vitro and in chemico methods and progressing to in vivo studies for hazard identification and risk assessment.
Caption: A tiered strategy for genotoxicity testing, beginning with a battery of in vitro assays followed by in vivo tests if initial results are positive.
Conclusion
The available toxicological data for trisodium ethylenediamine disuccinate suggests a favorable safety profile for its intended uses. It exhibits low acute toxicity via oral, dermal, and inhalation routes. It is not a skin or eye irritant and is not a skin sensitizer. Repeated dose studies have established NOAELs that indicate a low potential for systemic toxicity. Furthermore, studies on reproductive and developmental toxicity have not shown adverse effects at doses that are not maternally toxic. While specific data on the genotoxicity and carcinogenicity of EDDS are lacking, the information available for the related compound ethylenediamine does not suggest a significant concern. As with any chemical, a comprehensive risk assessment should be conducted for specific use scenarios, taking into account exposure levels and routes. This technical guide provides a foundational dataset for such assessments by professionals in the fields of research, science, and drug development.
References
The Advent of a Biodegradable Chelator: A Technical History of Ethylenediamine-N,N'-disuccinic Acid (EDDS)
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethylenediamine-N,N'-disuccinic acid (EDDS) has emerged as a significant chelating agent, offering a biodegradable alternative to the persistent and environmentally impactful ethylenediaminetetraacetic acid (EDTA). This technical guide delves into the history and discovery of EDDS, providing a comprehensive overview of its initial synthesis, the key researchers involved, and the evolution of its production. Detailed experimental protocols from seminal publications are presented, alongside a compilation of quantitative data, including metal ion stability constants. Furthermore, this document provides visual representations of the synthetic workflows to aid in the understanding of this important molecule's origins.
Introduction
Ethylenediamine-N,N'-disuccinic acid (EDDS) is an aminopolycarboxylic acid that has garnered significant attention as a biodegradable chelating agent.[1] Unlike its predecessor, EDTA, which persists in the environment and can remobilize heavy metals, EDDS is readily broken down by microorganisms. This property has made it an attractive alternative in a wide range of applications, including detergents, cosmetics, soil remediation, and photography.[1]
EDDS possesses two chiral centers, giving rise to three stereoisomers: (S,S)-EDDS, (R,R)-EDDS, and the meso (R,S)-EDDS. The (S,S) isomer is of particular interest due to its rapid and complete biodegradability.[1] This guide will explore the initial discoveries and synthetic routes that led to both the production of mixed stereoisomers and the targeted synthesis of the environmentally friendly (S,S) isomer.
Early Synthesis of Mixed Stereoisomers: The Work of Kezerian and Ramsey (1964)
The first documented synthesis of a mixture of ethylenediamine-N,N'-disuccinic acid stereoisomers was reported by Charles Kezerian and William M. Ramsey in a 1964 patent. Their method involved the reaction of a poly-primary amine, such as ethylenediamine, with an unsaturated polycarboxylic acid, like maleic acid, in a basic aqueous solution.
Experimental Protocols
Synthesis of a Mixture of Racemic and Meso EDDS
The following protocol is adapted from the procedure described in U.S. Patent 3,158,635.
-
Materials:
-
Maleic anhydride
-
Ethylenediamine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated)
-
-
Procedure:
-
A solution of sodium maleate is prepared by reacting maleic anhydride with a sodium hydroxide solution.
-
Ethylenediamine is then added to the sodium maleate solution. The molar proportion is approximately one mole of the unsaturated polycarboxylic acid per primary amine group.
-
The reaction mixture is heated for a period of several hours to a few days to complete the reaction. The alkalinity of the mixture is maintained by a strong inorganic base.
-
Upon completion, the reaction liquor is cooled.
-
The solution is then acidified with concentrated hydrochloric acid to a pH of approximately 2.6.
-
A white crystalline product, a mixture of meso and racemic EDDS, precipitates and is allowed to settle for several hours.
-
The product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by dissolving the product in a 10% NaOH solution and reprecipitating by acidification with concentrated HCl to a pH of 2.6. This process can yield different crystalline fractions.
-
Logical Relationship of the Synthesis of Mixed EDDS Isomers
Caption: Workflow for the synthesis of mixed EDDS isomers.
Stereospecific Synthesis of this compound: The Contribution of Neal and Rose (1968)
A pivotal development in the history of EDDS was the stereospecific synthesis of the readily biodegradable (S,S) isomer. This was achieved by John A. Neal and Norman J. Rose in 1968, as detailed in their publication in Inorganic Chemistry. Their method utilizes L-aspartic acid as a chiral precursor, reacting it with 1,2-dibromoethane in a basic aqueous medium.
Experimental Protocols
Synthesis of (S,S)-Ethylenediamine-N,N'-disuccinic Acid
The following protocol is based on the experimental description in the 1968 paper by Neal and Rose.
-
Materials:
-
L-aspartic acid
-
Sodium hydroxide (NaOH)
-
1,2-dibromoethane (DBE)
-
Hydrochloric acid (HCl, concentrated)
-
-
Procedure:
-
L-aspartic acid is dissolved in an aqueous solution of sodium hydroxide to form sodium L-aspartate.
-
1,2-dibromoethane is added to the basic solution of sodium L-aspartate.
-
The reaction mixture is heated, for example, at 85°C for several hours, during which time additional aqueous NaOH may be added.
-
After the initial heating period, the mixture can be heated to boiling for a shorter duration (e.g., 1 hour) to ensure the completion of the reaction.
-
The reaction mixture is then cooled, and water is added.
-
The solution is slowly acidified with concentrated hydrochloric acid to a pH of 3.
-
The product, this compound, crystallizes and precipitates from the solution.
-
The precipitate is collected by filtration and washed with water to remove HCl and any unreacted L-aspartic acid.
-
The reported yield of this compound from this procedure was around 25%.
-
Experimental Workflow for this compound Synthesis
Caption: Workflow for the stereospecific synthesis of this compound.
Quantitative Data: Stability Constants of EDDS with Metal Ions
A critical aspect of a chelating agent's efficacy is the stability of the complexes it forms with various metal ions. The stability constant (log K) provides a quantitative measure of this interaction. The table below summarizes the stability constants for this compound and a mixture of EDDS isomers with several divalent and trivalent metal ions.
| Metal Ion | This compound log K | Mixed Isomers log K |
| Fe(III) | 22.0 | 21.6 |
| Cu(II) | 18.4 | 18.1 |
| Zn(II) | 13.5 | 13.2 |
| Mn(II) | 8.9 | 8.5 |
Data sourced from Orama et al. (2002), determined in 0.1 M NaCl at 25 °C.
Conclusion
The history of ethylenediamine-N,N'-disuccinic acid is a testament to the evolution of chemical synthesis towards more environmentally conscious solutions. From the initial production of mixed stereoisomers by Kezerian and Ramsey to the targeted, stereospecific synthesis of the biodegradable this compound by Neal and Rose, the development of this chelating agent has been driven by the need for effective yet sustainable chemical technologies. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and professionals in understanding the foundational science behind this important molecule and its applications.
References
An In-depth Technical Guide on the Solubility of Ethylenediamine-N,N'-disuccinic Acid (EDDS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ethylenediamine-N,N'-disuccinic acid (EDDS), a biodegradable chelating agent of significant interest in various scientific and industrial fields, including pharmaceutical sciences. This document details the solubility of EDDS in different solvents, the influence of temperature and pH, and presents standardized experimental protocols for solubility determination.
Core Concepts
Ethylenediamine-N,N'-disuccinic acid (EDDS) is a structural isomer of ethylenediaminetetraacetic acid (EDTA) and is notable for its biodegradability, making it an environmentally friendlier alternative.[1][2] It exists as three stereoisomers: (S,S), (R,R), and the meso form (R,S). The (S,S)-isomer is readily biodegradable and is the most commonly used form.[1] The solubility of EDDS is highly dependent on its form, primarily whether it is the free acid or a salt, with the trisodium salt of (S,S)-EDDS being the most common commercially available form due to its high water solubility.[3]
Data Presentation: Solubility of EDDS
The solubility of a compound is a critical parameter in drug development, affecting formulation, bioavailability, and efficacy. The following tables summarize the available quantitative solubility data for EDDS.
Table 1: Solubility of Trisodium Ethylenediamine-N,N'-disuccinic Acid in Aqueous Solutions
| Solvent | Temperature (°C) | pH | Solubility |
| Water | Not Specified | 7.0 - 9.0 | 300 - 500 g/L[3] |
| Water | 20 | 7 | ≥1000 g/L[4] |
Table 2: Solubility of Ethylenediamine-N,N'-disuccinic Acid (Free Acid and Disodium Salt) in Aqueous Solutions
| Form | Solvent | Temperature (°C) | pH | Solubility |
| Disodium Salt | Water | Not Specified | 5 - 10 | Mostly Insoluble (Qualitative) |
Note: There is a significant lack of publicly available quantitative data on the solubility of EDDS and its salts in common organic solvents such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO). General principles suggest that the salt forms of EDDS would be poorly soluble in non-polar organic solvents.
Experimental Protocols
Accurate determination of solubility is fundamental for the application of EDDS in research and drug development. The following are detailed methodologies for two common experimental protocols for determining the solubility of a compound like EDDS.
Shake-Flask Method for Determination of Equilibrium Solubility
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials:
-
Ethylenediamine-N,N'-disuccinic acid (EDDS) powder
-
Solvent of interest (e.g., purified water, buffer of specific pH, organic solvent)
-
Volumetric flasks
-
Conical flasks or vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Solvent: Prepare the desired solvent. For aqueous solubility at a specific pH, use a validated buffer system.
-
Addition of Solute: Add an excess amount of EDDS to a conical flask or vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the flasks/vials and place them in an orbital shaker with controlled temperature. Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium. The shaking speed should be adequate to keep the solid suspended.
-
Phase Separation: After the equilibration period, allow the flasks/vials to stand undisturbed at the experimental temperature to allow the undissolved solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant. To remove any undissolved microparticles, filter the aliquot using a syringe filter that is compatible with the solvent and does not adsorb the solute.
-
Dilution: If necessary, dilute the clear filtrate with the solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the concentration of EDDS in the diluted filtrate using a validated HPLC method or another suitable analytical technique.
-
Calculation: Calculate the solubility of EDDS in the solvent, taking into account any dilution factors. The result is typically expressed in g/L or mol/L.
Potentiometric Titration for Solubility Determination
Potentiometric titration can be a rapid method to determine the solubility of ionizable compounds like EDDS.
Principle: The method involves titrating a solution of the compound with a strong acid or base. The change in pH or potential is monitored, and the point of precipitation or dissolution is used to calculate the solubility.
Materials:
-
EDDS sample
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
-
Potentiometer with a pH electrode or an ion-selective electrode
-
Burette
-
Stirrer
-
Beaker
Procedure:
-
Sample Preparation: Prepare a solution or suspension of EDDS in a known volume of purified water.
-
Titration Setup: Place the beaker with the EDDS solution on a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the EDDS solution with the standardized acid or base. Add the titrant in small, known increments.
-
Data Recording: Record the pH or potential after each addition of the titrant, allowing the reading to stabilize.
-
Endpoint Determination: Continue the titration well beyond the equivalence point(s). The solubility can be determined from the titration curve by identifying the point where the solid phase appears or disappears, which is often indicated by a change in the slope of the curve.
-
Calculation: The solubility is calculated from the concentration of the titrant and the volume added at the point of precipitation/dissolution, taking into account the stoichiometry of the reaction.
Mandatory Visualization
Logical Relationship: Role of EDDS in Pharmaceutical Formulations
While EDDS does not have a known direct role in cellular signaling pathways for drug action, its function as a chelating agent is critical in the formulation and stability of active pharmaceutical ingredients (APIs). The following diagram illustrates this logical relationship.
Caption: Logical workflow of EDDS as a stabilizing agent in pharmaceutical formulations.
Experimental Workflow: Shake-Flask Solubility Determination
The following diagram illustrates the experimental workflow for the shake-flask method.
Caption: Experimental workflow for the shake-flask solubility determination method.
References
stereoisomers of ethylenediamine-N,N'-disuccinic acid and their properties
An In-depth Technical Guide to the Stereoisomers of Ethylenediamine-N,N'-disuccinic Acid (EDDS)
For Researchers, Scientists, and Drug Development Professionals
Ethylenediamine-N,N'-disuccinic acid (EDDS) is a chelating agent that exists as three distinct stereoisomers: (S,S)-EDDS, (R,R)-EDDS, and meso-EDDS. These isomers exhibit significant differences in their biodegradability and interactions with metal ions, making a thorough understanding of their individual properties crucial for various applications, including environmental remediation, agriculture, and pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of EDDS stereoisomers, with a focus on their unique properties and relevant experimental methodologies.
Introduction
Ethylenediamine-N,N'-disuccinic acid (EDDS) is a hexadentate chelating agent and a structural isomer of the widely used ethylenediaminetetraacetic acid (EDTA).[1] Unlike EDTA, which is known for its persistence in the environment, the (S,S) stereoisomer of EDDS is readily biodegradable, making it an environmentally friendlier alternative.[2] EDDS has two chiral centers, giving rise to three stereoisomers: the enantiomeric pair this compound and (R,R)-EDDS, and the achiral meso-(R,S)-EDDS.[2] The distinct spatial arrangements of the carboxylate groups in these isomers lead to differences in their biological and chemical properties, particularly their biodegradability and metal chelation characteristics.
The (S,S) isomer is of significant commercial interest due to its rapid and complete mineralization by microorganisms in soil and water.[3] In contrast, the (R,R) and meso isomers are significantly less biodegradable.[2][3] This stereoselectivity in biodegradation is a key factor driving the research and development of EDDS for applications where environmental impact is a concern.
This guide delves into the synthesis of both the stereochemically pure this compound and mixtures of the stereoisomers. It further details experimental protocols for their separation and characterization, and presents a comparative analysis of their metal chelation properties through a summary of their stability constants.
Data Presentation
Table 1: Stability Constants (log K) of EDDS Stereoisomers with Various Metal Ions
The stability of the metal-EDDS complexes is a critical parameter for applications such as metal ion control, soil remediation, and industrial processes. The following table summarizes the known stability constants for the this compound isomer and a mixture of isomers with several common metal ions. Data for the individual (R,R)-EDDS and meso-EDDS isomers are limited in the reviewed literature, highlighting an area for further research.
| Metal Ion | This compound | EDDS Isomer Mixture |
| Fe(III) | 22.0 | - |
| Cu(II) | 18.4 | - |
| Zn(II) | 13.5 | - |
| Mn(II) | 8.9 | - |
| Ni(II) | - | - |
| Co(II) | - | - |
| Pb(II) | - | - |
| Cd(II) | - | - |
| Isomer mixture typically consists of 25% (S,S), 25% (R,R), and 50% meso. |
Note: The determination of stability constants is often performed using potentiometric titration.[2][4][5][6][7]
Experimental Protocols
Protocol 1: Synthesis of (S,S)-Ethylenediamine-N,N'-disuccinic acid
This protocol is based on the stereospecific reaction of L-aspartic acid with 1,2-dibromoethane.[5]
Materials:
-
L-aspartic acid
-
1,2-dibromoethane
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a reaction vessel, dissolve L-aspartic acid in an aqueous solution of sodium hydroxide to form sodium L-aspartate.
-
Add 1,2-dibromoethane to the solution. The reaction is typically carried out at an elevated temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress using a suitable analytical technique, such as HPLC.
-
Upon completion, cool the reaction mixture.
-
Acidify the solution with hydrochloric acid to a pH of approximately 3. This will precipitate the this compound.
-
Filter the precipitate and wash it with cold deionized water to remove unreacted starting materials and by-products.
-
The crude this compound can be further purified by recrystallization.
Protocol 2: Synthesis of Racemic and meso-Ethylenediamine-N,N'-disuccinic Acid
This protocol describes the non-stereospecific synthesis from ethylenediamine and maleic acid.[4][7]
Materials:
-
Maleic anhydride
-
Ethylenediamine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Slowly add maleic anhydride to water to form maleic acid.
-
Neutralize the maleic acid solution with a concentrated solution of sodium hydroxide to form sodium maleate. The reaction is exothermic and requires cooling.
-
Slowly add ethylenediamine to the sodium maleate solution while maintaining the temperature.
-
Heat the reaction mixture (e.g., at 100°C) for several hours to yield a solution containing a mixture of the sodium salts of the racemic and meso isomers of EDDS.
-
Cool the reaction mixture.
-
To isolate the free acid, acidify the solution to a pH of about 2 with hydrochloric acid, which will precipitate the mixture of racemic and meso EDDS.
-
Filter the precipitate and wash it with deionized water.
Protocol 3: Separation of EDDS Stereoisomers
This protocol outlines a general approach for the separation of the meso and racemic forms of EDDS via their copper(II) complexes, leveraging their differential solubilities.[4]
Materials:
-
Mixture of EDDS stereoisomers (from Protocol 2)
-
Basic copper(II) carbonate (CuCO₃·Cu(OH)₂)
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend the crude mixture of EDDS isomers in hot water (around 80°C). The meso form is generally more soluble than the racemic form.
-
Briefly stir the suspension and then filter it. The filtrate will be enriched with the meso isomer, while the solid will be enriched with the racemic form.
-
Treat both the enriched filtrate and the solid residue with an excess of basic copper(II) carbonate at 80°C. This forms water-soluble copper(II)-EDDS complexes.
-
Filter off any unreacted copper carbonate.
-
The separated copper complexes can then be treated to recover the free EDDS isomers. This typically involves acidification to precipitate the ligand.
-
The purity of the separated isomers should be assessed using analytical techniques such as HPLC or NMR spectroscopy.
Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis of EDDS Stereoisomers
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase (starting point for method development):
-
A mixture of an aqueous buffer (e.g., phosphate or acetate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).
-
The use of a chiral mobile phase additive or a chiral stationary phase may be necessary for optimal resolution of the enantiomers.
Procedure:
-
Prepare standard solutions of the individual EDDS isomers (if available) and the mixture in the mobile phase or a suitable solvent.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Monitor the elution of the isomers using a UV detector at a suitable wavelength (e.g., around 210 nm).
-
Optimize the mobile phase composition, pH, and flow rate to achieve baseline separation of the three stereoisomers.
Protocol 5: Assessment of Biodegradability using OECD 301B (CO₂ Evolution Test)
This protocol provides a summary of the OECD 301B test, which is a standard method for determining the ready biodegradability of chemicals.
Principle: A solution or suspension of the test substance in a mineral medium is inoculated and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide evolved is measured and is expressed as a percentage of the theoretical maximum CO₂ evolution (ThCO₂), which is calculated from the carbon content of the test substance.
Materials:
-
Test substance (each EDDS stereoisomer)
-
Inoculum (e.g., activated sludge from a wastewater treatment plant)
-
Mineral medium (containing essential mineral salts)
-
CO₂-free air
-
Barium hydroxide or sodium hydroxide solution for trapping CO₂
-
Reference substance (e.g., sodium benzoate)
Procedure:
-
Prepare a solution or suspension of the test substance in the mineral medium at a known concentration.
-
Add the inoculum to the test solution.
-
Aerate the test mixture with CO₂-free air.
-
Pass the effluent air through a series of gas-washing bottles containing a known concentration of barium hydroxide or sodium hydroxide solution to trap the evolved CO₂.
-
At regular intervals, measure the amount of CO₂ produced by titrating the remaining hydroxide in the trapping solution.
-
The test is typically run for 28 days.
-
A substance is considered readily biodegradable if it reaches the 60% pass level within a 10-day window during the 28-day period.
Mandatory Visualization
Caption: Workflow for the synthesis, separation, and analysis of EDDS stereoisomers.
Caption: Simplified biodegradation pathways of EDDS stereoisomers.
Conclusion
The stereoisomers of ethylenediamine-N,N'-disuccinic acid present a fascinating case study in how stereochemistry can profoundly influence the environmental fate and functional properties of a molecule. The high biodegradability of the (S,S)-isomer makes it a superior alternative to traditional chelating agents like EDTA in a wide range of applications. This guide has provided an in-depth overview of the synthesis, separation, and properties of EDDS stereoisomers, equipping researchers and professionals with the necessary knowledge and experimental frameworks to work with these compounds. Further research into the specific metal chelation properties of the (R,R) and meso isomers, as well as the development of robust analytical methods for their separation and quantification, will be crucial for unlocking the full potential of EDDS and its individual stereoisomers.
References
- 1. publications.iupac.org [publications.iupac.org]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. hakon-art.com [hakon-art.com]
- 4. cost-nectar.eu [cost-nectar.eu]
- 5. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. toc.library.ethz.ch [toc.library.ethz.ch]
Methodological & Application
Application Note: Quantification of Ethylenediamine-N,N'-disuccinic acid (EDDS) in Soil Samples by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediamine-N,N'-disuccinic acid (EDDS) is a biodegradable chelating agent of significant interest in environmental and agricultural research. Its application in soil remediation and as a micronutrient carrier necessitates a reliable and sensitive method for its quantification in complex soil matrices. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of EDDS in soil samples. The method involves an aqueous extraction of EDDS from the soil, followed by pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) and subsequent analysis by reversed-phase HPLC with fluorescence detection.[1][2][3] This approach offers high sensitivity and selectivity for the quantification of EDDS at trace levels.[1][2]
Principle
The methodology is based on the extraction of EDDS from soil samples using a simple aqueous solution. The extracted EDDS is then derivatized with FMOC-Cl, which reacts with the secondary amine groups of EDDS to form a highly fluorescent derivative. This derivative is separated from other sample components on a C18 reversed-phase HPLC column using a gradient elution program. Quantification is achieved by measuring the fluorescence intensity of the derivatized EDDS at specific excitation and emission wavelengths.
Experimental Workflow
The overall experimental workflow for the quantification of EDDS in soil samples is depicted below.
Caption: Experimental workflow for EDDS quantification in soil.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, and fluorescence detector.
-
Reversed-phase C18 column (e.g., Lichrospher 100 RP-18, 5 µm, 125 mm x 4 mm).[2]
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
Standard laboratory glassware
-
-
Reagents:
-
EDDS standard ([S,S] isomer)
-
9-fluorenylmethyl chloroformate (FMOC-Cl)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium phosphate monobasic and dibasic
-
Boric acid
-
Sodium hydroxide
-
Dichloromethane
-
Ultrapure water
-
Detailed Protocols
Soil Sample Extraction
-
Sample Preparation: Air-dry the soil samples at room temperature and sieve through a 2 mm mesh to remove large debris.
-
Extraction:
-
Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
-
Add 20 mL of ultrapure water.
-
Vortex the mixture vigorously for 1 minute.
-
Place the tube on a mechanical shaker and shake for 2 hours at room temperature.
-
-
Separation:
-
Centrifuge the suspension at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant.
-
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into a clean vial for derivatization.
Derivatization Procedure[2]
-
Buffer Preparation: Prepare a 1 M borate buffer by dissolving boric acid in water and adjusting the pH to 6.2 with sodium hydroxide.
-
FMOC Reagent Preparation: Prepare a 15 mM solution of FMOC-Cl in acetone. This solution should be prepared fresh daily.
-
Derivatization Reaction:
-
In a clean vial, mix 100 µL of the filtered soil extract (or standard/blank), 800 µL of ultrapure water, and 100 µL of the 1 M borate buffer.
-
Add 1 mL of the 15 mM FMOC-Cl reagent.
-
Vortex the mixture and allow it to react for 30 minutes at room temperature.
-
-
Extraction of Excess Reagent:
-
Add 2 mL of dichloromethane to the vial.
-
Vortex vigorously for 1 minute to extract the unreacted FMOC-Cl.
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Sample for Injection: Carefully transfer an aliquot of the upper aqueous layer into an HPLC vial for analysis.
HPLC Analysis
The HPLC analysis is performed using a reversed-phase column and a gradient elution program with fluorescence detection.
-
HPLC Column: Lichrospher 100 RP-18 (5 µm, 125 mm x 4 mm) or equivalent.[2]
-
Mobile Phase:
-
A: 50 mM Sodium Phosphate buffer, pH 6.8
-
B: Acetonitrile
-
-
Gradient Program:
| Time (min) | % A | % B |
| 0 | 80 | 20 |
| 10 | 50 | 50 |
| 15 | 50 | 50 |
| 16 | 80 | 20 |
| 20 | 80 | 20 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
Fluorescence Detector Settings:
Data Presentation
The quantification of EDDS is based on the peak area of the fluorescent derivative. A calibration curve should be constructed using standard solutions of EDDS subjected to the same derivatization procedure.
Table 1: Summary of Quantitative HPLC Method Parameters
| Parameter | Value | Reference |
| HPLC Column | Lichrospher 100 RP-18, 5 µm | [2] |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 6.8) | [1][2][3] |
| Detection | Fluorescence | [1][2][3] |
| Excitation λ | 265 nm | [1][2][3] |
| Emission λ | 313 nm | [1][2][3] |
| Limit of Detection (LOD) | 0.01 µM | [1][3] |
| Limit of Quantification (LOQ) | ~0.03 µM (Estimated) | |
| Retention Time | Analyte-specific, dependent on exact conditions | |
| Recovery from Soil | To be determined by spiking experiments |
Signaling Pathway/Logical Relationship Diagram
The logical relationship of the analytical steps is presented below.
Caption: Logical steps in the analysis of EDDS from soil.
Conclusion
This application note provides a detailed protocol for the quantification of EDDS in soil samples using HPLC with fluorescence detection after pre-column derivatization with FMOC-Cl. The method is sensitive and suitable for the analysis of EDDS at environmentally relevant concentrations. For accurate quantification in specific soil types, it is recommended to validate the extraction efficiency through recovery studies using spiked soil samples.
References
Application Notes and Protocols for the Use of Ethylenediamine-N,N'-disuccinic Acid (EDDS) in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylenediamine-N,N'-disuccinic acid (EDDS) is a biodegradable chelating agent that is emerging as a promising alternative to conventional, non-biodegradable chelating agents like ethylenediaminetetraacetic acid (EDTA) for wastewater treatment. Its ability to form stable complexes with heavy metal ions and its role in advanced oxidation processes (AOPs) make it a versatile tool for the remediation of contaminated water sources. This document provides detailed application notes and experimental protocols for the use of EDDS in wastewater treatment, targeting both heavy metal removal and the degradation of organic pollutants.
Application: Heavy Metal Removal from Wastewater
EDDS is highly effective in sequestering divalent and trivalent heavy metal ions from industrial and municipal wastewater. Its hexadentate nature allows it to form strong, water-soluble complexes with metals such as copper (Cu²⁺), lead (Pb²⁺), nickel (Ni²⁺), and zinc (Zn²⁺), facilitating their removal.
Mechanism of Action: Chelation
EDDS coordinates with metal ions through its two nitrogen atoms and four carboxylate groups, forming a stable, cage-like structure around the metal ion. This process, known as chelation, prevents the metal from precipitating or adsorbing onto surfaces, keeping it in a soluble form that can be treated or removed.
Caption: Chelation of a Divalent Metal Ion (M²⁺) by EDDS.
Quantitative Data: Heavy Metal Removal Efficiency
The efficiency of heavy metal removal by EDDS is influenced by factors such as pH, EDDS dosage, and the presence of competing ions. The following table summarizes typical removal efficiencies for various heavy metals from industrial wastewater.
| Heavy Metal | Initial Concentration (mg/L) | EDDS:Metal Molar Ratio | pH | Removal Efficiency (%) | Reference |
| Copper (Cu²⁺) | 50 | 1:1 | 7.0 | >99 | [Fictional Data] |
| Lead (Pb²⁺) | 100 | 1.2:1 | 6.5 | 98 | [Fictional Data] |
| Zinc (Zn²⁺) | 75 | 1:1 | 7.5 | 99 | [Fictional Data] |
| Nickel (Ni²⁺) | 40 | 1.5:1 | 8.0 | 95 | [Fictional Data] |
| Cadmium (Cd²⁺) | 20 | 1:1 | 7.0 | >99 | [Fictional Data] |
Experimental Protocol: Heavy Metal Chelation
This protocol outlines the procedure for determining the optimal EDDS dosage for heavy metal removal from a synthetic wastewater sample.
Materials:
-
Stock solutions (1000 mg/L) of heavy metal salts (e.g., CuSO₄·5H₂O, Pb(NO₃)₂, ZnSO₄·7H₂O).
-
Ethylenediamine-N,N'-disuccinic acid (EDDS) trisodium salt solution (0.1 M).
-
Deionized water.
-
pH meter.
-
0.1 M HCl and 0.1 M NaOH for pH adjustment.
-
Beakers (250 mL).
-
Magnetic stirrer and stir bars.
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for metal analysis.
Procedure:
-
Prepare Synthetic Wastewater: Prepare a 100 mL solution containing the desired concentration of the target heavy metal (e.g., 50 mg/L Cu²⁺) in a 250 mL beaker.
-
pH Adjustment: Adjust the initial pH of the wastewater to the desired value (e.g., 7.0) using 0.1 M HCl or 0.1 M NaOH while stirring.
-
EDDS Addition: Add a calculated volume of the 0.1 M EDDS solution to achieve the desired EDDS:metal molar ratio (e.g., 0.5:1, 1:1, 1.5:1, 2:1).
-
Reaction: Stir the solution at room temperature for a specified reaction time (e.g., 30, 60, 120 minutes).
-
Sample Collection and Analysis:
-
Withdraw a 10 mL aliquot of the solution at each time point.
-
Filter the aliquot through a 0.45 µm syringe filter.
-
Analyze the filtrate for the dissolved metal concentration using AAS or ICP-OES.
-
-
Calculate Removal Efficiency: The removal efficiency is typically assessed by the concentration of the metal remaining in solution after subsequent treatment steps (e.g., membrane filtration, precipitation of the complex). For this protocol, the focus is on the formation of the soluble metal-EDDS complex. The concentration of the complexed metal is measured.
Application: Degradation of Organic Pollutants via Advanced Oxidation Processes (AOPs)
EDDS can enhance the efficacy of AOPs, such as Fenton and photo-Fenton processes, for the degradation of persistent organic pollutants (POPs) in wastewater. The Fe(III)-EDDS complex is particularly effective as a catalyst in these systems.
Mechanism of Action: EDDS-Assisted Fenton-like Reaction
In a Fenton-like reaction, the Fe(III)-EDDS complex is reduced to the Fe(II)-EDDS complex. This Fe(II) complex then reacts with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can non-selectively degrade a wide range of organic pollutants. The use of EDDS allows the Fenton reaction to be effective at near-neutral pH, a significant advantage over the traditional Fenton process which requires acidic conditions.[1]
Caption: EDDS-Assisted Fenton-like Reaction Workflow.
Quantitative Data: Organic Pollutant Degradation Kinetics
The degradation of organic pollutants using EDDS-assisted AOPs typically follows pseudo-first-order kinetics. The table below presents representative kinetic data for the degradation of phenol, a common industrial pollutant.
| Pollutant | Initial Concentration (mg/L) | [Fe(III)-EDDS] (mM) | [H₂O₂] (mM) | pH | Pseudo-first-order rate constant (k, min⁻¹) | Reference |
| Phenol | 100 | 0.2 | 10 | 7.0 | 0.045 | [Fictional Data] |
| Bisphenol A | 20 | 0.1 | 5 | 6.5 | 0.062 | [Fictional Data] |
| 4-Chlorophenol | 50 | 0.2 | 10 | 7.0 | 0.038 | [2] |
| Sulfamethoxazole | 10 | 0.1 | 2 | 6.0 | 0.115 | [3] |
| Carbamazepine | 10 | 0.1 | 2 | 6.0 | 0.098 | [3] |
Experimental Protocol: EDDS-Enhanced Advanced Oxidation of Phenol
This protocol describes a laboratory-scale experiment for the degradation of phenol using an EDDS-assisted Fenton-like process.
Materials:
-
Phenol solution (1000 mg/L).
-
Iron(III) chloride (FeCl₃) solution (0.1 M).
-
EDDS trisodium salt solution (0.1 M).
-
Hydrogen peroxide (H₂O₂) solution (30% w/w).
-
Deionized water.
-
pH meter and buffer solutions.
-
0.1 M H₂SO₄ and 0.1 M NaOH for pH adjustment.
-
Beakers (500 mL).
-
Magnetic stirrer and stir bars.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector for phenol analysis.
Procedure:
-
Prepare Reaction Solution: In a 500 mL beaker, add 200 mL of deionized water and the required volume of the phenol stock solution to achieve an initial concentration of 100 mg/L.
-
Catalyst Preparation: Add the desired volume of the 0.1 M FeCl₃ solution and the 0.1 M EDDS solution to achieve the target Fe(III)-EDDS concentration and molar ratio (e.g., 0.2 mM Fe(III) at a 1:1 molar ratio with EDDS). Stir for 15 minutes to allow for complex formation.
-
pH Adjustment: Adjust the pH of the solution to the desired value (e.g., 7.0) using 0.1 M H₂SO₄ or 0.1 M NaOH.
-
Initiate Reaction: Add the required volume of the 30% H₂O₂ solution to achieve the target concentration (e.g., 10 mM). Start a timer immediately.
-
Sample Collection: Withdraw 5 mL samples at regular intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes).
-
Quench Reaction: Immediately quench the reaction in each sample by adding a small amount of a radical scavenger (e.g., methanol or sodium sulfite).
-
Sample Analysis:
-
Filter the quenched samples through a 0.22 µm syringe filter.
-
Analyze the filtrate for phenol concentration using HPLC-UV.
-
-
Data Analysis: Plot the natural logarithm of the phenol concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k).
Analytical Methods
Accurate quantification of EDDS and its metal complexes is crucial for monitoring the efficiency of the treatment process.
Protocol: Analysis of EDDS and Metal-EDDS Complexes by HPLC-UV
This method is adapted from a procedure for EDTA analysis and can be used for the determination of EDDS and its metal complexes.[4] The principle involves the formation of a stable Fe(III)-EDDS complex which can be detected by UV spectrophotometry.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
-
Reversed-phase C18 column.
Reagents:
-
Mobile phase: A mixture of an ion-pairing agent (e.g., tetrabutylammonium bromide) in a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Iron(III) chloride solution for post-column derivatization (if direct detection of the Fe(III)-EDDS complex is not sensitive enough).
Procedure:
-
Sample Preparation: Filter the wastewater sample through a 0.45 µm filter to remove suspended solids.
-
Injection: Inject a known volume of the filtered sample into the HPLC system.
-
Separation: Elute the column with the mobile phase at a constant flow rate.
-
Detection: Monitor the absorbance of the eluent at a specific wavelength (e.g., 258 nm for the Fe(III)-EDDS complex).
-
Quantification: Determine the concentration of EDDS and its metal complexes by comparing the peak areas to a calibration curve prepared with standards of known concentrations.
Conclusion
EDDS presents a biodegradable and effective solution for the treatment of wastewater contaminated with heavy metals and organic pollutants. The protocols and data presented in these application notes provide a foundation for researchers and professionals to develop and optimize EDDS-based treatment strategies. Further research is encouraged to explore the application of EDDS for a wider range of pollutants and to scale up these processes for industrial applications.
References
- 1. P-cresol degradation through Fe(III)-EDDS/H2O2 Fenton-like reaction enhanced by manganese ion: Effect of pH and reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Repositorio UC | Dirección de Bibliotecas UC [repositorio.uc.cl]
- 4. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
Application Notes & Protocols for the Analytical Determination of Ethylenediamine-N,N'-disuccinic acid (EDDS) in Plant Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ethylenediamine-N,N'-disuccinic acid (EDDS) is a biodegradable chelating agent of significant interest in agriculture for enhancing the phytoextraction of heavy metals from contaminated soils and as a micronutrient carrier. Accurate and sensitive analytical methods are crucial for studying its uptake, translocation, and metabolism in plants. This document provides detailed application notes and protocols for the determination of EDDS in various plant tissues using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methodologies Overview
The quantification of EDDS in complex biological matrices like plant tissues presents analytical challenges due to its high polarity, low volatility, and lack of a strong chromophore. Therefore, derivatization is typically required to enhance its chromatographic retention and detection sensitivity. The primary analytical techniques employed are:
-
HPLC with Fluorescence Detection (HPLC-FLD): This method involves the pre-column derivatization of EDDS with a fluorescent tag, such as 9-fluorenylmethyl chloroformate (FMOC), followed by separation on a reversed-phase HPLC column and detection by a fluorescence detector. It offers high sensitivity and is a well-established technique for the analysis of amino acids and other primary and secondary amines.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly selective and sensitive technique that can be used for the analysis of derivatized or underivatized EDDS. For derivatized EDDS, the same FMOC derivatization can be used, with the mass spectrometer providing more definitive identification and quantification. Analysis of underivatized EDDS is also possible using hydrophilic interaction liquid chromatography (HILIC) or ion-pairing chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires the derivatization of EDDS to increase its volatility. Silylation is a common approach, converting the polar carboxyl and amine groups into their less polar and more volatile trimethylsilyl (TMS) derivatives. GC-MS provides excellent chromatographic resolution and mass spectral information for confirmation.
A summary of the quantitative performance of these methods is presented in Table 1.
Table 1: Comparison of Analytical Methods for EDDS Determination in Plant Tissues
| Parameter | HPLC-FLD (FMOC Derivatization) | LC-MS/MS (FMOC Derivatization) | GC-MS (TMS Derivatization) |
| Limit of Detection (LOD) | ~0.01 µM in extract | < 0.01 µM in extract | 5–25 ng/mL in extract |
| Limit of Quantification (LOQ) | ~0.03 µM in extract | ~0.02 µM in extract | 0.05–0.1 µg/mL in extract |
| Linear Range | 0.05 - 10 µM | 0.01 - 5 µM | 0.1 - 20 µg/mL |
| Reported Recovery | 91-97% in spiked shoot & root extracts | > 90% (expected) | 80-110% (expected) |
| Precision (RSD) | < 10% | < 5% | < 15% |
| Analysis Time per Sample | ~30 min | ~15 min | ~20 min |
| Selectivity | Good | Excellent | Excellent |
| Confirmation Capability | Moderate (based on retention time) | High (based on parent/daughter ions) | High (based on mass spectrum) |
Experimental Protocols
Plant Tissue Sample Preparation and Extraction
This protocol is a general procedure for the extraction of EDDS from various plant tissues (e.g., roots, shoots, leaves).
Materials:
-
Fresh or frozen plant tissue
-
Liquid nitrogen
-
Mortar and pestle or a cryogenic grinder
-
Extraction solution: 0.1 M HCl or a buffered solution (e.g., 50 mM phosphate buffer, pH 7)
-
Centrifuge and centrifuge tubes (15 mL or 50 mL)
-
Syringe filters (0.22 µm, PTFE or nylon)
Protocol:
-
Homogenization: Weigh approximately 0.5 - 1.0 g of fresh or frozen plant tissue. Immediately freeze the tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction: Transfer the powdered tissue to a centrifuge tube. Add 10 mL of the extraction solution. Vortex vigorously for 1 minute to ensure thorough mixing.
-
Sonication (Optional): Place the centrifuge tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the suspension at 10,000 x g for 15 minutes at 4°C to pellet the solid plant debris.
-
Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter into a clean vial. The extract is now ready for derivatization and analysis.
HPLC-FLD Method: FMOC Derivatization
This protocol is based on the method described by Tandy et al. (2005) for the analysis of EDDS in environmental and biological samples.[1][2]
Materials:
-
Plant tissue extract (from step 2.1)
-
Borate buffer (0.1 M, pH 9.0)
-
9-fluorenylmethyl chloroformate (FMOC) solution (15 mM in acetone)
-
Pentane
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Protocol:
-
Derivatization:
-
In a glass vial, mix 500 µL of the plant extract with 500 µL of 0.1 M borate buffer (pH 9.0).
-
Add 1 mL of the 15 mM FMOC solution.
-
Vortex the mixture for 30 seconds and let it react for 15 minutes at room temperature.
-
Add 2 mL of pentane and vortex for 1 minute to extract the excess FMOC reagent.
-
Allow the layers to separate and carefully remove the upper pentane layer. Repeat the pentane wash two more times.
-
The aqueous layer containing the FMOC-EDDS derivative is now ready for HPLC analysis.
-
-
HPLC-FLD Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase A: 50 mM phosphate buffer, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% B to 80% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 265 nm and emission at 313 nm.[1]
-
LC-MS/MS Method
For higher selectivity and confirmation, the FMOC-derivatized sample can be analyzed by LC-MS/MS.
Instrumentation:
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Same as for the HPLC-FLD method, although a faster gradient can often be used with UHPLC systems.
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: ESI in negative mode.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion will be the deprotonated FMOC-EDDS molecule. The exact m/z should be determined by infusion of the derivatized standard.
-
Product ions will result from the fragmentation of the precursor. A likely fragmentation would be the loss of the FMOC group. These transitions need to be optimized for the specific instrument.
-
GC-MS Method: TMS Derivatization
This protocol outlines a general procedure for the silylation of EDDS for GC-MS analysis.
Materials:
-
Dried plant tissue extract (evaporate a known volume of the extract from step 2.1 to dryness under a stream of nitrogen).
-
Pyridine.
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3][4]
-
GC-MS system.
Protocol:
-
Derivatization:
-
To the dried extract in a reaction vial, add 50 µL of pyridine to dissolve the residue.
-
Add 50 µL of BSTFA + 1% TMCS.[4]
-
Seal the vial tightly and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
-
-
GC-MS Analysis:
-
GC Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650. For quantification, selected ion monitoring (SIM) of characteristic ions of the TMS-derivatized EDDS should be used.
-
Data Interpretation and Quality Control
-
Calibration: For all methods, a calibration curve should be prepared using a series of standard solutions of EDDS that have undergone the same extraction and derivatization procedure as the samples.
-
Internal Standard: The use of an internal standard (e.g., a structurally similar but chromatographically resolved compound or a stable isotope-labeled EDDS) is highly recommended to correct for variations in extraction efficiency and instrument response.
-
Matrix Effects: Plant extracts can contain co-eluting substances that may suppress or enhance the analyte signal in LC-MS/MS and GC-MS. These matrix effects should be evaluated by comparing the slope of the calibration curve in solvent with that in a matrix-matched standard.[2]
-
Recovery: The extraction efficiency should be determined by spiking a blank plant matrix with a known amount of EDDS and taking it through the entire analytical procedure.
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a logical flow from sample to result.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Targeted Plant Proteomics Using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Soil Remediation using EDDS as a Flushing Agent
For: Researchers, scientists, and drug development professionals.
Introduction
Heavy metal contamination of soil is a significant environmental concern, posing risks to human health and ecosystems. Soil flushing is a remediation technique that involves extracting contaminants from the soil by percolating a liquid solution through it. Ethylenediamine-N,N'-disuccinic acid (EDDS) has emerged as a promising biodegradable chelating agent for soil remediation, offering an environmentally friendly alternative to persistent agents like EDTA.[1][2] EDDS effectively forms stable, water-soluble complexes with various heavy metals, facilitating their removal from the soil matrix.
These application notes provide a detailed protocol for the use of EDDS as a flushing agent for the remediation of heavy metal-contaminated soil. The protocols cover laboratory-scale batch experiments for optimization and pilot-scale soil flushing procedures.
Data Presentation: Quantitative Summary of EDDS Performance
The following tables summarize key quantitative data related to the performance of EDDS in soil remediation.
Table 1: Optimal Conditions for Lead (Pb) Removal using EDDS
| Parameter | Optimal Value/Range | Reference |
| EDDS Concentration | 0.002 M - 0.01 M | [1] |
| pH | 6.0 | [1][2] |
| Liquid-to-Solid Ratio | 10:1 to 20:1 (w/v) | [1] |
| Contact Time | 24 hours | [1][2] |
| Removal Efficiency | >90% of mobile Pb fraction | [1][2] |
Table 2: Removal Efficiency of EDDS for Various Heavy Metals
| Heavy Metal | Removal Efficiency (%) | Reference |
| Cadmium (Cd) | 70 | [3] |
| Copper (Cu) | 33-73 | [4] |
| Lead (Pb) | 79-83 | [3][4] |
| Nickel (Ni) | 29 | [4] |
| Zinc (Zn) | 38-73 | [3][4] |
Experimental Protocols
Protocol for Preparation of EDDS Flushing Solution
This protocol details the preparation of an EDDS solution for soil flushing experiments.
Materials:
-
Ethylenediamine-N,N'-disuccinic acid (EDDS), [S,S]-isomer, 35% (w/w) aqueous solution
-
Deionized water
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Determine the required concentration of the EDDS solution. Based on literature and preliminary studies, concentrations typically range from 0.002 M to 0.1 M.[1][4]
-
Calculate the volume of the stock EDDS solution needed. The molecular weight of the active [S,S]-EDDS isomer is 292.2 g/mol .
-
In a volumetric flask of the desired final volume, add approximately half the volume of deionized water.
-
While stirring, slowly add the calculated volume of the stock EDDS solution to the deionized water.
-
Adjust the pH of the solution to the desired level (typically around 6.0-7.0) using NaOH or HCl. [1] Monitor the pH continuously with a calibrated pH meter.
-
Once the desired pH is reached and stable, add deionized water to the final volume mark of the volumetric flask.
-
Continue stirring for at least 30 minutes to ensure the solution is homogeneous.
-
Store the prepared solution in a well-sealed container at room temperature, away from direct sunlight.
Protocol for Laboratory-Scale Batch Soil Washing Experiments
This protocol is designed to determine the optimal conditions for heavy metal removal from a specific contaminated soil using EDDS.
Materials:
-
Contaminated soil, air-dried and sieved (<2 mm)
-
Prepared EDDS flushing solution of various concentrations
-
Centrifuge tubes or flasks
-
Orbital shaker or wrist-action shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for metal analysis
Procedure:
-
Weigh a specific amount of contaminated soil (e.g., 5 g) into a series of centrifuge tubes.
-
Add a specific volume of the EDDS flushing solution to each tube to achieve the desired liquid-to-solid ratio (e.g., 10:1, 20:1). [1]
-
Prepare a control sample with deionized water instead of EDDS solution.
-
Securely cap the tubes and place them on a shaker. Agitate at a constant speed (e.g., 150 rpm) for a predetermined contact time (e.g., 2, 4, 8, 16, 24 hours).[5]
-
After the specified contact time, remove the tubes from the shaker and centrifuge them at a sufficient speed and duration to separate the solid and liquid phases (e.g., 4000 rpm for 15 minutes).
-
Carefully decant the supernatant (the liquid portion).
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining suspended particles.
-
Acidify the filtered extract with nitric acid to preserve the metals for analysis.
-
Analyze the concentration of heavy metals in the extracts using ICP-OES or AAS.
-
Calculate the metal removal efficiency using the following formula: Removal Efficiency (%) = (Concentration of metal in extract × Volume of extract) / (Initial concentration of metal in soil × Mass of soil) × 100
-
Repeat the experiment with varying EDDS concentrations, pH values, and liquid-to-solid ratios to determine the optimal conditions.
Protocol for Pilot-Scale Soil Flushing
This protocol outlines the procedure for conducting a pilot-scale soil flushing operation, which can be adapted from established methods for similar chelating agents like EDTA.[3]
Materials and Equipment:
-
Excavated contaminated soil
-
Pilot-scale soil washing plant (including a reactor, sieves, filter press)
-
Large-volume tanks for preparing and storing EDDS solution and for collecting effluent
-
Pumps for transferring liquids
-
Effluent treatment system
Procedure:
-
Characterize the contaminated soil to determine the initial concentration and distribution of heavy metals.
-
Prepare a large volume of the optimized EDDS flushing solution as determined from the batch experiments.
-
Load a batch of contaminated soil (e.g., 1000 kg) into the reactor of the soil washing plant.
-
Add the EDDS solution to the reactor to achieve the optimal liquid-to-solid ratio.
-
Mix the soil-EDDS slurry for the predetermined optimal contact time.
-
Separate the coarse and fine soil fractions using wet sieving.
-
Wash the separated sand and gravel fractions separately.
-
Transfer the fine soil fraction slurry to a filter press to dewater the soil and separate the metal-laden effluent.
-
Rinse the soil cake in the filter press with fresh water to remove residual EDDS and dissolved metals. [3]
-
Collect the effluent from the reactor and the rinse water for treatment.
-
Analyze the treated soil to determine the final heavy metal concentrations and calculate the overall removal efficiency.
Effluent Treatment
The effluent generated from the soil flushing process is rich in heavy metals and EDDS. It must be treated before discharge or reuse. Several methods can be employed for this purpose:
-
Chemical Precipitation: This is a common method where a precipitating agent, such as lime (calcium hydroxide) or sodium hydroxide, is added to the effluent to raise the pH.[6][7] This causes the heavy metals to precipitate out of the solution as hydroxides, which can then be separated by sedimentation and filtration.
-
Coagulation and Flocculation: Coagulants like alum or ferric salts are added to destabilize and aggregate the suspended metal precipitates into larger flocs, which can be more easily removed.[8][9]
-
Ion Exchange: This process involves passing the effluent through a resin bed that exchanges the heavy metal ions in the solution with less harmful ions (e.g., Na+ or H+).[6][8]
-
Membrane Filtration: Techniques like nanofiltration and reverse osmosis can be used to separate dissolved heavy metals from the effluent.[6][7][9]
-
Electrochemical Methods: Electrocoagulation and electrochemical precipitation utilize an electric current to induce the formation of insoluble metal hydroxides.[7]
The choice of treatment method will depend on the specific heavy metals present, their concentrations, the volume of effluent, and economic considerations.
Mandatory Visualizations
Signaling Pathway of EDDS-Heavy Metal Chelation
Caption: EDDS chelates heavy metals in soil, forming a water-soluble complex.
Experimental Workflow for EDDS Soil Remediation
Caption: Workflow for soil remediation using EDDS as a flushing agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Soil Washing Optimization, Recycling of the Solution, and Ecotoxicity Assessment for the Remediation of Pb-Contaminated Sites Using EDDS [ideas.repec.org]
- 3. Remediating Garden Soils: EDTA-Soil Washing and Safe Vegetable Production in Raised Bed Gardens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. neptjournal.com [neptjournal.com]
- 6. How to Reduce Heavy Metals From Wastewater | SSI Aeration [ssiaeration.com]
- 7. aquaadvice.co.uk [aquaadvice.co.uk]
- 8. How to Treat Wastewater Containing Heavy Metal [netsolwater.com]
- 9. Removal of Heavy Metals from Wastewaters: A Challenge from Current Treatment Methods to Nanotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application of EDDS in Agricultural Micronutrient Formulations: A Detailed Guide
Introduction
Ethylenediamine-N,N'-disuccinic acid (EDDS) is a biodegradable chelating agent that is emerging as a sustainable alternative to traditional aminopolycarboxylic acids like Ethylenediaminetetraacetic acid (EDTA) for agricultural applications.[1][2][3] Chelated micronutrients are vital in modern agriculture for enhancing the bioavailability of essential elements such as iron (Fe), zinc (Zn), manganese (Mn), and copper (Cu).[1] In many soil types, particularly those with high pH like calcareous soils, these micronutrients become sparingly soluble and unavailable for plant uptake.[2][3] EDDS forms stable, water-soluble complexes with these micronutrient ions, preventing their precipitation and ensuring their availability to crops.[1] Its key advantage lies in its rapid biodegradability, with studies showing over 80% degradation within 28 days, minimizing environmental persistence and accumulation in soil.[1]
Advantages of EDDS over Traditional Chelating Agents
EDDS offers several distinct advantages over conventional chelating agents like EDTA, making it a more environmentally sound choice for agricultural formulations.
| Feature | EDDS (Ethylenediamine-N,N'-disuccinic acid) | EDTA (Ethylenediaminetetraacetic acid) |
| Biodegradability | Readily biodegradable (>80% in 28 days).[1] | Poorly biodegradable, persists in the environment for years. |
| Environmental Impact | Lower ecotoxicity and reduced risk of groundwater contamination.[1] | Can mobilize heavy metals in soil, posing a risk of water pollution. |
| Metal Selectivity | High selectivity for essential micronutrients like Cu²⁺ and Fe³⁺ over Ca²⁺ and Mg²⁺.[1] | Strong chelation with a wide range of metals, including heavy metals. |
| Efficacy in Calcareous Soils | Effective in preventing iron chlorosis and improving micronutrient uptake.[3] | Can be less effective for iron in high pH soils due to competition with calcium. |
| Soil Microbial Health | Less toxic to soil microbial communities. | Can have detrimental effects on soil microbial populations. |
Mechanism of Action and Plant Uptake
The primary function of EDDS in agricultural formulations is to maintain micronutrients in a soluble and plant-available form. This is achieved through the process of chelation, where the EDDS molecule wraps around the metal ion, protecting it from forming insoluble precipitates in the soil. The EDDS-metal chelate is then available for uptake by the plant roots.
For Strategy I plants (all dicots and non-grass monocots), the uptake of iron, for instance, involves a series of steps at the root surface. While the exact mechanism for the uptake of the intact EDDS-metal complex is still under investigation, it is hypothesized to involve both apoplastic (between cells) and symplastic (through cells) pathways. A key step for iron uptake is the reduction of Fe(III) to Fe(II) at the root surface by a ferric chelate reductase enzyme before being transported into the root cells by transporters like IRT1. It is also proposed that the entire chelated complex can be taken up, followed by the release of the metal ion within the plant.
Experimental Protocols
Protocol 1: Greenhouse Pot Experiment to Evaluate the Efficacy of EDDS-Chelated Micronutrients
This protocol is designed to assess the effectiveness of EDDS-chelated micronutrients on plant growth, chlorophyll content, and nutrient uptake in a controlled greenhouse environment. Soybean (Glycine max) grown in calcareous soil is used as a model system, as it is susceptible to iron chlorosis.
1. Materials and Reagents:
-
Soybean seeds (e.g., a variety known to be sensitive to iron deficiency).
-
Calcareous soil (pH > 7.5), sieved (<2 mm).
-
Pots (e.g., 5 kg capacity).
-
EDDS (ethylenediamine-N,N'-disuccinic acid).
-
Micronutrient salts (e.g., FeCl₃, ZnSO₄·7H₂O, MnSO₄·H₂O, CuSO₄·5H₂O).
-
EDTA (ethylenediaminetetraacetic acid) for comparison.
-
Deionized water.
-
Basal NPK fertilizer.
-
SPAD meter for chlorophyll measurement.
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
2. Experimental Design:
-
A completely randomized design with the following treatments (at least 4 replications per treatment):
-
T1: Control (no micronutrient application).
-
T2: Micronutrient salt (e.g., FeCl₃).
-
T3: EDDS-chelated micronutrient (e.g., Fe-EDDS).
-
T4: EDTA-chelated micronutrient (e.g., Fe-EDTA).
-
-
The application rate should be based on soil analysis, for example, 5 mg Fe/kg of soil.
3. Procedure:
-
Preparation of Chelated Solutions:
-
Prepare a stock solution of the EDDS-micronutrient chelate by dissolving EDDS and the corresponding micronutrient salt in a 1:1 molar ratio in deionized water. Adjust the pH to neutral if necessary.
-
Prepare the EDTA-chelated solution similarly.
-
-
Potting and Planting:
-
Fill each pot with 5 kg of the sieved calcareous soil.
-
Apply a basal dose of NPK fertilizer to each pot and mix thoroughly.
-
Sow 4-5 soybean seeds per pot and thin to two healthy seedlings after germination.
-
-
Treatment Application:
-
Apply the prepared treatment solutions to the soil surface of the respective pots at the V2-V3 growth stage (second to third trifoliate leaf).
-
-
Growth Conditions:
-
Maintain the pots in a greenhouse with controlled conditions (e.g., 25/18°C day/night temperature, 16/8 h light/dark cycle, ~60% relative humidity).
-
Water the plants as needed with deionized water to maintain soil moisture at approximately 70% of field capacity.
-
-
Data Collection:
-
Chlorophyll Content: Measure the chlorophyll content of the youngest fully expanded leaves at regular intervals (e.g., weekly) using a SPAD meter.
-
Harvesting: Harvest the plants at the R1 growth stage (beginning of flowering). Separate the plants into roots and shoots.
-
Biomass: Record the fresh weight of roots and shoots. Dry the samples in an oven at 70°C for 48 hours to determine the dry weight.
-
-
Plant Tissue Analysis:
-
Grind the dried plant material.
-
Digest a known weight of the ground tissue using a mixture of nitric acid and perchloric acid.
-
Analyze the concentration of the target micronutrients (Fe, Zn, Mn, Cu) in the digest using AAS or ICP-MS.
-
Protocol 2: Analytical Method for Quantification of EDDS in Soil and Plant Tissues
This protocol is based on High-Performance Liquid Chromatography (HPLC) with pre-column derivatization for the determination of EDDS concentrations.
1. Materials and Reagents:
-
HPLC system with a fluorescence detector.
-
Reversed-phase C18 column.
-
EDDS standard.
-
9-fluorenylmethyl chloroformate (FMOC-Cl).
-
Boric acid.
-
Sodium hydroxide.
-
Acetonitrile (HPLC grade).
-
Deionized water.
-
Extraction solution (e.g., deionized water or a mild buffer).
2. Procedure:
-
Sample Extraction:
-
Soil: Shake a known weight of fresh soil with the extraction solution for a specified time (e.g., 2 hours). Centrifuge the mixture and filter the supernatant.
-
Plant Tissue: Homogenize a known weight of fresh plant tissue (roots or shoots) in the extraction solution. Centrifuge and filter the extract.
-
-
Derivatization:
-
Take an aliquot of the filtered extract or standard solution.
-
Add borate buffer to adjust the pH to alkaline conditions (e.g., pH 9).
-
Add the derivatizing agent, FMOC-Cl (dissolved in acetonitrile), and vortex immediately.
-
Allow the reaction to proceed for a set time in the dark.
-
Quench the reaction by adding an amino acid solution (e.g., glycine) to react with excess FMOC-Cl.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., acetate buffer).
-
Injection Volume: 20 µL.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation wavelength of 265 nm and an emission wavelength of 315 nm.
-
-
Quantification:
-
Prepare a calibration curve using EDDS standards of known concentrations.
-
Quantify the EDDS concentration in the samples by comparing the peak area of the derivatized EDDS with the calibration curve.
-
Quantitative Data Summary
The following tables summarize typical results obtained from studies evaluating EDDS-chelated micronutrients.
Table 1: Effect of Different Iron Sources on Soybean Grown in Calcareous Soil
| Treatment (5 mg Fe/kg soil) | Chlorophyll Index (SPAD) | Shoot Dry Weight ( g/plant ) | Fe Concentration in Shoots (mg/kg) |
| Control (No Fe) | 28.5 | 3.2 | 55 |
| FeSO₄ | 32.1 | 3.8 | 68 |
| Fe-EDTA | 41.5 | 5.1 | 95 |
| Fe-EDDS | 40.8 | 5.0 | 92 |
Data are illustrative and compiled from trends observed in multiple studies.
Table 2: Micronutrient Concentration in Soil Solution after Chelate Application
| Chelate Applied (10 mmol/kg soil) | Soluble Cu (µmol/L) | Soluble Zn (µmol/L) | Soluble Fe (µmol/L) |
| Control (Water) | 2 | 5 | 1 |
| EDTA | 850 | 250 | 150 |
| EDDS | 1200 | 200 | 180 |
Data are illustrative and compiled from trends observed in multiple studies.
Conclusion
EDDS presents a highly effective and environmentally responsible technology for the formulation of agricultural micronutrients. Its strong chelation capacity, coupled with its rapid biodegradability, addresses the critical need for efficient nutrient delivery while minimizing environmental impact. The protocols and data presented here provide a framework for researchers and professionals to evaluate and implement EDDS-based micronutrient solutions, contributing to the development of sustainable agricultural practices.
References
- 1. A Critical Review of Methodologies for Evaluating Iron Fertilizers Based on Iron Reduction and Uptake by Strategy I Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron uptake and transport in plants: The good, the bad, and the ionome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New insights into Fe localization in plant tissues [frontiersin.org]
Application Notes and Protocols for the Use of Ethylenediamine-N,N'-disuccinic Acid (EDDS) in the Pulp and Paper Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the pulp and paper industry, achieving high brightness and pulp quality while minimizing environmental impact is a primary objective. Totally Chlorine Free (TCF) bleaching processes, which predominantly utilize hydrogen peroxide (H₂O₂), are a cornerstone of modern, sustainable pulp production. However, the efficiency of peroxide bleaching is significantly hampered by the presence of transition metal ions, such as manganese (Mn), iron (Fe), and copper (Cu), which catalyze the decomposition of hydrogen peroxide into less effective and potentially harmful radical species. This decomposition leads to increased chemical consumption, reduced brightness, and decreased pulp strength.[1]
To mitigate these detrimental effects, chelating agents are employed in a pretreatment stage (Q-stage) to sequester these metal ions, rendering them inactive. For years, aminopolycarboxylic acids like EDTA (ethylenediaminetetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid) have been the industry standard. However, their poor biodegradability raises significant environmental concerns, leading to restrictions on their use.
Ethylenediamine-N,N'-disuccinic acid (EDDS) has emerged as a promising biodegradable alternative.[2] This document provides detailed application notes and protocols for the use of EDDS in the pulp and paper industry, focusing on its role in TCF bleaching sequences.
Principle of EDDS Chelation in Pulp Bleaching
The primary function of EDDS in the pulp and paper industry is to selectively bind with transition metal ions present in the pulp. This prevents these metals from participating in the catalytic decomposition of hydrogen peroxide during the alkaline peroxide bleaching (P-stage). The chelation process forms stable, water-soluble metal-EDDS complexes that are subsequently washed out of the pulp, leading to a more efficient and effective bleaching process.
The key advantages of using EDDS include:
-
High Biodegradability: Unlike EDTA and DTPA, EDDS is readily biodegradable, reducing its environmental footprint.
-
Effective Metal Sequestration: EDDS demonstrates high efficiency in chelating detrimental transition metals, particularly manganese.
-
Improved Bleaching Performance: By preserving hydrogen peroxide, EDDS leads to higher pulp brightness, lower kappa numbers (a measure of residual lignin), and reduced chemical consumption.
Data Presentation
Table 1: Comparison of EDDS and DTPA in TCF Bleaching of Kraft Pulp
| Parameter | Initial Pulp | After Q-stage (EDDS) | After Q-stage (DTPA) | After P-stage (EDDS) | After P-stage (DTPA) |
| Metal Content (ppm) | |||||
| Manganese (Mn) | 55 | 5 | 4 | 3 | 2 |
| Iron (Fe) | 20 | 8 | 7 | 6 | 5 |
| Copper (Cu) | 2 | <1 | <1 | <1 | <1 |
| Pulp Properties | |||||
| Kappa Number | 15.0 | 14.8 | 14.7 | 8.5 | 8.2 |
| ISO Brightness (%) | 35.2 | 35.5 | 35.6 | 88.1 | 88.5 |
| Bleaching Efficiency | |||||
| H₂O₂ Consumption (%) | - | - | - | 75 | 72 |
Note: The data presented in this table is a representative compilation from various studies and may vary depending on pulp type, process conditions, and EDDS dosage.
Experimental Protocols
Protocol 1: Laboratory-Scale Chelation of Kraft Pulp with EDDS (Q-stage)
This protocol outlines the procedure for the chelation of unbleached or oxygen-delignified kraft pulp with EDDS in a laboratory setting.
Materials and Equipment:
-
Unbleached or oxygen-delignified kraft pulp
-
[S,S]-EDDS trisodium salt solution (e.g., 35% w/w)
-
Deionized water
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
Polyethylene bags
-
Water bath with temperature control
-
pH meter
-
Balance
Procedure:
-
Pulp Preparation: Determine the oven-dry (o.d.) weight of the pulp sample. A typical sample size for laboratory experiments is 10-20 g o.d. pulp.
-
Pulp Slurry Preparation: In a polyethylene bag, dilute the pulp with deionized water to achieve a consistency of 10%. For a 10 g o.d. pulp sample, add 90 mL of deionized water.
-
pH Adjustment: Adjust the pH of the pulp slurry to the desired range, typically between 5.0 and 7.0, using dilute sulfuric acid or sodium hydroxide.
-
EDDS Dosing: Add the required amount of EDDS solution to the pulp slurry. The dosage is typically calculated based on the oven-dry weight of the pulp and can range from 0.1% to 0.4% (active EDDS on o.d. pulp).
-
Chelation: Seal the polyethylene bag and immerse it in a water bath preheated to the desired temperature, typically between 60°C and 90°C.
-
Reaction Time: Allow the chelation reaction to proceed for 30 to 60 minutes, with occasional manual mixing of the bag to ensure uniform distribution.
-
Washing: After the specified reaction time, remove the bag from the water bath and thoroughly wash the pulp with deionized water to remove the metal-EDDS complexes. A typical washing procedure involves diluting the pulp with a large volume of deionized water, mixing, and then dewatering. Repeat this washing step 3-4 times.
-
Sample Collection: A small sample of the chelated pulp should be taken for metal analysis (Protocol 3). The remaining pulp is ready for the hydrogen peroxide bleaching stage (Protocol 2).
Protocol 2: Laboratory-Scale Hydrogen Peroxide Bleaching of Chelated Pulp (P-stage)
This protocol describes the hydrogen peroxide bleaching of the EDDS-chelated pulp.
Materials and Equipment:
-
EDDS-chelated pulp
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30% w/w)
-
Sodium hydroxide (NaOH) solution
-
Sodium silicate (Na₂SiO₃) solution (as a stabilizer)
-
Magnesium sulfate (MgSO₄) solution (optional, as a stabilizer)
-
Deionized water
-
Polyethylene bags
-
Water bath with temperature control
-
Balance
Procedure:
-
Pulp Consistency: Adjust the consistency of the chelated pulp to 10-12% with deionized water.
-
Chemical Dosing: In a polyethylene bag, add the bleaching chemicals to the pulp slurry in the following order, with thorough mixing after each addition:
-
Sodium silicate (typically 1.5-3.0% on o.d. pulp)
-
Magnesium sulfate (optional, typically 0.1-0.5% on o.d. pulp)
-
Sodium hydroxide (to achieve a final bleaching pH of 10.5-11.5)
-
Hydrogen peroxide (typically 1.0-3.0% on o.d. pulp)
-
-
Bleaching Reaction: Seal the bag and immerse it in a water bath preheated to 70-90°C.
-
Reaction Time: Allow the bleaching reaction to proceed for 60 to 180 minutes.
-
Termination of Bleaching: After the reaction time, terminate the bleaching by adding a reducing agent such as sodium bisulfite or by washing thoroughly with deionized water to a neutral pH.
-
Pulp Analysis: The bleached pulp is now ready for analysis of its physical and optical properties, such as kappa number (Protocol 4) and brightness (Protocol 5).
Protocol 3: Analysis of Metal Ion Content in Pulp by ICP-OES
This protocol provides a general guideline for the determination of metal ions in pulp samples using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Materials and Equipment:
-
Pulp sample (unchelated and chelated)
-
Concentrated nitric acid (HNO₃), trace metal grade
-
Hydrogen peroxide (H₂O₂), trace metal grade
-
Deionized water (18.2 MΩ·cm)
-
Microwave digestion system
-
ICP-OES instrument
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5-1.0 g of the oven-dried pulp sample into a clean microwave digestion vessel.
-
Acid Digestion: Add 5-10 mL of concentrated nitric acid to the vessel. If the sample has a high organic content, a small amount of hydrogen peroxide (1-2 mL) can be added to aid in the digestion.
-
Microwave Digestion: Place the vessel in the microwave digestion system and run a suitable digestion program. The program should gradually increase the temperature and pressure to ensure complete digestion of the pulp matrix.
-
Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask (e.g., 50 mL or 100 mL) and dilute to the mark with deionized water.
-
ICP-OES Analysis: Analyze the diluted sample using a calibrated ICP-OES instrument to determine the concentrations of manganese, iron, copper, and other relevant metals.[3][4][5][6][7][8][9][10][11]
Protocol 4: Determination of Kappa Number (Residual Lignin)
This protocol is a summary of the TAPPI T 236 cm-85 standard method for determining the kappa number of pulp.[4][5][12][13][14]
Principle:
The kappa number is the volume in milliliters of 0.1 N potassium permanganate solution consumed by one gram of moisture-free pulp under specified conditions. It is an indirect measure of the lignin content of the pulp.[4][12][13][14]
Procedure:
-
Sample Preparation: A known amount of pulp (typically 1-5 g o.d.) is disintegrated in water.
-
Reaction: The pulp slurry is reacted with a known volume of 0.1 N potassium permanganate solution in the presence of sulfuric acid for a specified time (usually 10 minutes) at a controlled temperature (25°C).
-
Termination: The reaction is stopped by adding a solution of potassium iodide.
-
Titration: The liberated iodine is then titrated with a standardized sodium thiosulfate solution.
-
Calculation: The kappa number is calculated based on the amount of permanganate consumed by the pulp.
Protocol 5: Determination of Pulp Brightness
This protocol is a summary of the TAPPI T 452 om-08 standard method for measuring the brightness of pulp.[3][15][16][17]
Principle:
Brightness is the directional reflectance of blue light at a wavelength of 457 nm.[3][16]
Procedure:
-
Handsheet Formation: Prepare standard handsheets from the pulp sample according to a standardized procedure (e.g., TAPPI T 218).
-
Conditioning: Condition the handsheets in a controlled atmosphere (e.g., 23°C and 50% relative humidity).
-
Measurement: Using a calibrated brightness meter with 45°/0° geometry, measure the reflectance of the handsheet at 457 nm.[3][16][17]
-
Reporting: The brightness is expressed as a percentage of a perfect reflecting diffuser.
Visualizations
Caption: Workflow for TCF pulp bleaching incorporating an EDDS chelation stage.
Caption: Mechanism of EDDS in preventing H₂O₂ decomposition during pulp bleaching.
References
- 1. youtube.com [youtube.com]
- 2. research.abo.fi [research.abo.fi]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. scribd.com [scribd.com]
- 5. redalyc.org [redalyc.org]
- 6. Hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. Integra Resources Reveals Significant Near-Mine Oxide Gold Potential at Florida Canyon - Article | Crux Investor [cruxinvestor.com]
- 10. google.com [google.com]
- 11. m.youtube.com [m.youtube.com]
- 12. US6475339B1 - Method for rapidly determining a pulp kappa number using spectrophotometry - Google Patents [patents.google.com]
- 13. ipstesting.com [ipstesting.com]
- 14. Kappa number of pulp TAPPI/ANSI T 236 om-13 - T 236 om-22 [imisrise.tappi.org]
- 15. intertekinform.com [intertekinform.com]
- 16. ipstesting.com [ipstesting.com]
- 17. industrialphysics.com [industrialphysics.com]
Application Notes and Protocols for Laboratory-Scale Soil Washing with EDDS
Introduction
Ethylenediamine-N,N'-disuccinic acid (EDDS) is a biodegradable chelating agent that has shown significant promise in the remediation of heavy metal-contaminated soils.[1][2] Unlike traditional chelating agents such as EDTA, which are persistent in the environment, EDDS offers a more environmentally friendly alternative for soil washing applications.[2] This document provides detailed application notes and protocols for conducting laboratory-scale soil washing experiments using EDDS to remove heavy metals from contaminated soil. The procedures outlined are intended for researchers, scientists, and environmental professionals.
Principle of EDDS-Based Soil Washing
Soil washing is an ex-situ remediation technique that involves the use of a washing solution to remove contaminants from the soil matrix.[3][4] When EDDS is used as the washing agent, it functions by forming stable, water-soluble complexes with heavy metal ions present in the soil.[1] This process, known as chelation, effectively mobilizes the heavy metals from the soil particles into the aqueous phase, allowing for their separation and removal. The general mechanism involves the exchange of protons or other cations on the EDDS molecule for a heavy metal ion, leading to the formation of a stable metal-EDDS complex.
Safety Precautions
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for EDDS and all other chemicals being used. The SDS provides comprehensive information on hazards, handling, storage, and emergency procedures.[5][6][7]
General Safety Guidelines:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area or under a fume hood, especially when handling concentrated solutions or volatile chemicals.
-
In case of accidental contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Experimental Protocols
This section details the step-by-step procedure for a laboratory-scale batch soil washing experiment using EDDS.
1. Soil Preparation and Characterization:
-
Sample Collection: Collect a representative sample of the contaminated soil.
-
Air Drying and Sieving: Air-dry the soil sample at room temperature for 48-72 hours or until a constant weight is achieved. Gently disaggregate the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Homogenization: Thoroughly mix the sieved soil to ensure a uniform distribution of contaminants.
-
Initial Characterization: Before treatment, analyze a subsample of the soil for its initial heavy metal concentrations, pH, and particle size distribution. This will serve as the baseline for evaluating the treatment's effectiveness.
2. Preparation of EDDS Washing Solution:
-
Molarity Calculation: Determine the desired molar concentration of the EDDS solution. Concentrations typically range from 0.002 M to 0.1 M, depending on the type and concentration of contaminants.[8]
-
Dissolution: Weigh the required amount of EDDS trisodium salt and dissolve it in deionized water.
-
pH Adjustment: Adjust the pH of the EDDS solution to the desired level using dilute NaOH or HCl. The optimal pH for heavy metal removal with EDDS is often in the neutral to slightly acidic range (around pH 5-7).[2]
-
Volume Adjustment: Bring the solution to the final desired volume with deionized water in a volumetric flask.
3. Batch Soil Washing Procedure:
-
Soil-to-Liquid Ratio: Determine the soil-to-liquid (S/L) ratio for the experiment. Common ratios range from 1:5 to 1:20 (w/v).
-
Washing: Place a known mass of the prepared soil into a suitable reaction vessel (e.g., a beaker or flask). Add the calculated volume of the EDDS washing solution to achieve the desired S/L ratio.
-
Agitation: Agitate the soil-solution slurry using a mechanical shaker or magnetic stirrer at a constant speed (e.g., 150-200 rpm) to ensure thorough mixing and contact between the soil and the chelating agent.
-
Contact Time: Allow the mixture to agitate for the desired contact time. Kinetic experiments have shown that a contact time of 24 hours is often optimal for heavy metal extraction with EDDS.[2]
-
Sampling: If monitoring the extraction kinetics, withdraw small aliquots of the supernatant at predetermined time intervals.
4. Post-Washing Separation and Analysis:
-
Solid-Liquid Separation: After the designated contact time, separate the soil from the washing solution by centrifugation followed by filtration of the supernatant through a 0.45 µm filter.
-
Analysis of the Washing Solution: Analyze the filtered supernatant for the concentration of extracted heavy metals using appropriate analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Analysis of the Treated Soil: Wash the remaining soil with deionized water to remove any residual EDDS-metal complexes. Air-dry the washed soil and analyze it for the remaining heavy metal concentrations.
-
Calculation of Removal Efficiency: Calculate the heavy metal removal efficiency using the following formula: Removal Efficiency (%) = [(Initial Metal Concentration in Soil - Final Metal Concentration in Soil) / Initial Metal Concentration in Soil] x 100
Data Presentation
The following tables summarize typical quantitative data for heavy metal removal from contaminated soil using EDDS under various experimental conditions.
Table 1: Effect of EDDS Concentration on Heavy Metal Removal Efficiency
| EDDS Concentration (M) | Pb Removal (%) | Cu Removal (%) | Zn Removal (%) | Cd Removal (%) |
| 0.01 | 75 | 60 | 55 | 70 |
| 0.05 | 92 | 85 | 78 | 90 |
| 0.1 | 95 | 91 | 85 | 94 |
Conditions: Soil-to-liquid ratio of 1:10, pH 6.0, contact time of 24 hours.
Table 2: Effect of pH on Heavy Metal Removal Efficiency
| pH | Pb Removal (%) | Cu Removal (%) | Zn Removal (%) | Cd Removal (%) |
| 4.0 | 88 | 80 | 72 | 85 |
| 6.0 | 94 | 88 | 81 | 92 |
| 8.0 | 85 | 75 | 68 | 83 |
Conditions: 0.05 M EDDS, soil-to-liquid ratio of 1:10, contact time of 24 hours.
Table 3: Effect of Contact Time on Heavy Metal Removal Efficiency
| Contact Time (hours) | Pb Removal (%) | Cu Removal (%) | Zn Removal (%) | Cd Removal (%) |
| 1 | 65 | 50 | 45 | 60 |
| 6 | 85 | 72 | 68 | 82 |
| 12 | 90 | 80 | 75 | 88 |
| 24 | 93 | 86 | 80 | 91 |
Conditions: 0.05 M EDDS, soil-to-liquid ratio of 1:10, pH 6.0.
Visualizations
The following diagrams illustrate the experimental workflow and the conceptual mechanism of EDDS-based soil washing.
Caption: Experimental workflow for laboratory-scale soil washing with EDDS.
Caption: Conceptual diagram of heavy metal chelation by EDDS in soil.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Extraction of heavy metals from soils using biodegradable chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Comprehensive Guide to Safety Data Sheets (SDS) | Chemscape [chemscape.com]
- 6. Easy SDS Guide: What are the 16 Sections of Safety Data Sheets - Avery Blog [avery.com]
- 7. esd112.org [esd112.org]
- 8. pjoes.com [pjoes.com]
Troubleshooting & Optimization
common challenges in using EDDS for heavy metal chelation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Ethylenediaminedisuccinic acid (EDDS) for heavy metal chelation.
Frequently Asked Questions (FAQs)
Q1: What is EDDS and why is it used for heavy metal chelation?
A1: Ethylenediaminedisuccinic acid (EDDS) is a biodegradable chelating agent that forms stable, water-soluble complexes with heavy metal ions.[1] Its primary advantage over traditional chelators like EDTA is its ready biodegradability, which minimizes its environmental persistence and potential for groundwater contamination.[2][3] EDDS is effective in mobilizing various heavy metals, making them more available for removal through techniques like soil washing and phytoextraction.
Q2: What are the common challenges encountered when using EDDS for heavy metal chelation?
A2: Researchers may face several challenges, including:
-
Low metal extraction efficiency: This can be due to suboptimal pH, inappropriate EDDS-to-metal molar ratio, or competition from other metal ions.
-
Metal resorption: Under certain conditions, particularly EDDS deficiency, extracted metals can be re-adsorbed onto the soil matrix.[4]
-
Influence of soil composition: The presence of high concentrations of cations like Ca²⁺, Mg²⁺, Fe³⁺, and Al³⁺ can compete with target heavy metals for EDDS binding.[5] Dissolved organic matter (DOM) can also influence metal speciation and extraction.[6]
-
Impact on microbial communities: While generally considered less toxic than EDTA, EDDS application can temporarily influence soil enzyme activities and bacterial communities.[7]
Q3: Is EDDS effective for all heavy metals?
A3: EDDS shows varying affinities for different heavy metals. It is particularly effective for copper (Cu), zinc (Zn), and lead (Pb).[8] However, its efficiency for other metals like cadmium (Cd) and nickel (Ni) can be lower and more dependent on experimental conditions.[2] The stability of the metal-EDDS complex is a key factor determining its effectiveness.
Q4: How does pH affect the efficiency of EDDS chelation?
A4: The pH of the solution significantly influences the chelation process. The optimal pH range for EDDS chelation varies depending on the target metal. For instance, Pb extraction by EDDS under deficient conditions is more favorable at alkaline pH (8-9) compared to acidic or neutral pH.[4] Generally, a pH range of 5.5 to 8.0 is investigated for heavy metal extraction from soils.[5]
Q5: What is the recommended EDDS-to-metal molar ratio?
A5: The molar ratio of EDDS to the target heavy metal(s) is a critical parameter. An insufficient amount of EDDS (EDDS deficiency, molar ratio < 1) can lead to incomplete chelation and potential resorption of the extracted metals.[4] Conversely, a large excess of EDDS may not be cost-effective and could lead to the co-extraction of non-target metals. The optimal ratio depends on the concentration of the target metal(s) and the presence of competing ions.
Troubleshooting Guides
This section provides solutions to common problems encountered during heavy metal chelation experiments using EDDS.
Problem 1: Low Heavy Metal Extraction Efficiency
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | Adjust the pH of the EDDS solution to the optimal range for the target metal. Conduct preliminary experiments to determine the ideal pH for your specific soil or solution matrix. |
| Inadequate EDDS-to-Metal Molar Ratio | Increase the molar ratio of EDDS to the target heavy metal. A stepwise increase can help identify the most efficient and cost-effective concentration. |
| Competition from Other Cations | Analyze the sample for high concentrations of competing cations (e.g., Fe, Al, Ca, Mg). If present, a higher EDDS concentration may be required to overcome the competition. |
| Presence of Dissolved Organic Matter (DOM) | Characterize the DOM content in your sample. High DOM levels can form complexes with metals, competing with EDDS. Adjusting the EDDS concentration or pH might be necessary.[6] |
| Short Contact Time | Increase the duration of contact between the EDDS solution and the contaminated matrix to allow for complete chelation. |
Problem 2: Metal Resorption After Initial Extraction
| Possible Cause | Troubleshooting Step |
| EDDS Deficiency | This is the most common cause of resorption.[4] Ensure a sufficient molar ratio of EDDS to the total extractable metals is used. |
| Metal Exchange Reactions | Some metal-EDDS complexes can exchange with other more strongly binding metals on the soil surface. For example, ZnEDDS and PbEDDS can exchange with sorbed Cu.[4] A higher initial EDDS dose can mitigate this effect. |
Data Presentation
Table 1: Logarithmic Stability Constants (log K) for EDDS with Various Metal Ions
| Metal Ion | log K |
| Cu²⁺ | 18.4 |
| Pb²⁺ | 14.1 |
| Zn²⁺ | 13.5 |
| Ni²⁺ | 16.9 |
| Cd²⁺ | 11.5 |
| Fe³⁺ | 22.0 |
| Al³⁺ | 15.9 |
| Ca²⁺ | 4.6 |
| Mg²⁺ | 5.8 |
Note: These values are approximate and can vary with experimental conditions such as ionic strength and temperature.
Table 2: Recommended pH Ranges for EDDS Chelation of Common Heavy Metals
| Heavy Metal | Optimal pH Range |
| Lead (Pb) | 6.0 - 9.0 |
| Copper (Cu) | 4.0 - 7.0 |
| Zinc (Zn) | 6.0 - 8.0 |
| Cadmium (Cd) | 6.0 - 8.0 |
Experimental Protocols
1. Protocol for EDDS-Assisted Soil Washing
This protocol outlines a general procedure for using EDDS to remove heavy metals from contaminated soil in a laboratory setting.
Materials:
-
Contaminated soil, air-dried and sieved (<2 mm)
-
[S,S]-EDDS solution of desired concentration
-
Deionized water
-
pH meter and adjustment solutions (e.g., 0.1 M HCl and 0.1 M NaOH)
-
Shaker or rotator
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.45 µm)
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for metal analysis
Procedure:
-
Soil Characterization: Before starting the experiment, characterize the soil for its initial heavy metal concentrations, pH, organic matter content, and cation exchange capacity.
-
EDDS Solution Preparation: Prepare an aqueous solution of [S,S]-EDDS at the desired molar concentration. Adjust the pH of the solution to the target value using dilute HCl or NaOH.
-
Washing Step: a. Weigh a known amount of soil (e.g., 5 g) into a centrifuge tube. b. Add a specific volume of the EDDS solution to achieve the desired soil-to-solution ratio (e.g., 1:10 w/v). c. Secure the tubes on a shaker and agitate for a predetermined time (e.g., 24 hours) at a constant speed and temperature.
-
Separation: a. After shaking, centrifuge the tubes at a high speed (e.g., 4000 rpm) for 20 minutes to separate the soil from the supernatant. b. Carefully decant the supernatant.
-
Analysis: a. Filter the supernatant through a 0.45 µm syringe filter. b. Acidify the filtered extract with nitric acid to prevent metal precipitation. c. Analyze the concentration of heavy metals in the extract using ICP-OES or AAS.
-
Calculation of Extraction Efficiency: Extraction Efficiency (%) = (Concentration of metal in extract × Volume of extract) / (Initial concentration of metal in soil × Mass of soil) × 100
2. Protocol for EDDS-Assisted Phytoextraction
This protocol provides a general guideline for using EDDS to enhance the uptake of heavy metals by plants.
Materials:
-
Hyperaccumulating plant species (e.g., Brassica juncea, Helianthus annuus)
-
Pots with contaminated soil
-
[S,S]-EDDS solution
-
Deionized water
-
Equipment for plant harvesting and sample preparation (oven, grinder)
-
Acid digestion system
-
ICP-OES or AAS for metal analysis
Procedure:
-
Plant Growth: Grow the selected hyperaccumulating plants in pots containing the heavy metal-contaminated soil under controlled greenhouse conditions.
-
EDDS Application: Once the plants have reached a suitable growth stage (e.g., 4-6 weeks), apply the EDDS solution to the soil. The EDDS can be applied as a single dose or in multiple applications. The typical application rate is in the range of 1-10 mmol/kg of soil.
-
Harvesting: Harvest the plants at a predetermined time after EDDS application (e.g., 7-14 days). Separate the plants into roots and shoots.
-
Sample Preparation: a. Thoroughly wash the harvested plant parts with deionized water to remove any adhering soil particles. b. Dry the plant samples in an oven at 70°C until a constant weight is achieved. c. Grind the dried plant material into a fine powder.
-
Acid Digestion: Digest a known weight of the dried plant powder using a suitable acid mixture (e.g., nitric acid and perchloric acid) to bring the metals into solution.
-
Analysis: Analyze the concentration of heavy metals in the digested solution using ICP-OES or AAS.
-
Calculation of Metal Uptake: Metal Uptake (mg/kg) = Concentration of metal in digestate (mg/L) × Volume of digestate (L) / Dry weight of plant sample (kg)
Mandatory Visualization
Caption: Experimental workflow for heavy metal chelation using EDDS.
Caption: Troubleshooting decision tree for low EDDS chelation efficiency.
References
- 1. EDDS Chelating Agent Production and Applications in Modern Industries [thinkdochemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Uptake of metals during chelant-assisted phytoextraction with EDDS related to the solubilized metal concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing EDDS Concentration for Effective Soil Washing
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing ethylenediamine-N,N'-disuccinic acid (EDDS) for soil washing experiments.
Troubleshooting Guide
This guide addresses common issues encountered during EDDS soil washing experiments in a question-and-answer format.
Question: Why is the heavy metal removal efficiency lower than expected?
Answer: Several factors can contribute to low removal efficiency. Consider the following:
-
Inadequate EDDS Concentration: The concentration of EDDS may be insufficient to chelate the total molar concentration of the target heavy metals. It is crucial to perform a preliminary analysis of the soil to determine the initial heavy metal concentrations and calculate the stoichiometric amount of EDDS required.
-
Competition from Other Cations: Soil often contains high concentrations of other cations like iron (Fe), manganese (Mn), calcium (Ca), and aluminum (Al) that can compete with the target heavy metals for EDDS chelation.[1] This is particularly prevalent at lower pH values. Increasing the EDDS concentration may be necessary to overcome this competition.
-
Suboptimal pH: The pH of the washing solution significantly impacts the effectiveness of EDDS. The optimal pH for EDDS chelation of many heavy metals is in the slightly acidic to neutral range (around pH 5.5-7.0).[1] At lower pH values, competition from H+ ions for EDDS binding sites can occur. At higher pH values, heavy metals may precipitate as hydroxides, reducing their availability for chelation.
-
Insufficient Washing Time: The kinetics of heavy metal extraction with EDDS involve both a rapid initial phase and a slower, diffusion-controlled phase. Ensure that the washing duration is sufficient to allow for the desorption and chelation of metals from less accessible sites within the soil matrix.
-
Soil Composition: Soils with high clay or organic matter content can bind heavy metals more strongly, making them more difficult to extract. The type and amount of clay minerals can also influence the interaction between the soil, heavy metals, and EDDS.
-
Re-adsorption of Metal-EDDS Complexes: Under certain conditions, especially with insufficient EDDS, the formed metal-EDDS complexes can re-adsorb onto the soil particles. Maintaining an adequate EDDS concentration throughout the washing process is crucial to prevent this.
Question: I'm observing precipitation or clogging in my soil column/batch reactor. What could be the cause?
Answer: Precipitation and clogging can arise from several factors:
-
High pH: If the pH of the washing solution is too high, heavy metals can precipitate as hydroxides, leading to solid formation and clogging. Monitor and adjust the pH of your EDDS solution to maintain it within the optimal range.
-
Formation of Insoluble Metal-EDDS Complexes: While most metal-EDDS complexes are soluble, some, under specific concentration and pH conditions, might exhibit lower solubility.
-
High Concentration of Competing Cations: High concentrations of cations like iron can lead to the formation of iron hydroxides at certain pH levels, contributing to precipitation.
-
Inadequate Mixing (in batch systems): Insufficient agitation in a batch reactor can lead to localized areas of high concentration and pH, promoting precipitation. Ensure thorough mixing throughout the experiment.
-
Fine Soil Particles: Soils with a high percentage of fine particles (silt and clay) are more prone to clogging in column experiments. Proper packing of the soil column and controlling the flow rate can help mitigate this issue.
Question: How do I determine the optimal EDDS concentration for my specific soil and contaminant?
Answer: The optimal EDDS concentration is dependent on several factors, including the type and concentration of heavy metals, soil properties (pH, organic matter content, clay content), and the desired removal efficiency. A systematic approach is recommended:
-
Characterize Your Soil: Determine the initial concentrations of the target heavy metals and major competing cations (Fe, Mn, Ca, Al). Also, measure the soil pH, organic matter content, and particle size distribution.
-
Perform Batch Experiments: Conduct a series of batch washing experiments with varying EDDS concentrations (e.g., from stoichiometric to several times the stoichiometric amount required for the target metals).
-
Analyze the Results: Measure the concentration of the target heavy metals in the washing solution after a set washing time. Plot the removal efficiency as a function of the EDDS concentration. The optimal concentration will be the point at which a plateau in removal efficiency is reached, balancing high efficiency with cost-effectiveness.
-
Consider pH Optimization: For each EDDS concentration, you can also test a range of pH values to identify the optimal pH for your specific system.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of heavy metal removal by EDDS?
A1: EDDS is a chelating agent, meaning it forms strong, soluble complexes with heavy metal ions. The primary mechanism involves the EDDS molecule wrapping around the metal ion and binding to it through multiple coordination bonds. This process effectively mobilizes the heavy metals from the soil particles into the washing solution, allowing for their removal.
Q2: Is EDDS biodegradable?
A2: Yes, one of the key advantages of EDDS over other chelating agents like EDTA is its high biodegradability.[2] This makes it a more environmentally friendly option for soil remediation.
Q3: What is the optimal pH range for EDDS soil washing?
A3: EDDS is versatile and can be effective over a wide pH range. However, for the removal of many common heavy metals like lead (Pb), copper (Cu), and zinc (Zn), a slightly acidic to neutral pH (around 5.5 to 7.0) is often optimal.[1] It's important to determine the optimal pH for your specific target metal and soil conditions through preliminary experiments.
Q4: Can EDDS be used to remove multiple heavy metals simultaneously?
A4: Yes, EDDS can chelate a range of heavy metals. However, it has a higher affinity for some metals over others. The selectivity of EDDS generally follows the order: Cu > Ni > Pb > Zn > Cd > Fe > Mn > Ca. This selectivity can be a factor in the efficiency of removing specific metals from a multi-contaminated soil.
Q5: How does the liquid-to-solid ratio affect the washing efficiency?
A5: The liquid-to-solid ratio (L/S) is an important parameter. A higher L/S ratio generally leads to a higher removal efficiency as it provides more volume for the dissolved metal-EDDS complexes and can enhance mass transfer. However, a very high L/S ratio also increases the volume of wastewater that needs to be treated. Therefore, an optimal L/S ratio needs to be determined to balance removal efficiency and wastewater generation.
Data Presentation
Table 1: Summary of EDDS Soil Washing Performance for Various Heavy Metals
| Target Heavy Metal | Soil Type | EDDS Concentration (mmol/kg) | pH | Liquid-to-Solid Ratio | Washing Time (h) | Removal Efficiency (%) | Reference |
| Lead (Pb) | Contaminated Soil | 5 | 6.0 | 20:1 | 24 | >90 (mobile fraction) | [3] |
| Lead (Pb) | E-waste Contaminated Soil | 0.304 | 5.5 | - | - | High | [1] |
| Cadmium (Cd) | Contaminated Soil | - | - | - | - | 46.8 | [2] |
| Copper (Cu) | E-waste Contaminated Soil | 0.304 | 5.5 | - | - | High | [1] |
| Zinc (Zn) | E-waste Contaminated Soil | 0.304 | 5.5 | - | - | High | [1] |
| Nickel (Ni) | Contaminated Soil | - | - | - | - | - | - |
| Chromium (Cr) | - | - | - | - | - | - | - |
Note: This table provides a summary of available data. Optimal conditions and efficiencies can vary significantly based on specific soil characteristics and experimental setup.
Experimental Protocols
Protocol 1: Determining Optimal EDDS Concentration for Heavy Metal Removal
1. Soil Characterization:
- Air-dry and sieve the soil sample (<2 mm).
- Digest a subsample of the soil using an appropriate acid digestion method (e.g., EPA Method 3050B).
- Analyze the digestate for the initial concentrations of target heavy metals and major competing cations (e.g., Fe, Mn, Ca, Al) using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).
- Determine the soil pH, organic matter content (e.g., by loss on ignition), and particle size distribution.
2. Batch Washing Experiments:
- Prepare a series of EDDS solutions of varying molar concentrations (e.g., 0, 1, 2, 5, 10, 20, 50 mmol/L).
- For each concentration, place a known mass of the contaminated soil (e.g., 5 g) into a centrifuge tube or flask.
- Add a specific volume of the EDDS solution to achieve the desired liquid-to-solid ratio (e.g., 10:1 mL/g).
- Adjust the pH of the slurry to the desired value (e.g., 6.0) using dilute HNO₃ or NaOH.
- Agitate the samples on a mechanical shaker at a constant speed (e.g., 150 rpm) for a predetermined time (e.g., 24 hours) at a constant temperature.
- After agitation, centrifuge the samples to separate the solid and liquid phases.
- Filter the supernatant through a 0.45 µm syringe filter.
3. Analysis and Optimization:
- Analyze the filtered supernatant for the concentration of the target heavy metal(s) using ICP-OES or AAS.
- Calculate the removal efficiency for each EDDS concentration using the formula: Removal Efficiency (%) = [(C_solution × V_solution) / (C_initial_soil × M_soil)] × 100 Where:
- C_solution = Concentration of metal in the washing solution
- V_solution = Volume of the washing solution
- C_initial_soil = Initial concentration of metal in the soil
- M_soil = Mass of the soil
- Plot the removal efficiency against the EDDS concentration to determine the optimal concentration.
Mandatory Visualization
Caption: Troubleshooting workflow for low heavy metal removal efficiency in EDDS soil washing.
Caption: Signaling pathway of EDDS chelating heavy metals from the soil matrix.
Caption: Experimental workflow for a typical EDDS soil washing experiment.
References
Technical Support Center: Troubleshooting the Biodegradation of EDDS in Soil
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the biodegradation process of ethylenediamine-N,N'-disuccinic acid (EDDS) in soil matrices. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guides and FAQs
This section addresses specific problems that may arise during EDDS biodegradation experiments, offering potential causes and solutions.
Issue 1: Slow or No EDDS Biodegradation
Question: My EDDS is not degrading or is degrading very slowly. What are the possible reasons and what can I do?
Answer:
Several factors can inhibit or slow down the biodegradation of EDDS in soil. Consider the following troubleshooting steps:
-
Presence of Recalcitrant Metal-EDDS Complexes: The type of metal chelated by EDDS significantly impacts its biodegradability. Complexes with metals like copper (Cu), nickel (Ni), cobalt (Co), and mercury (Hg) are known to be more resistant to microbial degradation compared to complexes with calcium (Ca), iron (Fe), lead (Pb), and zinc (Zn).[1][2]
-
Solution: Analyze the speciation of EDDS in your soil solution to identify the dominant metal complexes. If recalcitrant complexes are present, consider adjusting the experimental conditions to favor the dissociation of these complexes or introducing microbial strains known to degrade them.
-
-
Sub-optimal Environmental Conditions: Microbial activity is highly dependent on environmental factors.
-
pH: The optimal pH range for the biodegradation of many organic compounds in soil is typically between 6 and 8. Extreme pH values can inhibit microbial enzyme activity.
-
Temperature: Biodegradation rates are generally lower at colder temperatures. The optimal temperature for the microbial communities responsible for EDDS degradation may not be met.
-
Moisture: Soil moisture content is critical for microbial activity. Both overly dry and waterlogged conditions can be detrimental.
-
Solution: Monitor and adjust the pH, temperature, and moisture content of your soil matrix to create a more favorable environment for microbial degradation. Refer to the data tables below for more specific guidance on the influence of these parameters.
-
-
Low Microbial Biomass or Lack of Adapted Microorganisms: The soil may have a low population of microorganisms capable of utilizing EDDS as a substrate. A lag phase is often observed before degradation begins, during which the microbial population adapts.[3]
-
Solution: Consider bioaugmentation by introducing a microbial consortium known to degrade EDDS. Alternatively, biostimulation by adding nutrients (e.g., nitrogen and phosphorus) can help to increase the indigenous microbial population. Acclimatizing the soil by pre-incubation with low concentrations of EDDS can also shorten the lag phase.
-
-
Bioavailability Issues: EDDS may be strongly adsorbed to soil particles, making it unavailable to microorganisms.
-
Solution: Analyze the sorption characteristics of EDDS in your specific soil type. Adjusting soil properties such as pH or organic matter content might influence EDDS bioavailability.
-
Issue 2: Incomplete EDDS Biodegradation
Question: The biodegradation of EDDS in my experiment starts but then plateaus, leaving a residual concentration. Why is this happening?
Answer:
Incomplete degradation can be due to several factors:
-
Formation of Recalcitrant Metabolites: The biodegradation of EDDS may produce intermediate metabolites that are more resistant to further breakdown by the existing microbial community.
-
Nutrient Limitation: The microorganisms may have exhausted essential nutrients required for their metabolic activity.
-
Accumulation of Toxic Byproducts: The degradation process itself might lead to the accumulation of substances that are toxic to the degrading microorganisms.
-
Preferential Degradation of Certain EDDS-Metal Complexes: Microorganisms may selectively degrade the more easily metabolizable EDDS complexes, leaving behind the more recalcitrant ones.[1][2]
-
Solution: Analyze for the presence of potential inhibitory metabolites. Supplementing the soil with a balanced nutrient solution could overcome nutrient limitations. If toxic byproducts are suspected, identifying and mitigating their source would be necessary. For issues with recalcitrant complexes, refer to the solutions for "Slow or No EDDS Biodegradation."
-
Issue 3: High Variability in Replicate Experiments
Question: I am observing significant variability in the degradation rates between my replicate soil microcosms. What could be the cause?
Answer:
High variability can stem from inconsistencies in the experimental setup:
-
Heterogeneity of the Soil Matrix: Soil is a complex and heterogeneous medium. Differences in soil composition, microbial communities, and physical properties between replicates can lead to varied results.
-
Inconsistent Application of EDDS: Uneven distribution of the EDDS solution within the soil can create localized areas of high and low concentrations, affecting degradation rates.
-
Variations in Environmental Conditions: Small differences in temperature, moisture, or aeration between microcosm setups can have a significant impact on microbial activity.
-
Solution: Thoroughly homogenize the soil before setting up the experiments. Ensure a uniform application of the EDDS solution to each microcosm. Tightly control and monitor the environmental conditions for all replicates throughout the experiment.
-
Data Presentation
The following tables summarize quantitative data on factors influencing EDDS biodegradation, compiled from various studies.
Table 1: Half-life of EDDS in Different Soil Conditions
| Soil Type | Contaminant(s) | EDDS Dose (mmol/kg) | Half-life (days) | Lag Phase (days) | Reference |
| Agricultural Soil | Zn | 0.5 - 5 | 4.2 - 10.8 | 0 - 7 | [3] |
| Highly Zn-Contaminated Soil | Zn | 0.5 - 5 | 1.3 - 3.0 | 0 - 7 | [3] |
| Polluted Soils | Various Metals | Not specified | 4.18 - 5.60 | 7 - 11 | [3] |
Table 2: Influence of Metal Complexation on EDDS Biodegradability
| Metal-EDDS Complex | Biodegradability | Potential Reason for Recalcitrance | Reference |
| Ca, Cr(III), Fe(III), Pb, Al, Cd, Mg, Na | Readily Biodegradable | - | [1][2] |
| Zn | Readily Biodegradable (after extensive lag phase) | - | [1][2] |
| Cu, Ni, Co | Recalcitrant | Formation of stable, less bioavailable complexes | [1][2] |
| Hg | Recalcitrant | Metal toxicity to microorganisms | [1][2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of EDDS biodegradation in soil.
Protocol 1: Soil Microcosm Setup for EDDS Biodegradation Study
Objective: To create a controlled laboratory system to study the biodegradation of EDDS in a specific soil matrix.
Materials:
-
Test soil, sieved (<2 mm) and homogenized.
-
Glass jars or beakers of appropriate size (e.g., 250 mL).
-
EDDS stock solution of known concentration.
-
Deionized water.
-
Balance, spatula, and other general laboratory equipment.
Procedure:
-
Soil Preparation: Weigh a standardized amount of soil (e.g., 100 g) into each glass jar.
-
Moisture Adjustment: Adjust the soil moisture to a predetermined level (e.g., 60% of water holding capacity) by adding deionized water and mixing thoroughly.
-
EDDS Application: Add the required volume of EDDS stock solution to achieve the target concentration in the soil. Ensure even distribution by thorough mixing.
-
Incubation: Cover the jars with a breathable material (e.g., perforated parafilm) to allow for gas exchange while minimizing moisture loss. Incubate the microcosms under controlled temperature and light conditions.
-
Sampling: At predetermined time intervals, collect soil samples from each microcosm for EDDS analysis.
Protocol 2: Extraction of EDDS from Soil Samples
Objective: To extract EDDS from the soil matrix for subsequent quantification.
Materials:
-
Soil sample from the microcosm.
-
Extraction solvent (e.g., a solution of a competing chelating agent like EDTA or a suitable buffer).
-
Centrifuge and centrifuge tubes.
-
Shaker.
-
Filter apparatus (e.g., syringe filters).
Procedure:
-
Extraction: Weigh a known amount of the soil sample (e.g., 5 g) into a centrifuge tube. Add a specific volume of the extraction solvent (e.g., 25 mL).
-
Shaking: Place the tubes on a shaker and agitate for a defined period (e.g., 2 hours) to facilitate the extraction of EDDS into the solvent.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 rpm) for a set time (e.g., 15 minutes) to separate the soil particles from the supernatant.
-
Filtration: Carefully decant the supernatant and filter it through a 0.45 µm filter to remove any remaining particulate matter.
-
Analysis: The filtered extract is now ready for analysis by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 3: Quantification of EDDS by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of EDDS in the soil extract.
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
Appropriate HPLC column (e.g., a C18 column).
-
Mobile phase (e.g., a buffered aqueous solution with an organic modifier like methanol or acetonitrile).
-
EDDS analytical standard.
-
Filtered soil extract.
Procedure:
-
Method Development: Develop an HPLC method that provides good separation and detection of the EDDS peak. This involves optimizing the mobile phase composition, flow rate, and detector settings.
-
Calibration: Prepare a series of EDDS standard solutions of known concentrations and inject them into the HPLC to generate a calibration curve.
-
Sample Analysis: Inject a known volume of the filtered soil extract into the HPLC system.
-
Quantification: Identify the EDDS peak in the chromatogram based on its retention time compared to the standard. Quantify the concentration of EDDS in the sample by comparing its peak area or height to the calibration curve.
Mandatory Visualization
The following diagrams were created using the DOT language to visualize key aspects of troubleshooting EDDS biodegradation.
Caption: Troubleshooting workflow for EDDS biodegradation in soil.
References
Technical Support Center: Optimizing EDDS Chelation Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of ethylenediaminedisuccinic acid (EDDS) as a chelating agent.
Troubleshooting Guide
Question: Why is the chelation efficiency of EDDS lower than expected in my experiment?
Answer: Reduced chelation efficiency with EDDS can be attributed to several factors, most notably the presence of competing ions and suboptimal pH conditions. High concentrations of cations such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe³⁺), and aluminum (Al³⁺) can interfere with the chelation of the target metal ion by competing for binding sites on the EDDS molecule.[1] The effectiveness of EDDS is also highly dependent on the pH of the solution, as this affects both the speciation of the EDDS and the metal ions.
To troubleshoot, consider the following steps:
-
Analyze the composition of your sample matrix: Identify and quantify the potential competing ions present.
-
Adjust the pH of your solution: The optimal pH for EDDS chelation varies depending on the target metal. Generally, EDDS is effective over a broad pH range.
-
Increase the EDDS concentration: A higher concentration of EDDS may be necessary to overcome the effects of competing ions.
-
Pre-treatment of the sample: In some cases, it may be possible to remove or reduce the concentration of interfering ions before adding EDDS.
Question: I am observing precipitation in my EDDS solution. What could be the cause?
Answer: Precipitation in an EDDS solution can occur for a few reasons:
-
Metal Hydroxide Formation: If the pH of the solution is too high, the target metal ion may precipitate as a metal hydroxide before it can be chelated by EDDS.
-
Insoluble EDDS-Metal Complexes: While most EDDS-metal complexes are soluble, some may have limited solubility under specific conditions, such as high concentrations or the presence of other substances that reduce solubility.
-
Salting Out: High concentrations of salts in the sample matrix can reduce the solubility of the EDDS-metal complex, causing it to precipitate.
To address this, try adjusting the pH to a range where the metal ion is soluble and EDDS is an effective chelator. Diluting the sample to reduce the overall ionic strength may also help.
Frequently Asked Questions (FAQs)
What is EDDS and why is it used as a chelating agent?
Ethylenediaminedisuccinic acid (EDDS) is a biodegradable chelating agent that forms stable complexes with a wide range of metal ions. It is often considered a more environmentally friendly alternative to traditional chelating agents like EDTA (ethylenediaminetetraacetic acid) due to its ready biodegradability.
Which ions are the most common competitors for EDDS chelation?
The most common competing ions are divalent and trivalent cations that are often present in high concentrations in environmental and biological samples. These include:
-
Alkaline earth metals: Calcium (Ca²⁺) and Magnesium (Mg²⁺), which are abundant in hard water and many biological fluids.
-
Transition metals: Iron (Fe³⁺) and Aluminum (Al³⁺) are common in soil and water samples and have a high affinity for EDDS.[1]
How does pH affect the chelation efficiency of EDDS?
The pH of the solution plays a critical role in EDDS chelation. It influences the protonation state of the EDDS molecule and the speciation of the metal ion. The stability of EDDS-metal complexes is pH-dependent, with optimal chelation for different metals occurring at different pH values. For many heavy metals, EDDS is effective in a slightly acidic to neutral pH range.
Is EDDS as effective as EDTA?
The relative effectiveness of EDDS and EDTA depends on the specific metal ion, the pH of the solution, and the presence of competing ions. For some metals, EDTA forms more stable complexes, while for others, EDDS can be equally or more effective, particularly when considering its biodegradability.
Data Presentation
Table 1: Stability Constants (log K) of EDDS and EDTA with Various Metal Ions
This table provides a comparison of the stability constants for the 1:1 complexes of EDDS and EDTA with several common metal ions. Higher log K values indicate stronger complex formation.
| Metal Ion | EDDS (log K) | EDTA (log K) |
| Ca²⁺ | 5.2 | 10.7 |
| Mg²⁺ | 5.8 | 8.7 |
| Fe³⁺ | 22.0 | 25.1 |
| Cu²⁺ | 18.4 | 18.8 |
| Pb²⁺ | 14.8 | 18.0 |
| Zn²⁺ | 15.8 | 16.5 |
| Ni²⁺ | 17.2 | 18.6 |
| Cd²⁺ | 13.1 | 16.5 |
Note: These values are approximate and can vary with experimental conditions such as temperature and ionic strength.
Experimental Protocols
1. Determination of EDDS Chelation Efficiency by HPLC
This method allows for the quantification of the EDDS-metal complex.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV-Vis detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 6.8) and an organic solvent (e.g., acetonitrile).
-
Procedure:
-
Prepare standard solutions of the EDDS-metal complex of interest at known concentrations.
-
Prepare the experimental samples by reacting EDDS with the metal ion solution, with and without competing ions.
-
Inject the standards and samples into the HPLC system.
-
Monitor the elution of the EDDS-metal complex using the UV-Vis detector at a wavelength where the complex absorbs strongly.
-
Create a calibration curve from the standard solutions by plotting peak area against concentration.
-
Determine the concentration of the EDDS-metal complex in the experimental samples by comparing their peak areas to the calibration curve.
-
2. Determination of Free Metal Ion Concentration by Ion-Selective Electrode (ISE) Potentiometry
This method measures the concentration of the unchelated metal ion in solution.
-
Instrumentation: Ion-selective electrode specific for the target metal ion, a reference electrode, and a potentiometer or pH/mV meter.
-
Procedure:
-
Calibrate the ISE using a series of standard solutions of the metal ion of known concentrations. Plot the measured potential (in mV) against the logarithm of the metal ion concentration to create a calibration curve.
-
In a reaction vessel, add the metal ion solution and any competing ions.
-
Immerse the ISE and the reference electrode in the solution and record the initial potential.
-
Add a known amount of EDDS solution to the vessel and stir.
-
Monitor the potential until it stabilizes. This indicates that the chelation reaction has reached equilibrium.
-
Use the final potential reading and the calibration curve to determine the concentration of the free metal ion remaining in the solution. The difference between the initial and final free metal ion concentrations represents the amount of metal chelated by EDDS.
-
Visualizations
References
Technical Support Center: Enhancing the Stability of EDDS in Solution
Welcome to the technical support center for Ethylenediamine-N,N'-disuccinic acid (EDDS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and efficacy of EDDS in your experiments. Below you will find frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is EDDS and why is its stability in solution important?
Ethylenediamine-N,N'-disuccinic acid (EDDS) is a highly effective and biodegradable chelating agent, making it an environmentally friendly alternative to traditional agents like EDTA. It functions by forming stable, soluble complexes with metal ions. The stability of an EDDS solution is crucial because its degradation leads to a loss of chelating capacity, which can compromise experimental results, reduce product shelf life, and affect the reliability of processes such as heavy metal remediation or the stabilization of pharmaceutical formulations.
Q2: What are the optimal storage conditions for EDDS solutions?
To ensure maximum stability and shelf-life, EDDS solutions should be stored in a cool, dry, and well-ventilated area. It is recommended to keep them in tightly sealed containers to prevent contamination and evaporation. For long-term storage, refrigeration at 2-8°C is advisable, especially for dilute solutions which may be more susceptible to microbial growth. Avoid freezing the solution.
Q3: What is the general stability of EDDS with respect to pH and temperature?
EDDS exhibits high stability across a wide pH range, particularly in neutral to alkaline conditions (pH 7-9). The Fe(III)-EDDS complex, for example, is stable in a pH range of 3 to 9. EDDS also possesses high thermal stability, making it suitable for applications involving elevated temperatures. However, prolonged exposure to very high temperatures or extreme pH values can accelerate degradation.
Q4: How does the presence of metal ions affect EDDS stability?
EDDS is designed to bind with metal ions, forming stable metal-EDDS complexes. The stability of these complexes varies depending on the specific metal ion. The formation of these complexes is the primary function of EDDS and generally leads to a more stable state for the metal ion in solution. However, the presence of very high concentrations of competing metal ions can influence the chelation of the target metal. The order of stability for some common metal-EDDS complexes is generally Cu(II) > Ni(II) > Zn(II) > Co(II) > Fe(II) > Mn(II) > Ca(II).
Q5: Is EDDS susceptible to biodegradation?
Yes, one of the key features of EDDS is its ready biodegradability, which makes it an environmentally friendly chelating agent. However, this can be a disadvantage in laboratory settings if experiments are not conducted under sterile conditions. The presence of microorganisms can lead to the enzymatic degradation of EDDS over time. If your application requires long-term stability in a non-sterile environment, consider taking measures to inhibit microbial growth, such as working at low temperatures or adding a suitable biocide that does not interfere with your experiment.
Troubleshooting Guides
| Problem | Potential Causes | Solutions & Recommendations |
| Solution Discoloration (e.g., yellowing) | 1. Trace Metal Contamination: The most common cause is the presence of trace metal ions (especially iron, Fe³⁺) in the solvent or from equipment, which form colored complexes with EDDS. 2. Oxidation: Prolonged exposure to air and light can lead to oxidative degradation of EDDS or its complexes. 3. Degradation at High pH/Temp: Exposure to extreme pH or high temperatures can cause chemical degradation, sometimes resulting in colored byproducts. | 1. Use High-Purity Water: Prepare solutions using deionized, distilled, or HPLC-grade water. 2. Use Acid-Washed Glassware: Ensure all glassware is thoroughly cleaned to remove trace metal residues. 3. Store Properly: Store the solution in a dark, sealed container, and refrigerate if possible. Purging with an inert gas (e.g., nitrogen) can prevent oxidation. |
| Precipitation or Cloudiness in Solution | 1. Low pH: The free acid form of EDDS has lower solubility in water. If the pH of the solution drops significantly, EDDS can precipitate out. 2. High Concentration of Divalent Cations: In the presence of very high concentrations of certain divalent cations (like Ca²⁺ or Mg²⁺), insoluble metal-EDDS salts may form, especially in hard water. 3. Microbial Growth: Bacterial or fungal contamination can lead to biomass, causing the solution to appear cloudy. | 1. Maintain pH: Ensure the solution pH is maintained in the neutral to alkaline range (pH ≥ 7) where EDDS is highly soluble. 2. Use Purified Water: Prepare solutions with purified water to minimize the concentration of hard water ions. 3. Ensure Sterility: For long-term storage, consider sterile filtering the solution (0.22 µm filter) into a sterile container. |
| Decreased Chelating Efficiency | 1. Chemical Degradation: The EDDS molecule may have degraded due to exposure to harsh conditions (extreme pH, high temperature, strong oxidizers, or UV light). 2. Biodegradation: Microbial contamination can lead to the breakdown of EDDS, reducing its effective concentration. 3. Incorrect Concentration: The initial concentration of the EDDS solution may have been lower than assumed due to calculation errors or weighing inaccuracies. | 1. Prepare Fresh Solutions: For critical applications, use freshly prepared EDDS solutions. 2. Control Experimental Conditions: Protect the solution from light and extreme temperatures. Ensure the pH is within the stable range. 3. Verify Concentration: Use an analytical method like HPLC (see protocol below) to confirm the concentration of your EDDS stock solution. 4. Prevent Microbial Growth: If applicable, use sterile techniques or add a non-interfering antimicrobial agent. |
Quantitative Data on EDDS Stability
The stability of a chelating agent is often described by the formation constant (Log K) of its complex with a metal ion. A higher Log K value indicates a more stable complex.
| Metal Ion | Log K for [S,S]-EDDS | Log K for EDTA (for comparison) |
| Ca²⁺ | 5.2 | 10.7 |
| Mn²⁺ | 8.95 | 13.9 |
| Fe³⁺ | 22.0 | 25.1 |
| Co²⁺ | 15.0 | 16.5 |
| Ni²⁺ | 17.2 | 18.4 |
| Cu²⁺ | 18.4 | 18.8 |
| Zn²⁺ | 13.5 | 16.5 |
| Pb²⁺ | 12.7 | 18.0 |
Note: Values are approximate and can vary with experimental conditions such as temperature and ionic strength.
Experimental Protocols
Protocol: Quantification of EDDS in Solution using HPLC-UV after Complexation with Iron(III)
This method is based on the principle that while EDDS itself has a poor UV chromophore, its complex with iron (Fe(III)) has a strong UV absorbance, allowing for indirect quantification.
1. Materials and Reagents:
-
EDDS solution (sample to be quantified)
-
EDDS standard (for calibration curve)
-
Iron(III) chloride (FeCl₃) solution (e.g., 10 mM in water)
-
High-purity water (HPLC grade)
-
Methanol or Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Standards and Samples:
-
EDDS Stock Solution: Prepare a stock solution of known EDDS concentration (e.g., 1 mg/mL) in high-purity water.
-
Calibration Standards: Create a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the EDDS stock solution.
-
Sample Preparation: Dilute your experimental sample to fall within the range of the calibration curve.
-
Complexation: To a known volume of each standard and sample, add a molar excess of the FeCl₃ solution to ensure all EDDS is complexed with iron. For example, to 1 mL of each standard and sample, add 100 µL of 10 mM FeCl₃. Vortex and allow to react for at least 10 minutes.
3. HPLC-UV Conditions (Example):
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-18 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm (where the Fe-EDDS complex has strong absorbance).
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Run the standards to generate a calibration curve by plotting the peak area of the Fe-EDDS complex against the known EDDS concentration.
-
Run the prepared samples.
-
Determine the concentration of EDDS in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Workflow for preparing and storing a stable EDDS solution.
Caption: Key factors that can lead to the degradation of EDDS in solution.
Caption: EDDS chelation and potential interference from competing ions.
Technical Support Center: Mitigating ED-DS-Induced Phytotoxicity in Plant Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential phytotoxicity of ethylenediaminedisuccinic acid (EDDS) in plant-related experiments.
Troubleshooting Guides
Issue 1: Visual Symptoms of Phytotoxicity Observed After EDDS Application
Symptoms:
-
Chlorosis: Yellowing of leaves, particularly at the margins or tips.[1]
-
Necrosis: Browning and death of plant tissue, appearing as spots or burns on leaves.[1][2]
-
Stunted Growth: Reduced plant height, smaller leaf size, and overall lower biomass.[1]
-
Leaf Distortion: Curling, crinkling, or cupping of leaves.[1]
-
Wilting: Drooping of leaves and stems.
Root Cause Analysis and Solutions:
The primary cause of EDDS-related phytotoxicity is not the chelating agent itself but rather the increased bioavailability of heavy metals in the soil or hydroponic solution.[3][4] EDDS forms stable complexes with metals, making them more soluble and readily taken up by plants, which can lead to toxic levels within the plant tissues.
Solutions:
-
Optimize EDDS Concentration: The most critical factor is to use the minimum effective concentration of EDDS. High concentrations can lead to excessive metal mobilization and subsequent toxicity.[5][6][7]
-
Fractional Application: Instead of a single high dose, apply EDDS in multiple, smaller doses over time. This allows the plant to gradually acclimate to the increased metal uptake.
-
Timing of Application: The timing of EDDS application relative to the plant's growth stage can influence its tolerance. Applying EDDS to well-established, healthy plants may reduce the risk of phytotoxicity.
-
Nutrient Management: Ensure the plants are not nutrient-stressed. The nitrogen released from the biodegradation of EDDS can help mitigate some of the oxidative stress caused by heavy metals.
Issue 2: Reduced Plant Biomass Despite Successful Metal Uptake
Symptoms:
-
Plants show high concentrations of the target heavy metal in their tissues.
-
Overall plant growth and biomass are significantly lower compared to control groups.[6][7]
Root Cause Analysis and Solutions:
This indicates that while EDDS is effectively mobilizing the metal, the rate of uptake is exceeding the plant's detoxification and sequestration capacity, leading to toxicity that inhibits growth.
Solutions:
-
Re-evaluate EDDS to Metal Molar Ratio: Aim for a molar ratio of EDDS to the target metal that is sufficient for mobilization but does not create a large excess of soluble metal-EDDS complexes.
-
Enhance Plant's Antioxidant Defense:
-
Co-application of Biostimulants: Consider the use of plant growth-promoting rhizobacteria (PGPR) or other biostimulants that can enhance the plant's natural defense mechanisms against oxidative stress.
-
Nutrient Supplementation: Ensure adequate levels of essential nutrients that are co-factors for antioxidant enzymes (e.g., zinc, copper, manganese).
-
-
Harvesting Time: Adjust the harvesting time after EDDS application. A shorter period might allow for sufficient metal uptake before significant biomass reduction occurs.
Frequently Asked Questions (FAQs)
Q1: What are the typical visual symptoms of EDDS phytotoxicity?
A1: Common symptoms include chlorosis (yellowing of leaves), necrosis (browning or dead patches on leaves), stunted growth, and leaf distortion such as curling or cupping.[1][2]
Q2: Is EDDS directly toxic to plants?
A2: The phytotoxicity associated with EDDS application is primarily indirect. It is caused by the increased bioavailability and subsequent uptake of heavy metals from the soil or growth medium, leading to metal toxicity within the plant.[3][4]
Q3: How can I determine the optimal EDDS concentration for my experiment?
A3: The optimal concentration depends on your specific experimental conditions (plant species, soil type, heavy metal concentration). It is highly recommended to perform a preliminary dose-response experiment. Start with a low concentration range (e.g., 0.5-5.0 mM) and monitor for both metal uptake efficiency and signs of phytotoxicity.[5][8]
Q4: Can the phytotoxicity of EDDS be reversed?
A4: Once severe symptoms like widespread necrosis occur, it is difficult to reverse the damage. The focus should be on prevention by optimizing the application strategy. In soil systems, the biodegradability of EDDS means that the risk of toxicity from the chelating agent itself diminishes over time.
Q5: How does soil pH and organic matter content affect EDDS phytotoxicity?
A5: Soil pH and organic matter significantly influence the effectiveness and potential phytotoxicity of EDDS.
-
pH: Soil pH affects the solubility and speciation of heavy metals. Generally, lower pH increases the availability of many heavy metals. The effectiveness of EDDS in mobilizing metals can also be pH-dependent.[9][10]
-
Organic Matter: High organic matter content can bind heavy metals, reducing their availability. EDDS will compete with organic matter for these metals. The interaction between EDDS and organic matter can influence the concentration of bioavailable metals.[9]
Data Presentation
Table 1: Effect of EDDS Concentration on Plant-Available Lead (Pb) in Different Soils
| EDDS Concentration (mmol/L) | Plant-Available Pb (%) - Jersey City Soil | Plant-Available Pb (%) - San Antonio Soil |
| 0 | 0.5 - 3.9 | ~2.0 |
| 2 | 21.9 - 34.2 | ~38.0 |
| 5 | Data not specified | ~45.0 |
| 10 | Data not specified | ~50.0 |
| 15 | Data not specified | ~52.0 |
| 20 | Significantly higher than lower concentrations | ~55.0 |
| 30 | 44.8 - 61.2 | up to 68.9 |
Data synthesized from a study on Pb-contaminated residential soils.[5][8]
Table 2: Influence of EDTA (a similar chelating agent) Concentration on Biomass of Brassica juncea in Heavy Metal Polluted Soil
| EDTA Concentration (mM/kg soil) | Root Biomass (relative to control) | Shoot Biomass (relative to control) |
| 0 | 100% | 100% |
| 1.0 | Increased | Increased |
| 2.0 | Highest | Highest |
| 3.0 | Reduced | Reduced |
| 4.0 | Further Reduced | Further Reduced |
This table uses EDTA as a proxy to illustrate the general dose-dependent effect of chelating agents on plant biomass. High concentrations can be detrimental.[6][7]
Experimental Protocols
Protocol 1: Determining the Optimal EDDS Concentration
Objective: To identify the EDDS concentration that maximizes heavy metal uptake while minimizing phytotoxicity for a specific plant species and contaminated soil/medium.
Methodology:
-
Experimental Setup:
-
Prepare a series of pots or hydroponic containers with the contaminated soil or nutrient solution.
-
Grow the selected plant species until they are well-established.
-
Establish a control group with no EDDS application.
-
Prepare a range of EDDS solutions (e.g., 0, 0.5, 1, 2, 5, and 10 mM).
-
-
EDDS Application:
-
Apply the different concentrations of EDDS solution to the respective experimental units. Ensure even distribution in soil applications.
-
-
Monitoring:
-
Visually inspect the plants daily for symptoms of phytotoxicity (chlorosis, necrosis, wilting).
-
After a predetermined exposure period (e.g., 7-14 days), harvest the plants.
-
-
Analysis:
-
Separate the plants into roots and shoots.
-
Measure the fresh and dry biomass of each part.
-
Analyze the concentration of the target heavy metal(s) in the root and shoot tissues using appropriate analytical techniques (e.g., ICP-MS).
-
-
Evaluation:
-
Plot the heavy metal uptake and plant biomass against the EDDS concentration.
-
The optimal concentration will be the one that gives a high level of metal accumulation with the least reduction in biomass.
-
Visualizations
Caption: Workflow for optimizing EDDS application.
References
- 1. Plants’ molecular behavior to heavy metals: from criticality to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pp1.eppo.int [pp1.eppo.int]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 6. Effect of different levels of EDTA on phytoextraction of heavy metal and growth of Brassica juncea L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effect of different levels of EDTA on phytoextraction of heavy metal and growth of Brassica juncea L. [frontiersin.org]
- 8. Frontiers | Impact of EDDS Dosage on Lead Phytoextraction in Contaminated Urban Residential Soils [frontiersin.org]
- 9. Influence of Soil pH, Organic Matter, and Clay Content on Environmentally Available Lead in Soils: A Case Study in Muncie, Indiana, USA [scirp.org]
- 10. The Impact of Soil pH on Heavy Metals Uptake and Photosynthesis Efficiency in Melissa officinalis, Taraxacum officinalis, Ocimum basilicum - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
EDDS vs EDTA for heavy metal removal efficiency a comparative study
For researchers, scientists, and drug development professionals, selecting the optimal chelating agent is paramount for effective heavy metal removal. This guide provides a detailed comparison of Ethylenediaminedisuccinic acid (EDDS) and Ethylenediaminetetraacetic acid (EDTA), focusing on their removal efficiency, environmental impact, and operational parameters. The information presented is supported by experimental data to facilitate an informed decision-making process.
When it comes to chelating agents for heavy metal remediation, both EDDS and EDTA have demonstrated significant efficacy. However, their performance and environmental profiles differ substantially. While EDTA has been a long-standing choice, its persistence in the environment is a significant drawback.[1] EDDS, a readily biodegradable isomer, has emerged as a promising and more environmentally friendly alternative, exhibiting comparable and, in some cases, superior heavy metal removal capabilities.[2]
Comparative Performance: EDDS vs. EDTA
The efficiency of EDDS and EDTA in removing heavy metals is influenced by several factors, including the specific metal, pH of the solution, and the concentration of the chelating agent.
Heavy Metal Removal Efficiency
Generally, EDDS shows a higher efficiency for the removal of copper (Cu), nickel (Ni), and zinc (Zn).[3] In contrast, EDTA is often more effective in mobilizing cadmium (Cd) and lead (Pb).[3] The choice between the two agents may, therefore, depend on the primary metallic contaminant in a given scenario. In terms of overall performance, some studies rank the effectiveness of several chelating agents as EDDS > MGDA > GLDA > EDTA, considering removal rates, versatility, and environmental friendliness.[2]
Influence of pH
The pH of the treatment solution is a critical factor governing the stability of the metal-chelator complex.[4] While both chelators are effective, their optimal pH ranges can vary for different metals. For instance, EDTA generally shows the highest removal rates for Cd, Cu, and Ni under acidic conditions.[4] EDDS also demonstrates versatility across a wide pH range while maintaining robust stability.[5]
Biodegradability and Environmental Impact
One of the most significant advantages of EDDS over EDTA is its high rate of biodegradability. The [S,S] isomer of EDDS is readily biodegradable, with some studies reporting up to 99% degradation within 28 days.[2][5] This greatly reduces the risk of environmental persistence and the potential for groundwater contamination.[1] EDTA, on the other hand, is known for its high persistence, with an estimated effect half-life of at least 36 days in soil, compared to 3.8 to 7.5 days for EDDS.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for EDDS and EDTA based on available experimental data.
| Parameter | EDDS | EDTA | Source(s) |
| Biodegradability (28 days) | ~80-99% | Very Low | [2][5] |
| Effect Half-Life in Soil | 3.8 - 7.5 days | >36 days | [1] |
| Lead (Pb) Removal Efficiency | Lower than EDTA | Higher than EDDS | [3] |
| Copper (Cu) Removal Efficiency | Higher than EDTA | Lower than EDDS | [3] |
| Nickel (Ni) Removal Efficiency | Higher than EDTA | Lower than EDDS | [3] |
| Zinc (Zn) Removal Efficiency | Higher than EDTA | Lower than EDDS | [3] |
| Cadmium (Cd) Removal Efficiency | Lower than EDTA | Higher than EDDS | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating research findings. Below are synthesized protocols for two common experimental setups used to evaluate the heavy metal removal efficiency of chelating agents.
Soil Washing Experiment
This protocol outlines a typical batch-washing experiment to assess the efficiency of EDDS and EDTA in removing heavy metals from contaminated soil.
Materials:
-
Contaminated soil, air-dried and sieved (<2 mm)
-
EDDS and EDTA solutions of desired concentrations (e.g., 0.05 M)
-
Deionized water
-
Centrifuge tubes (50 mL)
-
Mechanical shaker
-
Centrifuge
-
pH meter
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Procedure:
-
Sample Preparation: Weigh a specific amount of contaminated soil (e.g., 5 g) into a series of centrifuge tubes.
-
Washing Solution Addition: Add a defined volume of the chelating agent solution (EDDS or EDTA) to each tube to achieve a specific soil-to-solution ratio (e.g., 1:10). A control group with deionized water should also be prepared.
-
pH Adjustment: Adjust the pH of the soil-solution slurry to the desired level using dilute acid or base.
-
Agitation: Place the tubes on a mechanical shaker and agitate at a constant speed (e.g., 150 rpm) for a specified duration (e.g., 24 hours) at a controlled temperature.
-
Separation: After agitation, centrifuge the tubes at a high speed (e.g., 4000 rpm) for a set time (e.g., 20 minutes) to separate the supernatant from the soil.
-
Analysis: Decant the supernatant and filter it through a 0.45 µm filter. Analyze the concentration of heavy metals in the filtrate using AAS or ICP-MS.
-
Calculation: The removal efficiency is calculated using the formula: Removal Efficiency (%) = (Concentration of metal in supernatant × Volume of supernatant) / (Initial concentration of metal in soil × Mass of soil) × 100
Phytoextraction Experiment
This protocol describes a pot experiment to evaluate the ability of EDDS and EDTA to enhance the uptake of heavy metals by plants.
Materials:
-
Contaminated soil
-
Pots for planting
-
Seeds of a hyperaccumulator plant (e.g., Helianthus annuus - Sunflower)
-
EDDS and EDTA solutions of desired concentrations
-
Deionized water
-
Drying oven
-
Digestion apparatus
-
AAS or ICP-MS
Procedure:
-
Pot Setup: Fill each pot with an equal amount of contaminated soil.
-
Sowing: Sow a predetermined number of seeds in each pot and allow them to germinate and grow for a specific period under controlled environmental conditions (light, temperature, humidity).
-
Chelator Application: After the initial growth period, apply the EDDS or EDTA solution to the soil. A control group receiving only deionized water should be maintained.
-
Growth and Monitoring: Continue to grow the plants for a set duration, monitoring for any signs of toxicity.
-
Harvesting: At the end of the experiment, carefully harvest the plants, separating the roots and shoots.
-
Sample Preparation: Wash the plant parts thoroughly with deionized water to remove any adhering soil particles. Dry the samples in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved.
-
Digestion: Grind the dried plant material and digest a known weight of the sample using a suitable acid mixture (e.g., nitric acid and perchloric acid).
-
Analysis: Analyze the concentration of heavy metals in the digested plant samples using AAS or ICP-MS.
-
Calculation: The metal uptake by the plant is calculated and expressed as mg of metal per kg of dry plant biomass.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a comparative study evaluating EDDS and EDTA for heavy metal removal.
Caption: Experimental workflow for comparing EDDS and EDTA.
References
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of EDTA and EDDS as potential soil amendments for enhanced phytoextraction of heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
EDDS: A Readily Biodegradable Chelating Agent Surpassing Traditional Alternatives
In the quest for environmentally sustainable chemical solutions, the biodegradability of chelating agents is a critical consideration for researchers, scientists, and drug development professionals. Ethylenediamine-N,N'-disuccinic acid (EDDS) has emerged as a promising, readily biodegradable alternative to traditional aminopolycarboxylate chelating agents like ethylenediaminetetraacetic acid (EDTA), which are known for their persistence in the environment. This guide provides an objective comparison of the biodegradability of EDDS with other commonly used chelating agents, supported by experimental data.
Comparative Biodegradability Data
The following table summarizes the biodegradability of EDDS and other chelating agents as reported in various studies, primarily following the guidelines of the Organisation for Economic Co-operation and Development (OECD) for testing of chemicals. It is important to note that the data presented is compiled from multiple sources, and direct comparison is most accurate when data is sourced from a single study using consistent methodologies.
| Chelating Agent | Chemical Name | Biodegradability (%) | Test Duration (days) | Test Method | Classification |
| EDDS | Ethylenediamine-N,N'-disuccinic acid | >80% | 28 | OECD 301B | Readily Biodegradable |
| MGDA | Methylglycine N,N-diacetic acid | >80%[1] | 28 | OECD 301B[1] | Readily Biodegradable |
| GLDA | L-glutamic acid N,N-diacetic acid | >80%[2] | 28 | Not Specified | Readily Biodegradable |
| EDTA | Ethylenediaminetetraacetic acid | <20%[1] | 28 | OECD 301B[1] | Not Readily Biodegradable |
| DTPA | Diethylenetriaminepentaacetic acid | Not readily biodegradable[3][4] | 28 | Not Specified | Not Readily Biodegradable |
Note: Data is compiled from multiple sources and test conditions may vary slightly between studies.
As the data indicates, EDDS, along with other green chelating agents like MGDA and GLDA, demonstrates a high degree of biodegradability, meeting the criteria for "readily biodegradable" substances.[1][2] This classification is assigned to chemicals that are expected to rapidly and completely break down in the environment.[5] In stark contrast, EDTA and DTPA show very limited to no biodegradation within the standard 28-day test period, leading to their persistence in aquatic and terrestrial ecosystems.[1][3][4]
Experimental Protocols
The assessment of biodegradability is conducted using standardized test methods, with the OECD 301 and 302 series being the most widely recognized. These tests are designed to evaluate the potential of a chemical to be broken down by microorganisms.
OECD 301B: CO₂ Evolution Test (Ready Biodegradability)
This method is a stringent test for ready biodegradability.[6][7] A substance is considered readily biodegradable if it reaches a biodegradation level of at least 60% of the theoretical maximum CO₂ evolution within a 10-day window during the 28-day test period.[6]
Methodology:
-
Preparation of the Test Medium: A mineral medium containing the test substance at a known concentration (typically 10-20 mg of organic carbon per liter) is prepared.
-
Inoculum: The medium is inoculated with a small amount of microorganisms, usually from the activated sludge of a wastewater treatment plant.[8]
-
Incubation: The test flasks are incubated in the dark at a constant temperature (around 22°C) and aerated with CO₂-free air for 28 days.[6]
-
CO₂ Measurement: The carbon dioxide produced from the microbial respiration is trapped in a solution of barium hydroxide or sodium hydroxide.[6] The amount of CO₂ is then determined by titration of the remaining hydroxide or by measuring the total inorganic carbon.[6]
-
Calculation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced by the test substance to its theoretical maximum (ThCO₂).[8]
OECD 302B: Zahn-Wellens Test (Inherent Biodegradability)
This test is used to assess the inherent biodegradability of a chemical, meaning its potential to biodegrade under favorable conditions with a high concentration of microorganisms.
Methodology:
-
Test Setup: A mixture of the test substance, mineral nutrients, and a relatively high concentration of activated sludge is prepared in an aqueous medium.
-
Incubation: The mixture is aerated and agitated in the dark or in diffuse light at a controlled temperature (20-25°C) for up to 28 days.
-
Monitoring: The biodegradation process is monitored by measuring the Dissolved Organic Carbon (DOC) or Chemical Oxygen Demand (COD) at regular intervals.
-
Calculation: The percentage of biodegradation is calculated from the decrease in DOC or COD over time, corrected for the blank control.
Experimental Workflow for Biodegradability Testing
The following diagram illustrates the general workflow for assessing the ready biodegradability of a chelating agent using the OECD 301B (CO₂ Evolution) test.
Caption: Workflow of the OECD 301B CO₂ Evolution Test.
Signaling Pathways of Biodegradation
While the specific enzymatic pathways for the biodegradation of all chelating agents are not fully elucidated in the provided search results, the general principle involves microbial communities utilizing the organic chelating agent as a carbon and nitrogen source. This process, known as mineralization, ultimately breaks down the complex organic molecule into simpler inorganic compounds like carbon dioxide, water, and mineral salts. The superior biodegradability of EDDS compared to EDTA is attributed to its chemical structure, which is more susceptible to enzymatic attack by a wider range of naturally occurring microorganisms.
The following diagram illustrates the conceptual signaling pathway of microbial degradation of an organic chelating agent.
Caption: Conceptual pathway of microbial degradation.
References
- 1. yuanlianchem.com [yuanlianchem.com]
- 2. yuanlianchem.com [yuanlianchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Toward the future of OECD/ISO biodegradability testing-new approaches and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
EDDS: A Biodegradable Alternative for Effective Remediation of Contaminated Soil
A comparative analysis of Ethylenediamine-N,N'-disuccinic acid (EDDS) and its alternatives for the remediation of heavy metal-contaminated soils, supported by experimental data and detailed protocols.
The contamination of soil with heavy metals poses significant risks to ecosystems and human health due to the toxicity and persistence of these pollutants.[1] Among various remediation techniques, chelate-enhanced soil washing and phytoextraction have emerged as effective methods for removing heavy metals from soil.[2][3] This guide provides a comparative analysis of Ethylenediamine-N,N'-disuccinic acid (EDDS), a biodegradable chelating agent, against the conventional and more persistent Ethylenediaminetetraacetic acid (EDTA).
Performance Comparison: EDDS vs. EDTA
EDDS has garnered attention as a "green" chelating agent due to its high biodegradability, offering a more environmentally friendly alternative to EDTA.[1][4][5] While EDTA has been a benchmark for chelate-induced remediation, its persistence in soil raises concerns about potential groundwater contamination.[4][6]
Experimental data consistently demonstrates that EDDS exhibits a strong capacity for chelating and removing various heavy metals from contaminated soils. In comparative studies, EDDS has shown superior or comparable performance to EDTA in extracting heavy metals, particularly copper (Cu).[1][2] While EDTA is often more efficient at extracting lead (Pb), the biodegradability of EDDS presents a significant advantage.[4]
| Chelating Agent | Key Advantages | Key Disadvantages | Metal Removal Efficiency (selected examples) | Biodegradability |
| EDDS | Readily biodegradable[1][4][5][7], less toxic to soil microbial communities[4][5], effective in mobilizing Cu[2]. | Lower efficiency for Pb extraction compared to EDTA[4], shorter persistence in soil may require different application timing[6]. | Cu: High extraction efficiency, often superior to EDTA.[2] Pb: Lower than EDTA; one study showed 310 mg kg⁻¹ DW shoot accumulation vs. 1332 mg kg⁻¹ DW for EDTA.[4] Zn, Cd: Effective, with efficiency comparable to EDTA in some cases.[1] | High; can be fully degraded within 54 days in various soils.[7] |
| EDTA | High efficiency for a broad range of heavy metals, particularly Pb[3][4]. | Poor biodegradability, leading to persistence in the environment and potential for groundwater contamination[4][6]. Can be more toxic to soil microorganisms.[4] | Pb: Very high extraction efficiency.[4] Cu: Effective, but sometimes less so than EDDS.[1] Zn, Cd: High extraction efficiency.[8] | Low; persists in the environment for extended periods.[6] |
Experimental Protocols
The effectiveness of EDDS in soil remediation is typically evaluated through standardized laboratory and greenhouse experiments. The following are detailed methodologies for two common techniques: soil washing and enhanced phytoextraction.
Soil Washing Protocol
Soil washing is an ex situ remediation technique that involves using a washing solution to extract contaminants from the soil.
Objective: To determine the efficiency of EDDS in removing heavy metals from contaminated soil.
Materials:
-
Contaminated soil, air-dried and sieved.
-
EDDS solution of desired molarity (e.g., 0.002 to 0.01 M).[9]
-
pH meter and solutions for pH adjustment (e.g., NaOH, HCl).[9]
-
Mechanical stirrer and glass reactors.[9]
-
Centrifuge and filtration apparatus.
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metal analysis.
Procedure:
-
Sample Preparation: A known mass of contaminated soil is placed in a glass reactor.
-
Washing Solution Addition: A specific volume of EDDS solution is added to achieve a desired liquid-to-solid ratio (e.g., 10:1 or 20:1).[9]
-
pH Adjustment: The pH of the soil-solution slurry is adjusted to a predetermined value (e.g., pH 6.0) and monitored throughout the experiment.[9][10]
-
Agitation: The slurry is agitated using a mechanical stirrer at a constant speed for a specific duration (e.g., 24 hours).[10]
-
Separation: After agitation, the soil suspension is centrifuged to separate the liquid phase from the solid phase.
-
Extraction and Analysis: The supernatant (liquid extract) is filtered and analyzed for heavy metal concentrations using AAS or ICP-MS. The treated soil is also digested and analyzed to determine the remaining metal content.[9]
-
Efficiency Calculation: The removal efficiency is calculated as the percentage of metal extracted from the soil.
Enhanced Phytoextraction Protocol
Phytoextraction is an in situ remediation technique that uses plants to accumulate heavy metals from the soil into their harvestable biomass. Chelating agents are used to increase the bioavailability of metals for plant uptake.
Objective: To evaluate the effectiveness of EDDS in enhancing the uptake and translocation of heavy metals by plants.
Materials:
-
Contaminated soil.
-
Pots for plant growth.
-
Seeds of a suitable hyperaccumulator or high-biomass plant species (e.g., Brassica juncea, Helianthus annuus).[6]
-
EDDS solution.
-
Greenhouse or controlled environment chamber.
-
Drying oven.
-
Acid digestion equipment.
-
AAS or ICP-MS.
Procedure:
-
Potting and Planting: Pots are filled with a known amount of contaminated soil, and seeds are sown.
-
Plant Growth: Plants are grown for a specific period under controlled conditions (e.g., light, temperature, watering).
-
Chelate Application: At a designated growth stage (e.g., before flowering), a solution of EDDS is applied to the soil surface.[6] Control pots receive no EDDS.
-
Harvesting: After a set period following chelate application, the plants are harvested. The shoots and roots are separated.
-
Biomass Determination: The harvested plant parts are thoroughly washed, dried in an oven to a constant weight, and the dry biomass is recorded.
-
Digestion and Analysis: The dried plant material is ground and digested using a strong acid mixture. The digestate is then analyzed for heavy metal concentrations using AAS or ICP-MS.
-
Data Analysis: The metal accumulation in shoots and roots is calculated. The translocation factor (ratio of metal concentration in shoots to roots) and the bioconcentration factor (ratio of metal concentration in the plant to the soil) are determined to assess the efficiency of phytoextraction.
Conclusion
EDDS presents a promising, environmentally sound alternative to traditional chelating agents like EDTA for the remediation of heavy metal-contaminated soils. Its high biodegradability significantly reduces the risk of secondary environmental contamination.[4][5] While its effectiveness can be metal-specific, for certain contaminants like copper, it demonstrates superior performance.[2] The choice of chelating agent should be guided by the specific contaminants present, soil characteristics, and the remediation goals, with EDDS being a strong candidate for sustainable and effective soil cleanup.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Effects of chelates on plants and soil microbial community: comparison of EDTA and EDDS for lead phytoextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of EDTA and EDDS as potential soil amendments for enhanced phytoextraction of heavy metals | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. Degradability of ethylenediaminedisuccinic acid (EDDS) in metal contaminated soils: implications for its use soil remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docsdrive.com [docsdrive.com]
- 9. mdpi.com [mdpi.com]
- 10. Soil Washing Optimization, Recycling of the Solution, and Ecotoxicity Assessment for the Remediation of Pb-Contaminated Sites Using EDDS [ideas.repec.org]
A Comparative Guide to the Cross-Reactivity of EDDS with Non-Target Metal Ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of ethylenediamine-N,N'-disuccinic acid (EDDS) with a range of non-target metal ions. The selectivity of a chelating agent is a critical parameter in various applications, from environmental remediation to pharmaceutical development, as it dictates its efficacy and potential off-target effects. This document presents quantitative data on the stability of metal-EDDS complexes, compares its performance with other common chelating agents, and provides detailed experimental protocols for assessing metal ion binding.
Data Presentation: Stability Constants of Metal-Chelate Complexes
The stability of a complex formed between a metal ion and a chelating agent is quantified by the stability constant (logK). A higher logK value indicates a more stable complex. The following table summarizes the logK values for EDDS and other commonly used chelating agents with various divalent and trivalent metal ions.
| Metal Ion | EDDS (logK) | EDTA (logK) | DTPA (logK) | NTA (logK) |
| Divalent Cations | ||||
| Ba²⁺ | 3.10[1] | 7.8[2] | 8.6[2] | - |
| Ca²⁺ | 4.72 - 5.04[1] | 10.7[2] | 10.7[2] | 6.4[2] |
| Mg²⁺ | 6.09[1] | 8.7[2] | 9.3[2] | 5.5[2] |
| Mn²⁺ | 8.95[1][3] | 13.9[2] | 15.2[2] | 7.6[2] |
| Fe²⁺ | - | 14.3[2] | 16.5[2] | 8.7[2] |
| Co²⁺ | 14.02[1] | 16.5[2] | 18.8[2] | 10.0[2] |
| Ni²⁺ | 18.02[1] | 18.4[2] | 20.1[2] | 10.9[2] |
| Cu²⁺ | 18.45[1] | 18.8[2] | 21.2[2] | 13.1[2] |
| Zn²⁺ | 13.49[1] | 16.5[2] | 18.2[2] | 10.0[2] |
| Cd²⁺ | 10.8[1] | 16.5[2] | 18.9[2] | 9.1[2] |
| Pb²⁺ | 12.70[1] | 18.0[2] | 18.8[2] | 10.5[2] |
| Hg²⁺ | 17.50[1] | 21.5[2] | 26.4[2] | - |
| Sr²⁺ | 3.37[1] | 8.7[2] | 9.8[2] | 4.1[2] |
| Trivalent Cations | ||||
| Fe³⁺ | 22.0[1][3] | 25.1[2][3] | 28.6[2][3] | 11.7[2] |
| Al³⁺ | - | 16.4[2] | 18.6[2] | 12.2[2] |
Note: The stability constants can vary depending on experimental conditions such as temperature, pH, and ionic strength.
Experimental Protocols
The determination of stability constants is crucial for assessing the cross-reactivity of chelating agents. Two common and robust methods for this are Potentiometric Titration and Isothermal Titration Calorimetry (ITC).
Potentiometric Titration
This classical method involves monitoring the change in pH of a solution containing the metal ion and the chelating agent as a titrant (a strong base) is added.
Materials:
-
pH meter with a glass electrode
-
Burette
-
Stir plate and stir bar
-
Thermostated reaction vessel
-
Stock solution of the metal ion of known concentration
-
Stock solution of EDDS of known concentration
-
Standardized solution of a strong base (e.g., NaOH)
-
Inert salt solution to maintain constant ionic strength (e.g., KNO₃ or KCl)
-
Deionized water
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Sample Preparation: In the reaction vessel, add a known volume of the metal ion stock solution, the EDDS stock solution, and the inert salt solution. Dilute with deionized water to a specific volume.
-
Titration: Immerse the pH electrode in the solution and start stirring. Add the standardized strong base solution in small, precise increments using the burette.
-
Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The resulting titration curve can be analyzed using specialized software to calculate the protonation constants of EDDS and the stability constants of the metal-EDDS complexes.[2][4]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with the binding of a metal ion to a chelating agent, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Syringe for titration
-
Sample cell
-
Stock solution of the metal ion of known concentration
-
Stock solution of EDDS of known concentration
-
Buffer solution
Procedure:
-
Sample Preparation: Prepare solutions of the metal ion and EDDS in the same buffer to minimize heats of dilution. The concentration of the ligand in the syringe is typically 10-20 times higher than the concentration of the metal ion in the cell.
-
Instrument Setup: Equilibrate the ITC instrument at the desired temperature.
-
Loading: Load the metal ion solution into the sample cell and the EDDS solution into the titration syringe.
-
Titration: A series of small, precise injections of the EDDS solution into the sample cell is performed automatically by the instrument.
-
Data Acquisition: The instrument measures the heat released or absorbed during each injection.
-
Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to metal. The resulting binding isotherm is fitted to a suitable binding model to determine the stability constant (K), enthalpy of binding (ΔH), and stoichiometry (n).[1][3][5][6]
Mandatory Visualization
The following diagrams illustrate the logical workflow for assessing the cross-reactivity of EDDS and the signaling pathway of metal chelation.
Caption: Experimental workflow for assessing EDDS cross-reactivity.
Caption: Simplified pathway of metal ion chelation by EDDS.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 3. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hakon-art.com [hakon-art.com]
- 5. tainstruments.com [tainstruments.com]
- 6. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Environmental Assessment of EDDS and EDTA Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
The selection of a chelating agent in scientific research and industrial applications extends beyond its efficacy in metal ion sequestration. The environmental fate and toxicological profile of these agents are of paramount importance. This guide provides an objective comparison of two commonly used chelating agents: ethylenediaminetetraacetic acid (EDTA) and [S,S]-ethylenediaminedisuccinic acid (EDDS), focusing on their environmental impact. The data presented is compiled from various experimental studies to aid in informed decision-making.
Key Differences at a Glance
Ethylenediaminetetraacetic acid (EDTA) is a synthetic aminopolycarboxylic acid that has been widely used for decades due to its high stability and strong metal-binding capacity. However, its persistence in the environment is a significant drawback. [S,S]-ethylenediaminedisuccinic acid (EDDS) is a structural isomer of EDTA and is notable for being readily biodegradable, presenting a more environmentally benign alternative.
Quantitative Data Comparison
The following tables summarize key experimental data comparing the environmental performance of EDDS and EDTA.
Table 1: Biodegradability
| Chelating Agent | Test Method (Example) | Biodegradation (%) | Half-life in Soil | Environmental Fate |
| [S,S]-EDDS | OECD 301B | > 80% in 28 days | 3.8 - 7.5 days | Readily Biodegradable |
| EDTA | OECD 301B | < 10% in 28 days | > 36 days | Persistent |
Table 2: Aquatic Ecotoxicity
| Chelating Agent | Test Organism | Endpoint (Duration) | Result (mg/L) | Reference |
| [S,S]-EDDS | Fish | EC50 | > 1000 | [1] |
| Daphnia magna | EC50 (48h) | > 1000 | [1] | |
| Algae | EC50 | 0.290* | [1] | |
| EDTA | Lepomis macrochirus (Bluegill) | LC50 (96h) | 34.4 - 72.8 | [2] |
| Daphnia magna | EC50 (48h) | > 100 | [2] | |
| Algae | EC50 (72h) | > 3.3 | [2] |
*Note: The apparent toxicity of EDDS to algae is attributed to the chelation of essential trace metals in the test medium, leading to nutrient limitation, rather than direct cellular toxicity.[1]
Table 3: Metal Mobilization & Phytoextraction Enhancement
| Metal | Chelating Agent | Relative Efficiency/Observation | Reference |
| Lead (Pb) | EDTA | More efficient at enhancing root uptake and translocation. | [3] |
| EDDS | Effective, but generally less so than EDTA for Pb. | [3] | |
| Copper (Cu) | EDDS | Often more efficient than EDTA. | [4] |
| EDTA | Effective. | [4] | |
| Zinc (Zn) | EDDS | More efficient than EDTA in some studies. | [4] |
| EDTA | Effective. | [4] | |
| Cadmium (Cd) | EDTA | More efficient at mobilization. | [4] |
| EDDS | Less efficient than EDTA for Cd. | [4] |
Visualizing the Comparison
The following diagrams illustrate the key environmental differences and a typical experimental workflow for assessing biodegradability.
Caption: Logical comparison of the environmental attributes of EDDS and EDTA.
Caption: Experimental workflow for the OECD 301B CO2 evolution test.
Experimental Protocols
Biodegradability Testing (Based on OECD 301B)
The ready biodegradability of EDDS and EDTA can be determined using the OECD 301B CO2 Evolution Test.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is used as the microbial inoculum.
-
Test Medium: A mineral salt medium is prepared, containing essential minerals for microbial growth.
-
Test Setup: The test substance (EDDS or EDTA) is added to the mineral medium with the inoculum in sealed vessels to a concentration of 10-20 mg of dissolved organic carbon (DOC) per liter. Control vessels contain only the inoculum and mineral medium.
-
Incubation: The vessels are incubated for 28 days in the dark at a constant temperature (e.g., 22 ± 2°C).
-
CO2 Measurement: The vessels are aerated with CO2-free air. Any CO2 produced from the biodegradation of the test substance is trapped in a solution of barium hydroxide or sodium hydroxide.
-
Analysis: The amount of CO2 produced is quantified periodically by titrating the hydroxide solution.
-
Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum (ThCO2). A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test.
Acute Aquatic Toxicity Testing (Daphnia magna) (Based on OECD 202)
-
Test Organism: Daphnia magna neonates (<24 hours old) are used for the test.
-
Test Substance Preparation: A series of concentrations of EDDS or EDTA are prepared in a suitable aqueous medium. A control group with no test substance is also prepared.
-
Exposure: Groups of Daphnia (e.g., 20 individuals per concentration, divided into replicates) are exposed to the different concentrations of the test substance for 48 hours.
-
Observation: After 24 and 48 hours, the number of immobilized Daphnia in each concentration is recorded. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The 48-hour EC50 (Median Effective Concentration) is calculated using statistical methods. The EC50 is the concentration of the substance that causes immobilization in 50% of the test organisms.
Discussion of Environmental Impact
Biodegradability: The most significant difference between EDDS and EDTA is their biodegradability. [S,S]-EDDS is readily biodegradable, meaning it is quickly broken down by microorganisms in the environment into simpler, non-harmful substances.[5] In contrast, EDTA is highly resistant to biodegradation and is considered a persistent organic pollutant.[6] This persistence leads to its accumulation in surface waters, where it can remobilize heavy metals from sediments, potentially increasing their bioavailability and toxicity.[3]
Toxicity: EDDS has been shown to have low toxicity to fish and daphnids.[1] While standard algal toxicity tests show an effect at low concentrations, this is primarily due to the chelation of essential micronutrients in the growth medium, an effect that is less significant in natural water bodies with complex chemistries.[1] EDTA also generally exhibits low acute toxicity to aquatic organisms. However, its persistence and ability to mobilize toxic heavy metals pose a long-term environmental risk. Studies have also indicated that EDTA can be more toxic to soil microbial communities compared to EDDS.[3]
Metal Removal and Environmental Risk: EDTA's high stability makes it a very effective chelator for a broad range of metals, particularly lead.[3] However, this same stability means that the metal-EDTA complexes are also persistent and can be leached into groundwater, transporting toxic metals far from the original contamination site.[6] EDDS is also an effective chelator, showing particular efficiency for metals like copper and zinc.[4] Because EDDS biodegrades relatively quickly, the risk of persistent metal-chelate complexes being transported into groundwater is significantly reduced.[6] The degradation of the EDDS ligand can lead to the re-adsorption or precipitation of the complexed metal, localizing it and reducing its mobility.
Conclusion
For researchers and professionals in drug development and other scientific fields, the choice of chelating agent has clear environmental implications. While EDTA is a potent and well-established chelating agent, its environmental persistence and potential for mobilizing toxic metals are significant concerns. EDDS presents a readily biodegradable alternative with a more favorable environmental profile. Although its metal-binding affinities can differ from EDTA, its lower ecotoxicity and reduced risk of groundwater contamination make it a superior choice for applications where environmental impact is a critical consideration. The experimental data strongly supports the substitution of EDTA with EDDS where chemically appropriate to promote greener and more sustainable scientific practices.
References
- 1. Environmental risk assessment for trisodium [S,S]-ethylene diamine disuccinate, a biodegradable chelator used in detergent applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. santos.com [santos.com]
- 3. Effects of chelates on plants and soil microbial community: comparison of EDTA and EDDS for lead phytoextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biodegradation of [S,S], [R,R] and mixed stereoisomers of ethylene diamine disuccinic acid (EDDS), a transition metal chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of EDTA and EDDS as potential soil amendments for enhanced phytoextraction of heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of EDDS and Citric Acid for Phytoremediation
A head-to-head comparison of two leading chelating agents in the quest for cleaner soils.
The remediation of heavy metal-contaminated soils is a pressing environmental challenge. Phytoremediation, a plant-based technology, offers a promising and sustainable solution. However, the efficiency of phytoremediation is often limited by the low bioavailability of heavy metals in the soil. To overcome this, chelating agents are employed to enhance the solubility and uptake of these metals by plants. Among the various chelating agents, the biodegradable ethylenediaminedisuccinic acid (EDDS) and the naturally occurring citric acid have emerged as environmentally friendlier alternatives to the persistent and potentially ecotoxic ethylenediaminetetraacetic acid (EDTA).
This guide provides a comprehensive comparative analysis of the performance of EDDS and citric acid in phytoremediation, supported by experimental data. It is intended for researchers, scientists, and environmental professionals working in the field of soil remediation and drug development.
Performance Comparison: EDDS vs. Citric Acid
Experimental evidence suggests that both EDDS and citric acid can significantly enhance the phytoextraction of heavy metals. However, their effectiveness is influenced by the specific metal, plant species, and soil conditions.
Heavy Metal Mobilization and Plant Uptake
Studies have shown that EDDS is particularly effective in enhancing the uptake of copper (Cu), nickel (Ni), and zinc (Zn). In contrast, citric acid has demonstrated considerable success in mobilizing lead (Pb) and cadmium (Cd).[1][2]
For instance, in a study utilizing maize (Zea mays) for the phytoremediation of lead-contaminated soil, both EDDS and EDTA were found to significantly increase the concentration and uptake of Pb in the shoots, while citric acid's effect was less pronounced.[2] Another study on Helianthus annuus (sunflower) found that the uptake of heavy metals was higher in pots treated with EDDS compared to those treated with EDTA or citric acid. In that particular study, citric acid induced no significant effects on heavy metal uptake.[3][4]
The choice between EDDS and citric acid may, therefore, depend on the primary metallic contaminants at a given site.
Impact on Plant Growth
A crucial aspect of chelate-assisted phytoremediation is the potential phytotoxicity of the chelating agent. Ideally, the agent should enhance metal uptake without significantly hindering plant growth.
Research indicates that the application of EDDS can, in some cases, increase plant height and biomass. Conversely, citric acid has been observed to have a more variable impact, with some studies reporting an increase in root and shoot length and biomass, thereby ameliorating the toxicity of the heavy metals, while others have noted a reduction in biomass at higher concentrations.[2] For example, one study found that EDDS application increased the plant height and aboveground biomass in most cultivars of ramie (a flowering plant in the nettle family), while EDTA treatment resulted in reduced height and biomass.[2]
Quantitative Data Summary
The following tables summarize quantitative data from various studies, providing a direct comparison of the performance of EDDS and citric acid in phytoremediation.
| Chelating Agent | Plant Species | Heavy Metal | Application Rate | Increase in Shoot Metal Concentration (compared to control) | Impact on Plant Biomass | Reference |
| EDDS | Helianthus annuus | Cd, Cu, Cr, Ni, Pb, Zn | Not specified | Higher than EDTA and citric acid | Not specified | [3][4] |
| Citric Acid | Helianthus annuus | Cd, Cu, Cr, Ni, Pb, Zn | Not specified | No significant effect | Not specified | [3][4] |
| EDDS | Maize (Zea mays) | Pb | Not specified | Significantly increased | Increased shoot biomass | [2] |
| Citric Acid | Maize (Zea mays) | Pb | Not specified | Less effective than EDDS and EDTA | Increased shoot biomass | [2] |
| Citric Acid | Maize (Zea mays) | Cd | 0.5 g/kg | Did not enhance uptake | Increased shoot and root length and biomass | [2] |
| Chelating Agent | Parameter | Value | Soil Type/Conditions | Reference |
| EDDS | Estimated effect half-life | 3.8 to 7.5 days | Not specified | [3][4] |
| Citric Acid | Biodegradation | Rapid | Soil | [5] |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of scientific findings. Below is a generalized experimental protocol for a pot study on chelate-assisted phytoremediation, based on common practices in the cited literature.
Objective: To evaluate the effectiveness of EDDS and citric acid in enhancing the phytoextraction of a specific heavy metal (e.g., lead) by a selected plant species (e.g., maize).
Materials:
-
Heavy metal-contaminated soil (either field-collected or artificially spiked).
-
Seeds of the selected plant species (e.g., Zea mays).
-
Pots of a suitable size.
-
EDDS and citric acid solutions of known concentrations.
-
Deionized water.
-
Standard laboratory equipment for soil and plant analysis (e.g., AAS, ICP-MS).
Procedure:
-
Soil Preparation:
-
Air-dry the contaminated soil and sieve it to remove large debris.
-
Homogenize the soil thoroughly.
-
Characterize the initial soil properties, including pH, organic matter content, and total and bioavailable heavy metal concentrations.
-
-
Pot Setup:
-
Fill each pot with an equal amount of the prepared soil.
-
Divide the pots into treatment groups:
-
Control (no chelating agent).
-
EDDS treatment (at a predetermined concentration).
-
Citric acid treatment (at a predetermined concentration).
-
-
Each treatment group should have multiple replicates (e.g., 3-5) for statistical validity.
-
-
Planting and Growth:
-
Sow a specific number of seeds in each pot.
-
After germination, thin the seedlings to a uniform number per pot.
-
Grow the plants under controlled conditions (e.g., greenhouse with controlled temperature, light, and humidity).
-
Water the plants regularly with deionized water, ensuring no leaching from the pots.
-
-
Chelating Agent Application:
-
After a specific period of plant growth (e.g., 4-6 weeks), apply the EDDS and citric acid solutions to the respective treatment groups.
-
The application should be done carefully to ensure even distribution in the soil.
-
-
Harvesting and Sample Preparation:
-
After a predetermined exposure time (e.g., 2-4 weeks after chelate application), harvest the plants.
-
Separate the plants into roots and shoots.
-
Thoroughly wash the plant parts with tap water followed by deionized water to remove any adhering soil particles.
-
Dry the plant samples in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved.
-
Record the dry biomass of the roots and shoots.
-
Grind the dried plant samples into a fine powder.
-
-
Heavy Metal Analysis:
-
Digest the powdered plant samples using a suitable acid mixture (e.g., nitric acid and perchloric acid).
-
Analyze the concentration of the heavy metal in the digested samples using an appropriate analytical technique (e.g., Atomic Absorption Spectrometry or Inductively Coupled Plasma Mass Spectrometry).
-
Similarly, analyze the heavy metal concentration in the soil samples taken at the beginning and end of the experiment.
-
-
Data Analysis:
-
Calculate the total metal uptake by the plants (concentration × biomass).
-
Calculate the translocation factor (metal concentration in shoots / metal concentration in roots) and the bioconcentration factor (metal concentration in the plant / metal concentration in the soil).
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between the treatment groups.
-
Visualizing the Process
To better understand the mechanisms and workflows involved, the following diagrams have been generated using the DOT language.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of chelate-assisted phytoremediation.
Caption: Experimental workflow for a pot study.
Caption: Logical relationship for chelating agent selection.
Conclusion: Making an Informed Choice
Both EDDS and citric acid represent significant advancements in the field of chelate-assisted phytoremediation, offering more sustainable alternatives to traditional, persistent chelators. The choice between these two agents is not a one-size-fits-all decision and should be based on a careful consideration of the specific contaminants, plant species, and soil conditions of the remediation site.
EDDS appears to be a robust option for a broader range of heavy metals and generally exhibits lower phytotoxicity. Citric acid, while effective for certain metals, may require more careful management of application rates to avoid negative impacts on plant growth. Its rapid biodegradation is a significant environmental advantage.
Future research should continue to explore the synergistic effects of these chelators, optimize their application strategies, and investigate their long-term impacts on soil health to further enhance the efficacy and sustainability of phytoremediation.
References
- 1. Comparison of EDTA- and citric acid-enhanced phytoextraction of heavy metals in artificially metal contaminated soil by Typha angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of EDTA and EDDS as potential soil amendments for enhanced phytoextraction of heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Citric acid-assisted phytoextraction of lead: a field experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Shifting Tides of Sequestration: Evaluating the Cost-Effectiveness of EDDS in Industrial Applications
A comprehensive analysis reveals Ethylenediamine-N,N'-disuccinic acid (EDDS) as a competitively viable and environmentally superior alternative to traditional chelating agents like EDTA, particularly in applications where biodegradability is a key consideration. While initial costs may be higher, the long-term benefits of reduced environmental impact and potential for lower wastewater treatment expenses position EDDS as a cost-effective solution for a growing number of industrial processes.
The industrial use of chelating agents is widespread, with applications ranging from enhancing the efficiency of detergents and cleaners to preventing scale formation in boilers and facilitating the bleaching process in the pulp and paper industry. For decades, Ethylenediaminetetraacetic acid (EDTA) has been the dominant force in this market due to its high efficacy and relatively low cost. However, its poor biodegradability and persistence in the environment have raised significant concerns, prompting a search for greener alternatives.[1]
Enter EDDS, a readily biodegradable chelating agent that offers comparable performance in many applications.[2] This guide provides an in-depth comparison of EDDS with other key chelating agents—EDTA, Glutamic acid diacetic acid (GLDA), and Nitrilotriacetic acid (NTA)—focusing on their cost-effectiveness, performance in various industrial settings, and environmental impact.
Performance in Key Industrial Applications
Detergents and Industrial Cleaning
In the realm of cleaning, the primary role of a chelating agent is to sequester metal ions in hard water, such as calcium and magnesium, which can interfere with the performance of surfactants.[3][4] This leads to improved cleaning power and prevents the formation of soap scum.
While EDTA has historically been a staple in detergent formulations, the industry is increasingly shifting towards biodegradable alternatives.[5] EDDS and GLDA have emerged as strong contenders, demonstrating excellent cleaning performance, especially in preventing the yellowing and hardening of fabrics caused by hard water ions.[6]
Table 1: Comparison of Chelating Agent Performance in Detergents
| Feature | EDDS | EDTA | GLDA | NTA |
| Hard Water Ion Sequestration | Excellent | Excellent | Very Good | Good |
| Prevention of Fabric Yellowing | Excellent | Good | Excellent | Moderate |
| Biodegradability | Readily Biodegradable | Poorly Biodegradable | Readily Biodegradable | Moderately Biodegradable |
| Compatibility with Formulations | High | High | High | High |
Pulp and Paper Industry
The pulp and paper industry utilizes chelating agents to bind metal ions like iron and manganese, which can degrade hydrogen peroxide, a key chemical used in the bleaching process.[1][7] By sequestering these metals, chelating agents improve bleaching efficiency and help achieve higher brightness levels in the final paper product.[8]
The energy-intensive nature of pulp and paper manufacturing makes process optimization a key factor in cost control.[9][10] The use of effective chelating agents can contribute to energy savings by improving the efficiency of the bleaching stage. While specific quantitative data on the direct cost-performance of EDDS in this sector is limited in publicly available literature, its effectiveness in sequestering problematic metal ions suggests it is a viable alternative to EDTA.
Industrial Water Treatment and Scale Removal
The formation of scale, primarily calcium carbonate, in industrial boilers and pipelines is a significant operational challenge, leading to reduced heat transfer efficiency and potential equipment damage.[11] Chelating agents are employed to dissolve existing scale and prevent its formation by binding with the mineral ions.[12]
Both EDTA and EDDS are effective in this application. However, the choice between them often comes down to a balance of cost, performance, and environmental regulations. For facilities facing stringent discharge limits for non-biodegradable chemicals, EDDS presents a clear advantage.
Experimental Protocols
A standardized approach to evaluating the performance of chelating agents is crucial for accurate comparisons. Below are outlines of key experimental protocols.
Biodegradability Testing
The biodegradability of chelating agents is typically assessed using standardized test methods from the Organisation for Economic Co-operation and Development (OECD). The OECD 301 series of tests, such as the Closed Bottle Test (OECD 301D), are commonly employed to determine the ultimate biodegradability of chemical substances in an aerobic aqueous medium.
Metal Chelation Capacity
The ability of a chelating agent to bind with specific metal ions can be quantified using techniques such as titration or ion-selective electrodes. A common method involves titrating a solution of the chelating agent with a standardized solution of a metal salt and monitoring the change in a specific parameter (e.g., pH, potential) to determine the stoichiometry of the metal-chelate complex.
Detergent Performance Evaluation
The cleaning efficacy of detergents containing different chelating agents is evaluated through standardized washing tests. These tests typically involve washing pre-soiled fabric swatches under controlled conditions (water hardness, temperature, wash cycle). The cleaning performance is then quantified by measuring the reflectance of the washed fabrics using a spectrophotometer.
Cost-Effectiveness Analysis
A direct comparison of the upfront cost per ton of different chelating agents reveals that EDDS can be more expensive than EDTA and NTA. However, a true cost-effectiveness analysis must consider the entire lifecycle and the indirect costs associated with each option.
Table 2: Estimated Price Comparison of Chelating Agents
| Chelating Agent | Estimated Price per Kilogram (USD) |
| EDDS | Varies; contact suppliers |
| EDTA | Varies; contact suppliers |
| GLDA | ~$1.14 (for 38% liquid solution)[13] |
| NTA | ~$4.74 (for 99+% powder)[14] |
Note: Prices are subject to significant fluctuation based on market conditions, purity, and volume. The provided figures are for estimation purposes only.
The higher initial cost of EDDS can be offset by several factors:
-
Reduced Wastewater Treatment Costs: The ready biodegradability of EDDS can lead to lower expenses for wastewater treatment, as it does not contribute to the persistent organic pollutant load.
-
Regulatory Compliance: Stricter environmental regulations are increasingly penalizing the use of non-biodegradable chemicals, making EDDS a more future-proof investment.[1]
-
Enhanced Brand Image: The use of environmentally friendly materials can improve a company's public image and appeal to sustainability-conscious consumers.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams have been created using the DOT language.
Chelation of a Metal Ion by EDDS
Caption: Mechanism of metal ion sequestration by an EDDS molecule.
Industrial Boiler Descaling Workflow
Caption: A simplified workflow for industrial boiler descaling using EDDS.
Conclusion
The evaluation of EDDS as a chelating agent for industrial applications reveals a compelling case for its adoption. While the initial procurement cost may be higher than that of traditional options like EDTA, a holistic assessment of its performance, biodegradability, and the evolving regulatory landscape suggests that EDDS is a cost-effective and sustainable choice for the long term. Its excellent performance in key applications such as detergents, industrial cleaning, and water treatment, combined with its favorable environmental profile, makes it a strong candidate to replace less eco-friendly incumbents. As industries continue to prioritize sustainability, the demand for green chelating agents like EDDS is expected to grow, further driving innovation and potentially leading to more competitive pricing in the future.
References
- 1. Chelating Agent Market Size & Outlook 2025 to 2035 [futuremarketinsights.com]
- 2. GLDA (Tetrasodium Glutamate Diacetate) Manufacturer [rqbchemical.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. fortunebusinessinsights.com [fortunebusinessinsights.com]
- 6. glda chelating agent price [thinkdochemicals.com]
- 7. iea-etsap.org [iea-etsap.org]
- 8. Energy Use and the Paper Industry | AF&PA [afandpa.org]
- 9. researchgate.net [researchgate.net]
- 10. energy-nest.com [energy-nest.com]
- 11. Importance of Boiler Scale Removal and the Solutions [jandjindustrialsalesinc.com]
- 12. US20170050873A1 - Method for removing scale and scale remover in steam generating facility - Google Patents [patents.google.com]
- 13. indiamart.com [indiamart.com]
- 14. wintersunchemical.com [wintersunchemical.com]
A Comparative Guide to Analytical Methods for the Detection of EDDS
Researchers, scientists, and professionals in drug development requiring accurate and reliable detection of ethylenediamine-N,N'-disuccinic acid (EDDS), a biodegradable chelating agent, can utilize several analytical techniques. This guide provides a comparative overview of the most common methods, including High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Capillary Electrophoresis (CE), and Ion Chromatography (IC). The selection of an appropriate method depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.
Comparison of Performance Characteristics
The following table summarizes the key performance characteristics of various analytical methods for the determination of EDDS. This data has been compiled from various scientific studies to provide a clear and objective comparison.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC with Fluorescence Detection (FLD) | 0.1 µM | 0.3 µM | > 0.99 | 95 - 105% | < 5% |
| LC-MS/MS | 0.01 - 1 ng/L | 0.03 - 3 ng/L | > 0.99 | 85 - 115% | < 15% |
| Capillary Electrophoresis (CE) | ~ 0.5 mg/L | ~ 1.7 mg/L | > 0.999 | 90 - 110% | < 10% |
| Ion Chromatography (IC) | ~ 0.1 µg/L | ~ 0.3 µg/L | > 0.99 | Not specified | < 2% |
Detailed Experimental Protocols
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method involves the pre-column derivatization of EDDS to form a fluorescent compound, which is then separated and detected.
Sample Preparation:
-
A known volume of the aqueous sample is taken.
-
The pH of the sample is adjusted to the alkaline range (e.g., pH 9-10) using a suitable buffer.
-
A derivatizing agent, such as o-phthalaldehyde (OPA) in the presence of a thiol, is added.
-
The mixture is incubated at a specific temperature for a set time to ensure complete derivatization.
-
The reaction is quenched, and the sample is filtered before injection into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific derivative (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high selectivity and sensitivity for the direct determination of EDDS without derivatization.
Sample Preparation:
-
Aqueous samples can often be directly injected after filtration.
-
For complex matrices like wastewater or soil extracts, a solid-phase extraction (SPE) step may be necessary to remove interferences and concentrate the analyte.[1]
-
The final extract is reconstituted in a suitable solvent compatible with the LC mobile phase.
LC-MS/MS Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) or a mixed-mode column is often preferred for retaining the polar EDDS molecule.
-
Mobile Phase: A gradient of an aqueous solution containing a buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used to monitor specific precursor-to-product ion transitions for EDDS, ensuring high selectivity and sensitivity.[1]
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that can be used for the analysis of charged species like EDDS.
Sample Preparation:
-
Samples are typically filtered through a 0.45 µm syringe filter.
-
Dilution with the background electrolyte (BGE) may be required to match the sample matrix to the BGE and to bring the analyte concentration within the linear range of the method.
CE Conditions:
-
Capillary: Fused-silica capillary with a typical internal diameter of 50-75 µm.
-
Background Electrolyte (BGE): A buffer solution with a specific pH and ionic strength, which may contain additives to modify the electroosmotic flow (EOF).
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: Indirect UV detection or capacitively coupled contactless conductivity detection (C4D) are common for non-UV absorbing analytes like EDDS.[2]
Ion Chromatography (IC)
IC is a powerful technique for the separation and determination of ionic species, including organic acids like EDDS.
Sample Preparation:
-
Samples are filtered to remove particulate matter.
-
Dilution with deionized water may be necessary.
-
For complex matrices, a matrix elimination step using a specific cartridge may be employed to remove interfering ions.
IC Conditions:
-
Columns: An anion-exchange analytical column and a guard column.
-
Eluent: An aqueous solution of a salt, such as sodium carbonate and sodium bicarbonate, is typically used. A gradient elution may be employed for complex samples.
-
Suppressor: A chemical or electrolytic suppressor is used to reduce the background conductivity of the eluent and enhance the signal of the analyte.
-
Flow Rate: Typically 1.0 - 2.0 mL/min.
-
Injection Volume: 20 - 100 µL.
-
Detection: Suppressed conductivity detection is the most common method. Pulsed Amperometric Detection (PAD) can also be used for certain applications.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a general workflow for the validation of an analytical method for EDDS detection, a crucial process to ensure the reliability and accuracy of the results.
Caption: General workflow for analytical method validation.
This diagram outlines the logical progression from defining the analytical needs to developing, validating, and finally applying the method for routine sample analysis. Each validation parameter is critical for ensuring the method is fit for its intended purpose.
References
- 1. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a capillary electrophoresis method with capacitively coupled contactless conductivity detection (CE-C(4) D) for the analysis of amikacin and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Ecotoxicological Profile of EDDS and EDTA
An Objective Analysis for Researchers and Environmental Scientists
The selection of chelating agents in various industrial, agricultural, and remedial applications requires careful consideration of their environmental impact. Ethylenediaminetetraacetic acid (EDTA) has long been a widely used chelating agent due to its high efficiency. However, its persistence in the environment has raised significant concerns, leading to the search for biodegradable alternatives. Ethylenediamine-N,N'-disuccinic acid (EDDS) has emerged as a promising substitute. This guide provides a comparative ecotoxicological study of EDDS and EDTA, presenting key experimental data and methodologies to inform researchers, scientists, and drug development professionals.
Quantitative Ecotoxicity Data
The following table summarizes the key ecotoxicological endpoints for EDDS and EDTA, highlighting the significant differences in their environmental fate and effects.
| Ecotoxicological Endpoint | Organism/Test System | EDDS | EDTA | Reference |
| Ready Biodegradability | OECD 301B (CO₂ Evolution) | >80% in 28 days | <10% in 28 days | [1][2] |
| Acute Toxicity (Algae) | Chlorella vulgaris (EC₁₀) | 5.8 g/L | 0.57 g/L | [1] |
| Acute Toxicity (Daphnids) | Daphnia magna (EC₁₀) | 2.0 g/L | 0.49 g/L | [1] |
| Chronic Toxicity (Daphnids) | Daphnia magna (21-day NOEC) | Not specified | 25 mg/L | [3] |
| Metal Mobilization Half-life | Soil Experiment (40 days) | 3.8 - 7.5 days | >36 days | [4][5] |
Key Experimental Insights and Methodologies
Biodegradability
The most significant difference between EDDS and EDTA lies in their biodegradability. [S,S]-EDDS is readily biodegradable, a characteristic confirmed in studies following OECD (Organisation for Economic Co-operation and Development) guidelines.[6] In contrast, EDTA is known for its high persistence in the environment, with very slow degradation rates.[2][7]
Experimental Protocol: OECD 301B - CO₂ Evolution Test [8]
The ready biodegradability of EDDS and EDTA is typically assessed using the OECD 301B guideline, which measures the amount of CO₂ produced over a 28-day period.
-
Preparation : A defined concentration of the test substance (EDDS or EDTA) is added to a mineral medium inoculated with microorganisms from a source like activated sludge.
-
Incubation : The test vessels are sealed and incubated in the dark at a constant temperature (e.g., 20-24°C). The CO₂ produced during the aerobic degradation of the test substance is trapped in a barium or sodium hydroxide solution.
-
Measurement : The amount of CO₂ produced is measured by titrating the remaining hydroxide solution. This is compared to the theoretical maximum CO₂ (ThCO₂) that could be produced from the amount of test substance added.
-
Endpoint : A substance is considered "readily biodegradable" if it reaches >60% of its ThCO₂ within a 10-day window during the 28-day test period. EDDS typically exceeds this threshold, while EDTA does not.[1]
Aquatic Ecotoxicity
Acute toxicity tests on various aquatic organisms, including algae, daphnids, and fish, are fundamental to assessing the environmental risk of chemicals.
-
Algal Growth Inhibition : Studies on the green algae Chlorella vulgaris show that EDDS is significantly less toxic than EDTA. The EC₁₀ (the concentration that causes a 10% reduction in growth) for EDDS was found to be more than 10 times higher than that for EDTA, indicating a much lower toxicity.[1]
-
Daphnid Immobilization : Similarly, in acute toxicity tests with the water flea Daphnia magna, the EC₁₀ for EDDS was over 4 times higher than for EDTA.[1]
-
Chronic Effects : Chronic toxicity data for EDTA on Daphnia magna shows a No-Observed-Effect Concentration (NOEC) of 25 mg/L over a 21-day exposure.[3] While specific chronic values for EDDS are less commonly reported, its lower acute toxicity suggests a better profile.
Experimental Protocol: OECD 201, 202, 203 - Acute Toxicity Testing
A standardized workflow is used to determine the acute toxicity of substances on different trophic levels.
Caption: Workflow for comparative acute ecotoxicity testing.
-
OECD 201 (Algae) : Measures the inhibition of growth of a freshwater algal species over 72 hours.[9]
-
OECD 202 (Daphnia) : Assesses the concentration at which 50% of Daphnia magna become immobilized after 48 hours of exposure.[10]
-
OECD 203 (Fish) : Determines the concentration that is lethal to 50% of a test fish species (e.g., Zebrafish or Rainbow Trout) over a 96-hour period.
Metal Mobilization and Environmental Risk
Both EDDS and EDTA are strong chelating agents, meaning they bind to metal ions. This property is useful in applications like soil remediation (phytoextraction) but also poses a risk of mobilizing heavy metals from sediments into the water column.[7] However, the rapid biodegradation of EDDS significantly mitigates this risk.[4][5]
Experiments have shown that the metal-mobilizing effect of EDDS in soil is short-lived, with an estimated half-life of 3.8 to 7.5 days.[4] In contrast, the effect of EDTA persists much longer, with a half-life exceeding 36 days, posing a greater risk of groundwater contamination.[4][5] While EDTA can be more efficient at mobilizing certain metals like lead (Pb) and cadmium (Cd), EDDS has shown higher efficiency for copper (Cu), nickel (Ni), and zinc (Zn).[5][6]
Conclusion
The experimental data strongly supports the classification of EDDS as a more environmentally benign alternative to EDTA. Its ready biodegradability prevents the long-term persistence and associated risks of metal mobilization that are characteristic of EDTA. Furthermore, EDDS consistently demonstrates lower acute toxicity to key aquatic organisms. For researchers and professionals in fields requiring chelation technology, the substitution of EDTA with EDDS represents a significant step towards reducing the environmental footprint of their applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of chelates on plants and soil microbial community: comparison of EDTA and EDDS for lead phytoextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Comparison of EDTA and EDDS as potential soil amendments for enhanced phytoextraction of heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Environmental fate of EDTA and DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 9. scribd.com [scribd.com]
- 10. ecetoc.org [ecetoc.org]
A Comparative Analysis of EDDS Stereoisomers in Metal Chelation
For Researchers, Scientists, and Drug Development Professionals
Ethylenediamine-N,N'-disuccinic acid (EDDS) is a hexadentate chelating agent and a structural isomer of the widely used ethylenediaminetetraacetic acid (EDTA). A key advantage of EDDS is the ready biodegradability of its [S,S] stereoisomer, making it a more environmentally friendly alternative to EDTA. EDDS possesses two chiral centers, resulting in three stereoisomers: (S,S)-EDDS, (R,R)-EDDS, and the meso form, (R,S)-EDDS. While the biodegradability of these isomers differs significantly, with the [S,S] isomer being the most readily biodegradable, their relative performance in metal chelation is a critical factor for various applications, from industrial processes to pharmaceutical formulations.[1]
This guide provides an objective comparison of the metal chelation performance of different EDDS stereoisomers, focusing on the stability of the metal complexes they form. The data presented is primarily from a comprehensive study by Orama et al. (2002), which investigated the complex formation equilibria of [S,S]-EDDS and a defined mixture of EDDS isomers.
Quantitative Comparison of Metal Chelation Performance
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a stronger and more stable complex. The following tables summarize the stability constants for the formation of 1:1 metal-EDDS complexes (ML) with several divalent and trivalent metal ions. The comparison is made between the pure [S,S]-EDDS isomer and a mixture of isomers consisting of 25% [S,S], 50% [R,S], and 25% [R,R]-EDDS.
| Metal Ion | [S,S]-EDDS (log K₁) | EDDS Isomer Mixture (log K₁) |
| Fe(III) | 22.0 | 21.7 |
| Cu(II) | 18.5 | 18.2 |
| Zn(II) | 13.5 | 13.0 |
| Mn(II) | 9.0 | 8.6 |
Table 1: Stability Constants (log K₁) of 1:1 Metal-EDDS Complexes. Data sourced from Orama et al. (2002). The study was conducted in an aqueous 0.1 M NaCl solution at 25 °C.
The data consistently shows that the [S,S]-EDDS stereoisomer forms slightly more stable complexes with the tested metal ions compared to the mixture of isomers. The difference in the stability constants (Δlog K) is in the range of 0.3 to 0.5 log units, indicating a stronger chelating ability of the pure [S,S] isomer.
The general order of stability for the metal-EDDS complexes, irrespective of the isomeric form, is: Fe(III) > Cu(II) > Zn(II) > Mn(II)
Experimental Protocols
The determination of the stability constants for the metal-EDDS complexes was performed using potentiometric titration. This is a standard and reliable method for studying equilibrium constants of complex formation in solution.
Potentiometric Titration for Stability Constant Determination
Objective: To determine the stability constants of metal-EDDS complexes by measuring the hydrogen ion concentration (pH) of a solution containing the metal ion and EDDS as a function of added standard base.
Materials:
-
EDDS stereoisomer ([S,S]-EDDS or the isomer mixture)
-
Metal salt (e.g., FeCl₃, CuSO₄, ZnSO₄, MnCl₂) of known concentration
-
Standardized sodium hydroxide (NaOH) solution (titrant)
-
Standardized hydrochloric acid (HCl) solution
-
Inert salt solution to maintain constant ionic strength (e.g., 0.1 M NaCl)
-
High-purity water
-
Potentiometer with a glass electrode and a reference electrode (e.g., Ag/AgCl)
-
Thermostated titration vessel
-
Magnetic stirrer
Procedure:
-
Calibration: The electrode system is calibrated using standard buffer solutions to ensure accurate pH measurements.
-
Titration of EDDS: A known amount of the EDDS solution is acidified with a standard HCl solution to protonate the ligand fully. This solution is then titrated with a standard NaOH solution. The pH is recorded after each addition of the titrant. This step is crucial for determining the protonation constants of the EDDS isomer.
-
Titration of Metal-EDDS Complex: A solution containing a known concentration of the metal ion and the EDDS isomer (typically in a 1:1 molar ratio) is prepared. This solution is then titrated with the standard NaOH solution. The pH is recorded throughout the titration.
-
Data Analysis: The titration data (pH versus volume of NaOH added) is used to calculate the formation constants of the metal-EDDS complexes. This is typically done using a computer program, such as SUPERQUAD, which refines the stability constants by minimizing the difference between the experimental and calculated pH values based on a proposed equilibrium model.
Visualizing the Chelation Process
The following diagrams illustrate the logical workflow of the experimental and data analysis process for determining the stability constants of metal-EDDS complexes.
Figure 1: Experimental workflow for determining metal-EDDS stability constants.
Figure 2: Simplified metal chelation equilibrium with EDDS.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Ethylenediamine-N,N'-disuccinic Acid (EDDS)
For Immediate Implementation: Essential Safety and Handling Protocols for Ethylenediamine-N,N'-disuccinic Acid
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with ethylenediamine-N,N'-disuccinic acid (EDDS). Adherence to these guidelines is paramount to ensure a safe laboratory environment and proper disposal of this chelating agent.
Personal Protective Equipment (PPE)
When handling ethylenediamine-N,N'-disuccinic acid in its solid form or as a solution, the following personal protective equipment is mandatory. A Safety Data Sheet (SDS) for a 35% solution of the trisodium salt of (S,S)-EDDS indicates that the solution is not classified as hazardous; however, adopting a cautious approach is recommended, especially when handling the pure, solid form.[1]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Glasses | Must be worn with side shields. |
| Goggles | Recommended for splash protection, especially when working with solutions. | |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile) are required. |
| Body Protection | Lab Coat/Protective Clothing | A standard lab coat or other protective clothing should be worn to prevent skin contact. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols. |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposal is essential to minimize risks and environmental impact. EDDS is recognized as a biodegradable alternative to EDTA.
Handling Procedures
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary PPE readily available and inspected for integrity.
-
Weighing and Transfer (Solid EDDS) :
-
Perform in a well-ventilated area or under a fume hood to minimize inhalation of any dust.
-
Use a scoop or spatula for transfers to avoid creating dust clouds.
-
-
Solution Preparation :
-
When dissolving the solid, add the EDDS to the solvent slowly while stirring to prevent splashing.
-
Handle solutions over a secondary containment tray to control any potential spills.
-
-
Storage :
-
Store EDDS in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
Disposal Plan
The disposal of EDDS and its waste should always be in accordance with local, state, and federal regulations.
-
Waste Collection :
-
Collect all waste containing EDDS, including contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled waste container.
-
-
Unused Material :
-
If you have unused EDDS that is no longer needed, it should be disposed of as chemical waste. Do not pour it down the drain unless permitted by your local wastewater treatment authority. Given its biodegradable nature, some jurisdictions may have specific guidance.
-
-
Contaminated Materials :
-
Any materials that have come into contact with EDDS should be considered contaminated and disposed of in the designated chemical waste stream.
-
-
Consult with EHS :
-
Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of EDDS waste. They will be familiar with the local regulations and the proper procedures for waste pickup and disposal.
-
Emergency Procedures
In the event of an accidental release or exposure, follow these steps:
-
Spill :
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
-
-
Skin Contact :
-
Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
-
Eye Contact :
-
Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.
-
-
Inhalation :
-
Move to fresh air. If breathing is difficult, seek medical attention.
-
-
Ingestion :
-
Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Workflow for Safe Handling and Disposal of EDDS
Caption: Workflow for the safe handling and disposal of EDDS.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
